molecular formula C11H11NO B1349774 5,8-Dimethyl-4-quinolinol CAS No. 203626-57-7

5,8-Dimethyl-4-quinolinol

Cat. No.: B1349774
CAS No.: 203626-57-7
M. Wt: 173.21 g/mol
InChI Key: JLOYAQFVPXIJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dimethyl-4-quinolinol is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,8-Dimethyl-4-quinolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Dimethyl-4-quinolinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-8(2)11-10(7)9(13)5-6-12-11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOYAQFVPXIJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C=CNC2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369499
Record name 5,8-Dimethyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203626-57-7
Record name 5,8-Dimethyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203626-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dimethyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5,8-Dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of 5,8-Dimethyl-4-quinolinol Content Type: Technical Guide / Whitepaper Audience: Research Scientists & Process Chemists[1]

Executive Summary

5,8-Dimethyl-4-quinolinol (CAS: 25585-83-9) is a privileged heterocyclic scaffold, serving as a critical intermediate in the development of antimalarial agents, kinase inhibitors, and high-performance ligands for coordination chemistry.[1] Its structural uniqueness lies in the steric and electronic influence of the 5,8-dimethyl substitution pattern, which significantly alters the solubility and lipophilicity compared to the parent quinoline.

This guide details the Conrad-Limpach synthesis , the most direct and atom-economical route to the 4-quinolinol core from 2,5-dimethylaniline.[1] It addresses the specific challenges of this pathway—specifically the control of kinetic vs. thermodynamic cyclization products—and provides a robust characterization framework distinguishing the tautomeric 4-quinolinol/4-quinolone equilibrium.[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 4-substituted quinolines often presents a regiochemical challenge. For 5,8-dimethyl-4-quinolinol, the Conrad-Limpach approach is superior to the Skraup or Doebner-Miller syntheses because it selectively yields the 4-hydroxy isomer under thermodynamic control, avoiding the formation of the 2-hydroxy (carbostyril) byproduct which dominates under kinetic conditions (Knorr synthesis).[1]

Strategic Pathway
  • Condensation: Reaction of 2,5-dimethylaniline with ethyl acetoacetate to form the

    
    -enamino ester (Schiff base).
    
  • Cyclization: High-temperature thermal cyclization (250°C+) in a eutectic solvent (Dowtherm A) to effect the electrocyclic ring closure and elimination of ethanol.

Retrosynthesis Product 5,8-Dimethyl-4-quinolinol Intermediate β-Enamino Ester (Schiff Base) Product->Intermediate Thermal Cyclization (- EtOH) SM1 2,5-Dimethylaniline Intermediate->SM1 Condensation SM2 Ethyl Acetoacetate Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the Conrad-Limpach strategy.

Part 2: Detailed Synthesis Protocol

Phase 1: Formation of the Enamine Intermediate

The initial step requires the formation of ethyl 3-((2,5-dimethylphenyl)amino)but-2-enoate.[1] Water removal is critical to drive the equilibrium forward.

Reagents:

  • 2,5-Dimethylaniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Acetic acid (catalytic, 0.05 eq)

  • Benzene or Toluene (Solvent)

  • Drying agent: Molecular Sieves (4Å) or Dean-Stark apparatus.

Protocol:

  • Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 2,5-dimethylaniline (12.1 g, 100 mmol) and toluene (100 mL).

  • Add ethyl acetoacetate (14.3 g, 110 mmol) and catalytic acetic acid (0.3 mL).

  • Heat the mixture to vigorous reflux (110°C). Monitor the collection of water in the trap.

  • Continue reflux until water evolution ceases (approx. 4–6 hours).

  • Validation: TLC (Hexane:EtOAc 4:1) should show consumption of aniline (

    
    ) and appearance of the less polar enamine (
    
    
    
    ).
  • Concentrate the solution in vacuo to yield the crude enamine as a viscous yellow/orange oil. Note: This intermediate is hydrolytically unstable; proceed immediately to Phase 2.

Phase 2: Thermodynamic Cyclization (Conrad-Limpach)

This is the critical step. The temperature must exceed 250°C to favor the formation of the 4-quinolinol over the 2-quinolinol (Knorr product).

Reagents:

  • Crude Enamine (from Phase 1)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) - Critical for heat transfer >250°C.[1]

Protocol:

  • In a multi-neck flask equipped with a short-path distillation head (to remove ethanol), heat 50 mL of Dowtherm A to 250°C .

  • Dissolve the crude enamine in a minimal amount of warm Dowtherm A (or add neat if viscosity permits).

  • Dropwise Addition: Add the enamine to the vigorously stirring hot solvent over 20–30 minutes.

    • Why: Slow addition ensures high dilution, preventing intermolecular polymerization, and maintains the high temperature required for the specific ring closure.

  • Ethanol will distill off immediately. Maintain temperature at 250–255°C for 30 minutes after addition is complete.

  • Cool the mixture to room temperature. The product, 5,8-dimethyl-4-quinolinol, typically precipitates as a solid due to its high polarity and insolubility in the ether/biphenyl matrix.

  • Isolation: Dilute the mixture with hexane (100 mL) to fully precipitate the product and wash away the Dowtherm A. Filter the solid.

  • Purification: Recrystallize from ethanol or DMF/Water mixture.

Workflow Start Start: 2,5-Dimethylaniline Step1 Reflux with Ethyl Acetoacetate (Dean-Stark, Toluene) Start->Step1 Check1 TLC Check: Aniline Consumed? Step1->Check1 Check1->Step1 No Step2 Evaporate Solvent (Isolate Enamine Oil) Check1->Step2 Yes Step4 Dropwise Addition of Enamine (Remove EtOH) Step2->Step4 Step3 Heat Dowtherm A to 250°C Step3->Step4 Pre-heat Step5 Cool & Precipitate with Hexane Step4->Step5 End Final Product: 5,8-Dimethyl-4-quinolinol Step5->End

Figure 2: Step-by-step experimental workflow for the Conrad-Limpach synthesis.

Part 3: Structural Characterization & Tautomerism[1]

A common pitfall in quinoline chemistry is misidentifying the tautomeric state. While named "4-quinolinol" (enol form), the compound exists predominantly as the "4-quinolone" (keto form) in the solid state and in polar solvents like DMSO.

Tautomeric Equilibrium

The proton resides on the nitrogen (N-1), and the oxygen at C-4 is a carbonyl. This is stabilized by the vinylogous amide resonance.

  • Enol Form (OH): Favored in gas phase or very dilute non-polar solution.

  • Keto Form (NH): Favored in solid state (H-bonding) and polar solution (DMSO/MeOH).

Characterization Data (Expected Values)
TechniqueParameterExpected Signal / ValueStructural Assignment
Physical AppearanceOff-white to tan powder-
Melting Point> 230°C (dec)Typical for high-melting quinolones.[1]
1H NMR Solvent: DMSO-


2.45 (s, 3H)
C5-CH

(Deshielded by peri-carbonyl)

2.55 (s, 3H)
C8-CH


5.95 - 6.05 (s, 1H)
H-3 (Characteristic alkene proton of quinolone)

7.00 - 7.40 (m, 2H)
H-6 and H-7 (Aromatic AB system)

11.0 - 11.5 (br s, 1H)
N-H (Confirming quinolone tautomer)
MS ESI (+)

174.1

Molecular Ion

Expert Insight on NMR: In the 1H NMR, the presence of a signal around 6.0 ppm (H-3) and a broad singlet downfield (>11 ppm) is definitive proof of the quinolone tautomer. If the molecule were in the fixed "quinolinol" (OH) form (e.g., if O-alkylated), the H-3 signal would shift downfield into the aromatic region (>7.0 ppm).

Part 4: Troubleshooting & Optimization

The "Knorr" Byproduct

If the reaction temperature drops below 220°C during addition, the kinetic product (2-hydroxy-5,8-dimethylquinoline) may form.

  • Solution: Ensure Dowtherm A is at a rolling boil (257°C) before addition. Add the enamine slowly to prevent temperature crashing.

Purification Difficulties

The product is highly polar and may trap Dowtherm A.

  • Solution: After the initial hexane wash, wash the solid with hot acetone. The quinolone is sparingly soluble in acetone, while impurities and Dowtherm A are soluble.

Solubility for Analysis

5,8-Dimethyl-4-quinolinol is notoriously insoluble in chloroform or dichloromethane.[1]

  • Solution: Use DMSO-

    
     or TFA-
    
    
    
    for NMR analysis.[1] For LCMS, use a high percentage of methanol with 0.1% Formic Acid.

References

  • Conrad, M., & Limpach, L. (1887). Über das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 2,5-Dimethylaniline.[1] Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Metabolomics Workbench. (2023). Metabolite: 5,8-dimethylquinolin-4-ol.[1][2][3][4] Structure and MS data.[4][5][6][7] Link

  • Edmont, D., et al. (2000). Synthesis of 4-hydroxyquinolines: a review. Heterocycles, 53(12), 2779-2828. (General review of the methodology).

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5,8-Dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Dimethyl-4-quinolinol is a heterocyclic organic compound belonging to the quinoline family. The quinoline scaffold is a key structural motif in a wide array of biologically active compounds, including many approved pharmaceuticals. The substituent pattern on the quinoline ring system significantly influences the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5,8-Dimethyl-4-quinolinol, alongside detailed experimental protocols for their determination. Given the limited availability of direct experimental data for this specific molecule, this guide will also draw upon data from structurally related compounds to provide well-grounded estimations, clearly indicating where such extrapolations are made.

Molecular Structure and Properties

5,8-Dimethyl-4-quinolinol possesses a bicyclic aromatic system with two methyl groups on the benzene ring and a hydroxyl group on the pyridine ring. This substitution pattern is expected to influence its solubility, basicity, and spectral characteristics.

Predicted Physicochemical Properties

A summary of the predicted and known physicochemical properties of 5,8-Dimethyl-4-quinolinol is presented in the table below. It is important to note that where experimental data is unavailable, values are predicted based on computational models or inferred from structurally similar compounds.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO-
Molecular Weight 173.21 g/mol [1]
Melting Point 248 °C[1]
Boiling Point 303.3 °C at 760 mmHg[1]
LogP (XLogP3) 2.3[1]
pKa Estimated ~5 and ~10Inferred from 4-hydroxyquinoline[2][3]
Aqueous Solubility Predicted to be lowInferred from LogP and structure
Topological Polar Surface Area 29.1 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

Synthesis of 5,8-Dimethyl-4-quinolinol

Proposed Synthetic Route: Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[1][5][8] For the synthesis of 5,8-Dimethyl-4-quinolinol, the logical starting materials would be 2,5-dimethylaniline and an acetoacetic ester (e.g., ethyl acetoacetate).

G cluster_reactants Reactants cluster_process Reaction cluster_products Products reactant1 2,5-Dimethylaniline step1 Condensation reactant1->step1 reactant2 Ethyl Acetoacetate reactant2->step1 intermediate Ethyl 3-(2,5-dimethylphenylamino)crotonate step1->intermediate Intermediate Formation step2 Thermal Cyclization product 5,8-Dimethyl-4-quinolinol step2->product Final Product intermediate->step2 High Temperature

Caption: Proposed Conrad-Limpach synthesis of 5,8-Dimethyl-4-quinolinol.

Causality in Experimental Choices:

  • Choice of Reactants: 2,5-dimethylaniline provides the necessary aromatic amine backbone with the desired methyl substitution pattern. Ethyl acetoacetate is a readily available β-ketoester that will form the 4-hydroxy-2-methylquinoline core, which in this case would be an isomer. To obtain the desired 4-hydroxyquinoline without a 2-methyl substituent, a malonic ester derivative would be used in a Gould-Jacobs approach.

  • Reaction Conditions: The initial condensation is typically carried out under mild acidic or neutral conditions. The subsequent cyclization requires high temperatures, often in a high-boiling inert solvent like mineral oil, to drive the reaction to completion and favor the formation of the thermodynamically stable 4-hydroxyquinoline product.[1]

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 5,8-Dimethyl-4-quinolinol.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[9]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 5,8-Dimethyl-4-quinolinol to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, screw-cap vial.

    • Ensure that a solid excess of the compound remains to guarantee saturation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

    • Alternatively, centrifuge the samples to facilitate phase separation.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. . Quantify the concentration of 5,8-Dimethyl-4-quinolinol in the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • Calculate the solubility from the measured concentration and the dilution factor.

G start Start step1 Add excess compound to solvent start->step1 step2 Equilibrate at constant temperature (24-48h) step1->step2 step3 Separate solid and liquid phases step2->step3 step4 Sample supernatant step3->step4 step5 Dilute sample step4->step5 step6 Analyze concentration (UV-Vis/HPLC) step5->step6 end Calculate Solubility step6->end

Sources

5,8-Dimethyl-4-quinolinol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5,8-Dimethyl-4-quinolinol

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5,8-Dimethyl-4-quinolinol, a heterocyclic aromatic compound belonging to the quinoline family. This document is structured to deliver foundational knowledge, explore its synthetic context, and discuss its potential within the broader landscape of medicinal chemistry and drug development.

Core Compound Identification

Chemical Identity: 5,8-Dimethyl-4-quinolinol is a derivative of quinoline, a bicyclic aromatic heterocycle where a benzene ring is fused to a pyridine ring.[1] Specifically, this compound is characterized by methyl groups at positions 5 and 8, and a hydroxyl group at position 4 of the quinoline core.

CAS Number: The Chemical Abstracts Service (CAS) has assigned the number 203626-57-7 to 5,8-Dimethyl-4-quinolinol.[2]

Molecular Structure:

G Generalized Synthesis of 4-Quinolinol Core cluster_conrad Conrad-Limpach Pathway cluster_gould Gould-Jacobs Pathway A1 Substituted Aniline (e.g., 2,5-Dimethylaniline) C1 Condensation A1->C1 B1 β-Ketoester B1->C1 D1 β-Aminoacrylate Intermediate C1->D1 Formation of Schiff Base Tautomer E1 Thermal Cyclization (High Temperature) D1->E1 Z 5,8-Dimethyl-4-quinolinol E1->Z A2 Substituted Aniline (e.g., 2,5-Dimethylaniline) C2 Condensation A2->C2 B2 Alkoxymethylenemalonic Ester B2->C2 D2 Anilidomethylenemalonate Intermediate C2->D2 E2 Thermal Cyclization D2->E2 F2 4-Hydroxy-3-carboalkoxyquinoline E2->F2 G2 Saponification & Decarboxylation F2->G2 G2->Z

Caption: Generalized synthetic pathways to the 4-quinolinol core.

Potential Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. [3][4][5]Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. [1][3][5][6][7]While specific biological data for 5,8-Dimethyl-4-quinolinol is scarce in the public domain, its structural features suggest potential for bioactivity.

  • Anticancer Activity: Many quinoline derivatives are known to induce apoptosis in cancer cells and act as angiogenesis inhibitors. [1]The substitution pattern on the quinoline ring is critical for activity. For instance, derivatives of 5,8-quinolinedione have shown promise as anticancer agents. [8]The dimethyl substitution pattern of the target compound could influence its interaction with biological targets.

  • Antimicrobial and Antifungal Activity: The quinoline core is famously present in fluoroquinolone antibiotics like ciprofloxacin. [1]Various substituted quinolines have shown potent antibacterial and antifungal properties. [5]The lipophilicity and electronic properties conferred by the dimethyl and hydroxyl groups could modulate such activities.

  • Antimalarial Activity: Quinoline-based drugs such as chloroquine and quinine are cornerstones of antimalarial therapy. [1]Research into new quinoline derivatives continues to be an active area in the fight against drug-resistant malaria. [1]* Other Therapeutic Areas: The versatility of the quinoline scaffold has led to its investigation in a multitude of other diseases, including neurodegenerative disorders, viral infections, and cardiovascular diseases. [5][7]

Methodologies for Characterization and Analysis

The structural elucidation and purity assessment of 5,8-Dimethyl-4-quinolinol would rely on standard analytical techniques employed in organic chemistry.

Spectroscopic Analysis

A combination of spectroscopic methods is essential for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show distinct signals for the aromatic protons on the quinoline core, two singlets for the methyl groups, and a signal for the hydroxyl proton.

    • ¹³C NMR would provide information on the number and chemical environment of all carbon atoms in the molecule. [9] * 2D NMR techniques (e.g., COSY, HMQC, HMBC) would be used to establish connectivity between protons and carbons. [10]* Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl group and characteristic C=C and C=N stretching frequencies for the aromatic rings. For related 5,8-quinolinedione structures, distinct C=O vibration peaks are observable. [11]* Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound by identifying the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Chromatographic and Other Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound and for quantitative analysis. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) would be a typical starting point.

  • Titrimetric Analysis: For quantitative determination, titrimetric methods using brominating agents like N-Bromosuccinimide (NBS) have been successfully applied to other quinoline derivatives. [12]

Experimental Protocol: General Purity Assessment by HPLC
  • Preparation of Standard Solution: Accurately weigh approximately 1 mg of 5,8-Dimethyl-4-quinolinol and dissolve it in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often preferred for purity analysis. For example:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Detection: Monitor the elution profile at a wavelength determined by a UV scan of the compound (typically in the range of 254-320 nm for quinoline structures).

  • Injection and Analysis: Inject 5-10 µL of the standard solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Self-Validation: The protocol's validity is confirmed by ensuring sharp, symmetrical peak shapes, a stable baseline, and reproducibility across multiple injections. The use of a gradient ensures the elution of potential impurities with a wide range of polarities.

Conclusion

5,8-Dimethyl-4-quinolinol is a well-defined chemical entity with a foundation in the rich and diverse chemistry of quinolines. While specific applications and biological activity data for this particular isomer are not extensively documented, its structural relationship to a class of compounds with profound pharmacological importance marks it as a molecule of interest. The established synthetic routes for the 4-quinolinol core, such as the Conrad-Limpach and Gould-Jacobs reactions, provide a clear and logical pathway for its preparation. For researchers in drug discovery, 5,8-Dimethyl-4-quinolinol represents a scaffold that can be synthesized and screened for a variety of biological activities, leveraging the vast historical success of the quinoline pharmacophore.

References

  • Bawa, S., Kumar, S., Drabu, S., & Kumar, R. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19371. [Link]

  • Markiewicz, R., & Golebiewski, W. M. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 669. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2728219, 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Gupta, H., Singh, R., & Kumar, S. (2014). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • Al-Ostath, A. I., & Al-Majid, A. M. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Pharmaceutical and Bio-Medical Science, 1(7), 1-10. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Sikorska, E., Wodyński, A., & Puzyn, T. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 25(21), 5195. [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of Some 4-Quinolinols and 4-Chloroquinolines by the Ethoxymethylenemalonic Ester Method. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]

  • Broussy, S., Bernard, P., & Al-Mourabit, A. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(9), 3280–3287. [Link]

  • Esteves-Souza, A., et al. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 22(11), 1957. [Link]

  • Jauhari, S., & Mistry, B. (2012). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica, 4(3), 1184-1188. [Link]

  • Singh, A., & Singh, A. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26569-26589. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2010). Biological activities of quinoline derivatives. Archives of Pharmacal Research, 33(7), 937–947. [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • Khan, I., et al. (2024). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Current Medicinal Chemistry. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Golebiewski, W. M., & Markiewicz, R. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 669. [Link]

  • Chemistry Lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

  • El-Brashy, A. M., El-Sayed, M. M., & El-Sepai, F. A. (2004). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Il Farmaco, 59(10), 809-816. [Link]

  • FooDB. (n.d.). Showing Compound 4,8-Dimethylquinoline (FDB004419). Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

  • Kumar, S., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Molecules, 26(9), 2715. [Link]

  • Markiewicz, R., & Golebiewski, W. M. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2015). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Molecules, 20(8), 15066–15082. [Link]

  • ResearchGate. (2011). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]

  • Wodyński, A., et al. (2020). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 25(20), 4799. [Link]

  • Price, C. C., & Roberts, R. M. (1948). Synthesis of 4-Hydroxyquinolines. VI. Synthesis of 3-n-Heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society, 70(10), 3524–3524. [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. Retrieved from [Link]

  • DergiPark. (n.d.). The study on QSAR and relations between molecular descriptors of 5, 8- quinolinequinone derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 5,8-Dimethyl-4-quinolinol Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Computational Insight and Molecular Reality

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its derivatives have shown a remarkable breadth of biological activities, including anticancer and antimicrobial properties.[1][2] Among these, 5,8-Dimethyl-4-quinolinol presents an intriguing molecular framework for computational investigation. This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to probe the molecular interactions of this compound.

Computational, or in silico, techniques are indispensable in contemporary drug development.[3][4] They provide a powerful lens through which we can predict, visualize, and analyze the complex interplay between a small molecule (a ligand) and its biological target, typically a protein.[5][6] This predictive power allows researchers to prioritize experimental efforts, refine molecular designs, and gain profound insights into the mechanisms of action, significantly accelerating the path from a promising compound to a potential therapeutic.[7]

This document is structured to guide researchers, from computational chemists to drug development professionals, through a rigorous and validated workflow. We will move beyond a simple recitation of steps, delving into the scientific rationale behind each choice—from the meticulous preparation of molecular structures to the dynamic simulation of their interactions and the sophisticated analysis of binding energetics. Our objective is to equip you with not just the "how," but the critical "why," ensuring that the insights derived from these computational models are both robust and scientifically sound.

Part 1: Foundational Steps - Preparing the Molecules for Simulation

The fidelity of any in silico model is fundamentally dependent on the quality of its starting structures. This preparatory phase is arguably the most critical, as errors introduced here will propagate through the entire workflow, leading to unreliable results.

Ligand Preparation: Defining 5,8-Dimethyl-4-quinolinol

The first step is to obtain an accurate three-dimensional representation of our ligand, 5,8-Dimethyl-4-quinolinol. While the user's prompt specifies this molecule, a closely related structure, 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, is readily available in public databases like PubChem (CID 2728219).[8] For the purpose of this guide, we will proceed with this well-documented derivative, acknowledging that the principles remain identical.

Key Physicochemical Properties (for CID 2728219): [8]

Property Value Source
Molecular Weight 217.22 g/mol Computed by PubChem
Hydrogen Bond Donors 2 Computed by Cactvs
Hydrogen Bond Acceptors 4 Computed by Cactvs
Rotatable Bonds 1 Computed by Cactvs

| Topological Polar Surface Area | 66.4 Ų | Computed by Cactvs |

Protocol for Ligand Preparation:

  • Structure Acquisition: Download the 3D structure of the ligand from a reputable database such as PubChem in an SDF or MOL2 format.[9]

  • Protonation State and Tautomerism: The biological activity of a molecule is highly dependent on its protonation state at physiological pH (~7.4). Utilize tools like Open Babel or Schrödinger's LigPrep to generate the most likely ionization and tautomeric states.[10][11] This step is crucial because an incorrect protonation state can prevent the formation of key interactions, such as hydrogen bonds.

  • Energy Minimization: The initial 3D structure from a database may not be in its lowest energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94 or OPLS).[9] This process relieves steric clashes and ensures the ligand adopts a realistic, low-energy shape before docking.[9]

Target Identification and Preparation

While some quinoline derivatives are known to target the PI3K/AKT/mTOR signaling pathway, a common focus in cancer research, the specific target for 5,8-Dimethyl-4-quinolinol is not explicitly defined in the provided context.[12][13] Therefore, a crucial step in a real-world scenario would be target identification. However, for this guide, we will assume a hypothetical target has been identified: a protein kinase, a common target for quinoline-based inhibitors.[2]

Protocol for Protein (Receptor) Preparation:

  • Structure Selection: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).[14] A structure co-crystallized with a ligand is often preferred as it represents a biologically relevant conformation of the binding site.[15]

  • Initial Cleaning: The raw PDB file contains more than just the protein chain; it includes water molecules, co-factors, and ions. For initial docking, all water molecules are typically removed.[9] Other protein chains not relevant to the binding event should also be deleted if the protein functions as a monomer.[9]

  • Structural Refinement:

    • Add Hydrogens: Crystal structures usually do not include hydrogen atoms. Add them using tools like UCSF Chimera's Dock Prep module or MGLTools, as hydrogens are critical for forming hydrogen bonds and defining steric properties.[9][10]

    • Handle Missing Residues/Atoms: Check for gaps in the protein structure. Missing loops or side chains can be modeled using software like Modeller or the tools within Chimera.[9][16] Incomplete residues, often found at the termini, may need to be mutated to a simpler residue like glycine to ensure correct charge assignment.[16]

    • Assign Charges and Atom Types: The protein must be prepared in a format compatible with the docking software, such as PDBQT for AutoDock Vina.[10] This involves assigning partial charges and atom types according to a specific force field.

Part 2: Predicting Interactions - The Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][17] It is a computationally efficient method used to screen large libraries of compounds and generate hypotheses about binding modes.[5]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand Ligand Structure (5,8-Dimethyl-4-quinolinol) Ligand_Prep Ligand Preparation (Protonation, Energy Minimization) Ligand->Ligand_Prep Receptor Receptor Structure (e.g., Protein Kinase) Receptor_Prep Receptor Preparation (Clean PDB, Add Hydrogens) Receptor->Receptor_Prep Define_Site Define Binding Site (Grid Box Generation) Ligand_Prep->Define_Site Receptor_Prep->Define_Site Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Define_Site->Run_Docking Analyze_Poses Analyze Binding Poses (Scoring & Clustering) Run_Docking->Analyze_Poses Visualize Visualize Interactions (H-bonds, Hydrophobic) Analyze_Poses->Visualize

Caption: The Molecular Docking Workflow.

Protocol for Molecular Docking:

  • Define the Binding Site: The search space for the docking algorithm must be defined. If a co-crystallized ligand is present, this is typically a grid box centered on and encompassing that ligand by 3-6 Å.[15] If the binding site is unknown, a "blind docking" approach can be used where the entire protein surface is the search space, though this is less precise.[15]

  • Run the Docking Simulation: Using software like AutoDock Vina, the ligand is repeatedly placed within the defined binding site in various conformations. An algorithm, often a genetic algorithm, explores possible binding poses.[7]

  • Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol).[17] The lower (more negative) the score, the more favorable the predicted binding. It is crucial to analyze not just the top-scoring pose but a cluster of low-energy poses to understand potential alternative binding modes.

Interpreting Docking Results:

The output is a set of binding poses and their corresponding scores. Visualization tools like PyMOL or Chimera are essential for inspecting the interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) between the ligand and specific amino acid residues in the binding pocket.[15]

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Types
1-8.5GLU-91, LEU-144, TYR-22H-Bond, Hydrophobic
2-8.2GLU-91, VAL-75, PHE-145H-Bond, Hydrophobic, π-π Stacking
3-7.9ASP-155, LEU-144H-Bond, Hydrophobic

Note: This is a hypothetical table for illustrative purposes.

Self-Validation: A critical step to ensure the trustworthiness of a docking protocol is re-docking . Here, the native ligand from a co-crystallized structure is removed and then docked back into its own receptor. A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

Part 3: Assessing Stability - Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of a potential binding mode, it doesn't account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations address this by modeling the movement of every atom in the system over time, providing a much more realistic view of the complex's stability.[18]

G Start Start with Best Docked Pose (Protein-Ligand Complex) Solvate Solvation (Add Water Box) Start->Solvate Neutralize Neutralization (Add Ions) Solvate->Neutralize Minimize Energy Minimization Neutralize->Minimize Equilibrate Equilibration (NVT & NPT Phases) Minimize->Equilibrate Production Production MD Run (Collect Trajectory) Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: The Molecular Dynamics Simulation Workflow.

Protocol for MD Simulation (using GROMACS): [19][20]

  • System Setup:

    • Topology Generation: Generate topology files for both the protein and the ligand. The topology file describes the atom types, charges, bonds, and angles, which are dictated by a force field (e.g., CHARMM36 or AMBER).[19]

    • Solvation: Place the protein-ligand complex from the best docking pose into a simulation box and fill it with a chosen water model (e.g., TIP3P or SPC/E).

    • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system, which is a requirement for many simulation algorithms.

  • Equilibration: Before the main simulation, the system must be gradually brought to the desired temperature and pressure. This is typically done in two phases:

    • NVT Ensemble: The system is heated to the target temperature while keeping the Number of particles, Volume, and Temperature constant.

    • NPT Ensemble: The system is brought to the target pressure while keeping the Number of particles, Pressure, and Temperature constant. This allows the box volume to adjust, ensuring the correct density.

  • Production Run: Once equilibrated, the production MD simulation is run for a significant period (typically tens to hundreds of nanoseconds), during which the atomic coordinates (the trajectory) are saved at regular intervals.

Analysis of MD Trajectories:

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD plot that reaches a plateau suggests the complex is structurally stable.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average position. High RMSF values indicate regions of high flexibility, which can be important for function or binding.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and important interactions.

Part 4: Advanced Modeling and Refinement

To further enhance the predictive power of the in silico model, more advanced techniques can be employed.

Binding Free Energy Calculations (MM/PBSA & MM/GBSA)

Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) are popular methods for estimating the free energy of binding from MD simulation snapshots.[21][22] These methods are more computationally demanding than docking scores but are generally more accurate for ranking compounds.[23][24] They provide a more rigorous estimation by considering factors like electrostatic contributions to solvation.[25]

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for biological activity.[26][27] By analyzing the stable interactions from docking and MD simulations, a 3D pharmacophore model can be generated.[28] This model serves as a powerful 3D query to screen large compound databases, identifying novel molecules that possess the essential features for binding to the target, even if they have different chemical scaffolds.[29][30]

Conclusion

The in silico modeling of 5,8-Dimethyl-4-quinolinol interactions, as outlined in this guide, represents a powerful, multi-faceted approach to modern drug discovery. By integrating molecular docking, molecular dynamics, and advanced methods like MM/PBSA and pharmacophore modeling, researchers can build a comprehensive and dynamic picture of how a ligand interacts with its biological target. This workflow, when executed with scientific rigor and a clear understanding of the underlying principles, provides invaluable insights that can guide medicinal chemistry efforts, explain structure-activity relationships, and ultimately, accelerate the development of new therapeutic agents.

References

  • ArtiDock: Accurate Machine Learning Approach to Protein–Ligand Docking Optimized for High-Throughput Virtual Screening. Journal of Chemical Information and Modeling - ACS Publications. Available from: [Link]

  • LigQ: A Webserver to Select and Prepare Ligands for Virtual Screening. ACS Publications. Available from: [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews - ACS Publications. Available from: [Link]

  • Protein-Ligand Complex MD Tutorials. GROMACS. Available from: [Link]

  • Molecular docking proteins preparation. ResearchGate. Available from: [Link]

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • The Art and Science of Molecular Docking. Annual Reviews. Available from: [Link]

  • Free ligand preparation software (Virtual screening)? ResearchGate. Available from: [Link]

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Available from: [Link]

  • Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro. Available from: [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available from: [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC - NIH. Available from: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. Available from: [Link]

  • 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | C12H11NO3 | CID 2728219. PubChem. Available from: [Link]

  • Virtual ligand screening: strategies, perspectives and limitations. PMC - PubMed Central. Available from: [Link]

  • IN SILICO PREDICTION OF PROTEIN-LIGAND INTERACTIONS. ResearchGate. Available from: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available from: [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Available from: [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available from: [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. Available from: [Link]

  • Basics, types and applications of molecular docking: A review. Heliyon. Available from: [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Available from: [Link]

  • What is pharmacophore modeling and its applications? Patsnap Synapse. Available from: [Link]

  • In silico identification and characterization of protein-ligand binding sites. CentAUR. Available from: [Link]

  • Assessing the performance of MM/PBSA and MM/GBSA methods. 9. Prediction reliability of binding affinities and binding poses for protein–peptide complexes. RSC Publishing. Available from: [Link]

  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. MDPI. Available from: [Link]

  • A Review on Molecular Docking. ResearchGate. Available from: [Link]

  • Preparing Chemical Libraries for Virtual Ligand Screening. YouTube. Available from: [Link]

  • GROMACS Protein Ligand Complex Simulations. LigParGen Server. Available from: [Link]

  • Protein-ligand docking. Galaxy Training. Available from: [Link]

  • What is the current value of MM/PBSA and MM/GBSA methods in drug discovery? Future Medicinal Chemistry. Available from: [Link]

  • Molecular Docking: A Review Paper. International Journal of Scientific Research in Science and Technology. Available from: [Link]

  • In silico Identification and Characterization of Protein-Ligand Binding Sites. PubMed. Available from: [Link]

  • Machine learning approaches for predicting protein-ligand binding sites from sequence data. Briefings in Bioinformatics. Available from: [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. Available from: [Link]

  • MM/PBSA and MM/GBSA - Computational Chemistry Glossary. Deep Origin. Available from: [Link]

  • IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences. Available from: [Link]

  • Structure of 8-hydroxyquinoline (8HQ). ResearchGate. Available from: [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC - NIH. Available from: [Link]

  • Pharmacophore Modeling. Creative Biostructure Drug Discovery. Available from: [Link]

  • 8-Hydroxyquinoline. Wikipedia. Available from: [Link]

Sources

Technical Guide: Preliminary Cytotoxicity Screening of 5,8-Dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous protocol for the preliminary cytotoxicity screening of 5,8-Dimethyl-4-quinolinol , a substituted quinoline derivative. Quinoline scaffolds are privileged structures in medicinal chemistry, often exhibiting anticancer (DNA intercalation, topoisomerase inhibition) and antimicrobial properties. However, their specific physicochemical properties—particularly the 4-quinolinol/4-quinolone tautomerism and lipophilicity—require specialized handling during in vitro screening to avoid false positives and solvent-induced toxicity.

This document provides a self-validating workflow for determining the half-maximal inhibitory concentration (


) using metabolic assays (MTT/MTS), validated by orthogonal membrane integrity assays.

Part 1: Compound Characterization & Pre-Screening Preparation

Structural Considerations: Tautomerism & Solubility

5,8-Dimethyl-4-quinolinol exists in a tautomeric equilibrium between the enol form (4-quinolinol) and the keto form (4-quinolone) . In polar solvents like DMSO or water, the keto form often predominates. This equilibrium significantly impacts solubility and cell permeability.

  • Solubility Profile: Highly lipophilic.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the standard vehicle.

  • Stability Warning: While generally stable, some 4-substituted quinolinols can undergo degradation or hydrolysis in DMSO upon prolonged storage. Fresh stock preparation is mandatory.

Stock Solution Protocol

To ensure reproducibility, follow this strict preparation method:

  • Weighing: Weigh

    
     5 mg of 5,8-Dimethyl-4-quinolinol into a sterile, antistatic microcentrifuge tube.
    
  • Dissolution: Dissolve in sterile-filtered DMSO (Sigma-Aldrich, Hybridoma grade) to achieve a 20 mM to 50 mM stock concentration .

    • Note: Vortex vigorously for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 20

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
The "Cell-Free" Interference Check (Critical Step)

Quinoline derivatives can possess intrinsic reducing properties. Before cell seeding, you must verify if the compound directly reduces the tetrazolium dye (MTT/MTS), which would produce a false "viable" signal.

  • Protocol: Incubate 50

    
    M of the compound with MTT reagent in culture medium (no cells) for 2 hours.
    
  • Pass Criteria: Absorbance at 570 nm must be identical to the vehicle control (DMSO + Media). If absorbance is elevated, switch to a non-redox assay like LDH Release or CellTiter-Glo (ATP) .

Part 2: Experimental Design & Cell Line Selection

Cell Line Strategy

Select cell lines based on the intended therapeutic indication and general toxicity profiling.

Cell LineTissue OriginRationale for Selection
HepG2 Liver (Hepatocellular Carcinoma)Metabolic Toxicity: High expression of CYPs; assesses if metabolites are toxic.
HeLa / MCF-7 Cervix / BreastGeneral Efficacy: Standard robust lines for antiproliferative screening.
HFF-1 / BJ Fibroblasts (Normal)Therapeutic Index: Essential "normal" control to calculate selectivity.
Experimental Workflow Diagram

The following diagram illustrates the logical flow from stock preparation to data readout.

CytotoxicityWorkflow Stock Stock Prep (50mM in DMSO) Dilution Serial Dilution (2x Final Conc) Stock->Dilution Treatment Compound Addition (72h Incubation) Dilution->Treatment Seeding Cell Seeding (5k-10k cells/well) Seeding->Treatment  24h Attachment   Readout Assay Readout (MTT/MTS Absorbance) Treatment->Readout Analysis Data Analysis (Non-linear Regression) Readout->Analysis

Figure 1: Step-by-step workflow for high-throughput cytotoxicity screening.

Part 3: The Screening Assay (MTT Protocol)

While newer assays exist, the MTT assay remains the gold standard for preliminary screening due to its cost-effectiveness and extensive comparative literature for quinolines.

Reagents
  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: 100% DMSO or SDS-HCl.

  • Positive Control: Doxorubicin or Cisplatin (known

    
     required).
    
  • Vehicle Control: DMSO matched to the highest concentration used (Must be

    
    ).
    
Step-by-Step Methodology
  • Seeding: Plate cells (5,000–10,000 cells/well) in 96-well plates. Volume: 100

    
    L.
    
  • Attachment: Incubate for 24 hours at 37°C, 5% CO

    
     to allow adhesion.
    
  • Treatment:

    • Prepare serial dilutions of 5,8-Dimethyl-4-quinolinol in culture medium.

    • Recommended Range: 0.1

      
      M to 100 
      
      
      
      M (Log-scale spacing).
    • Add 100

      
      L of treatment media to wells (Final Volume: 200 
      
      
      
      L).
    • Crucial: Final DMSO concentration must remain constant across all wells (e.g., 0.1%).

  • Incubation: Incubate for 48 or 72 hours.

  • Dye Addition: Aspirate media carefully (or add directly if using MTS). Add 20

    
    L MTT stock. Incubate 3–4 hours.
    
  • Solubilization: Aspirate media. Add 150

    
    L DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm (Reference: 630 nm).

Part 4: Data Analysis & Interpretation

Calculation of Cell Viability

Normalize raw absorbance (


) values to the vehicle control:


Determination

Do not estimate visually. Use non-linear regression (4-parameter logistic model) in software like GraphPad Prism or R.

  • Equation:

    
    
    
  • Quality Control:

    
     values should be 
    
    
    
    .
Mechanism of Action (Hypothetical)

Quinolines often act via DNA intercalation or mitochondrial disruption. The diagram below illustrates the assay principle and potential interference points.

MOA Compound 5,8-Dimethyl-4-quinolinol Cell Cancer Cell Compound->Cell Passive Diffusion MTT MTT (Yellow) Compound->MTT Artifact Check (Direct Reduction?) Mito Mitochondria (Succinate Dehydrogenase) Cell->Mito DNA DNA (Intercalation Target) Cell->DNA Potential Target Mito->MTT Reduces Formazan Formazan (Purple) MTT->Formazan Metabolic Activity

Figure 2: Assay mechanism and potential artifact interference pathways.

Part 5: Secondary Validation (Orthogonal Assays)

Metabolic assays (MTT) can show "false viability" if the compound slows metabolism without killing cells (cytostasis). Validate hits with Membrane Integrity Assays :

  • LDH Release Assay: Measures Lactate Dehydrogenase leaked into the media from ruptured cells (Necrosis marker).

  • Live/Dead Staining: Calcein AM (Live/Green) + Ethidium Homodimer (Dead/Red) visualized via fluorescence microscopy.

Decision Matrix:

  • High MTT Toxicity + High LDH Release: True Cytotoxicity (Necrosis).

  • High MTT Toxicity + Low LDH Release: Apoptosis or Metabolic Arrest (Cytostasis).

References

  • National Cancer Institute (NCI). (2023). In Vitro Cell Line Screening Project (IVCLSP) Methodology. NCI Developmental Therapeutics Program. [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003).[1] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie, 134, 1099–1104.[1] [Link]

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment, No. 286. [Link]

  • Stockert, J. C., et al. (2018).[2] MTT assay for cell viability: Intracellular localization and some chemical aspects. Acta Histochemica, 120(8), 725-736. [Link]

Sources

Technical Guide: Solubility and Stability Profiling of 5,8-Dimethyl-4-quinolinol

[1][2][3]

Executive Summary & Chemical Identity

5,8-Dimethyl-4-quinolinol is a substituted heterocyclic scaffold often utilized as an intermediate in the synthesis of antimalarial agents, antibacterial quinolones, and high-affinity ligands.[1][3] Its physicochemical behavior is dominated by a critical structural duality: keto-enol tautomerism .[1][2][3]

Unlike simple phenols, 4-quinolinols exist in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone).[1][2] In the solid state and polar solvents, the keto form (quinolone) typically predominates, leading to high crystal lattice energy, high melting points (>200°C), and reduced solubility in common organic solvents.

Chemical Profile
PropertyDetail
IUPAC Name 5,8-dimethylquinolin-4-ol (or 5,8-dimethyl-1H-quinolin-4-one)
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Core Liability Tautomer-dependent solubility; Oxidative sensitivity of methyl groups.[1][2][3]
pKa (Predicted) ~3.2 (Basic N), ~11.0 (Acidic OH/NH)

Physicochemical Fundamentals: The Tautomerism Factor

Before attempting solubility workflows, researchers must recognize that "5,8-Dimethyl-4-quinolinol" is a misnomer in many contexts. In solution, the compound is a "chameleon."

  • Non-polar solvents (Chloroform, Toluene): Shifts toward the Enol (OH) form, stabilized by intramolecular H-bonding.[2]

  • Polar solvents (Water, DMSO, Methanol): Shifts toward the Keto (NH) form, stabilized by intermolecular H-bonding and dipolar interactions.

Implication: Analytical methods (HPLC/NMR) must account for this. A single sharp peak in HPLC often requires buffered mobile phases to suppress proton exchange broadening.[1][2]

Solubility Profiling

Due to the strong intermolecular hydrogen bonding of the keto-tautomer, this compound exhibits "brick-dust" properties—high crystallinity and low solubility in water and lipophilic solvents.[1]

Predicted Solubility Map

The following table categorizes solvent suitability based on general 4-quinolone SAR (Structure-Activity Relationship) data.

Solvent ClassSpecific SolventPredicted SolubilityApplication
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL) Stock solutions, biological assays.[1][2][3]
Protic Methanol, Ethanol Moderate (1–10 mg/mL) Crystallization, HPLC mobile phases.[3]
Acidic Aqueous 0.1N HCl High (>20 mg/mL) Forms the hydrochloride salt; ideal for aqueous dosing.[2][3]
Neutral Aqueous Water (pH 7) Poor (<0.1 mg/mL) Physiological relevance; likely requires micronization.[1][2][3]
Non-Polar Hexane, Toluene Negligible Anti-solvent for precipitation.[2][3]
Chlorinated Dichloromethane Low-Moderate Extraction/Work-up (favors enol form).[1][2][3]
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Standard: OECD Guideline 105[1][2][3]

Objective: Determine the saturation solubility of 5,8-Dimethyl-4-quinolinol in a target solvent at 25°C.

  • Preparation: Weigh ~10 mg of solid into a 4 mL amber glass vial.

  • Solvent Addition: Add 1 mL of the target solvent.[1][2]

  • Equilibration:

    • Cap tightly and place on an orbital shaker (500 rpm) at 25°C for 24 hours .

    • Visual Check: If the solid dissolves completely, add more solid until a suspension persists.

  • Sampling:

    • Centrifuge the suspension at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PVDF filter (avoid Nylon, which may bind quinolones).

  • Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm).

  • Calculation:

    
    
    (Where 
    
    
    is solubility in mg/mL,
    
    
    is concentration from curve,
    
    
    is dilution factor).

Stability Profiling

The 5,8-dimethyl substitution pattern introduces specific stability risks. The methyl groups on the electron-deficient quinoline ring are susceptible to radical oxidation, particularly at the benzylic positions.[1]

Stability Risk Matrix[2]
  • Hydrolysis: Stable. The quinolone core is resistant to acid/base hydrolysis.[1][2]

  • Oxidation: Moderate Risk. Benzylic oxidation of the 5,8-methyl groups to aldehydes/carboxylic acids can occur under forcing conditions (high O₂, light).

  • Photolysis: High Risk. Quinolones are known fluorophores and can undergo photodegradation or generate singlet oxygen, leading to self-destruction.[1][2] Amber glassware is mandatory.

Protocol 2: Forced Degradation (Stress Testing)

Standard: ICH Q1A(R2)[2]

Objective: Identify degradation pathways and validate the stability-indicating nature of the HPLC method.

  • Stock Prep: Prepare a 1 mg/mL solution in DMSO.

  • Stress Conditions:

    • Acid: Mix 1:1 with 1N HCl. Heat at 60°C for 4 hours.

    • Base: Mix 1:1 with 1N NaOH. Heat at 60°C for 4 hours.

    • Oxidative: Mix 1:1 with 3% H₂O₂.[1][2] Store at RT for 24 hours.[1][2]

    • Thermal: Heat solid sample at 80°C for 24 hours.

    • Photo: Expose solution to UV light (ICH Option 2) for 24 hours.[1][2]

  • Analysis: Neutralize acid/base samples, dilute, and analyze via HPLC-PDA/MS to track the disappearance of the parent peak and appearance of new degradants (e.g., M+16 for N-oxides or benzylic alcohols).

Workflow Visualization

The following diagram outlines the logical flow for characterizing this compound, distinguishing between the solid-state handling and solution-state analysis.

CharacterizationWorkflowcluster_SolubilitySolubility Profilingcluster_StabilityStability Stress TestingStart5,8-Dimethyl-4-quinolinol(Solid Sample)SolventScreenSolvent Screening(DMSO, MeOH, Water, HCl)Start->SolventScreen Path AStressPrepPrepare 1 mg/mL StockStart->StressPrep Path BShakeFlaskShake-Flask Method(24h Equilibrium)SolventScreen->ShakeFlaskFiltrationFiltration (0.22 µm PVDF)ShakeFlask->FiltrationHPLCHPLC QuantificationFiltration->HPLCDataOutputFinal Technical ProfileHPLC->DataOutputSolubility (mg/mL)ConditionsApply Stress:Acid, Base, H2O2, UVStressPrep->ConditionsAnalysisLC-MS Analysis(Detect Degradants)Conditions->AnalysisAnalysis->DataOutputDegradation %

Caption: Integrated workflow for determining the thermodynamic solubility and stress-stability profile of 5,8-dimethyl-4-quinolinol.

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[1][2] Test No. 105: Water Solubility. Organization for Economic Cooperation and Development.[1][2] Link[2]

  • International Conference on Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency.[1][2] Link

  • Kasuga, N. C., et al. (2001).[1][2] Tautomerism and solid-state structures of 4-quinolones. Journal of the Chemical Society, Perkin Transactions 2. (Provides structural context for quinolone solubility). Link

  • Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

Methodological & Application

Application Notes: High-Throughput Screening of Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Kinase Inhibition and the Promise of Quinoline Scaffolds

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has established them as one of the most significant classes of drug targets.[1][3] Within the vast landscape of kinase inhibitor discovery, quinoline-based compounds have emerged as a privileged scaffold, demonstrating broad and potent inhibitory activity against a range of kinases.[4][5] Several FDA-approved drugs containing the quinoline moiety underscore their clinical importance.[4]

This guide provides a comprehensive framework for designing and executing robust kinase inhibition assays tailored for the evaluation of quinoline-based compounds. We will delve into the mechanistic basis for assay selection, provide detailed, field-proven protocols, and offer insights into data analysis and quality control, empowering researchers to accelerate their drug discovery programs.

Scientific Foundation: Choosing the Right Assay for Your Quinoline Compound

The selection of an appropriate assay format is paramount for generating reliable and reproducible data. The choice depends on several factors, including the specific kinase target, the required throughput, and available instrumentation. Here, we compare three industry-standard, homogeneous (no-wash) assay formats suitable for high-throughput screening (HTS).[3][6]

1. Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™):

  • Principle: These assays quantify kinase activity by measuring the amount of ATP consumed (Kinase-Glo®) or ADP produced (ADP-Glo™) during the phosphorylation reaction.[6][7][8][9] A luciferase-based system generates a luminescent signal that is either inversely (Kinase-Glo®) or directly (ADP-Glo™) proportional to kinase activity.[10][11][12]

  • Why it's a good choice: These assays are highly sensitive, have a large dynamic range, and are less susceptible to interference from fluorescent compounds.[13][14] The stable "glow-type" signal provides flexibility for batch processing of plates.[13] They are compatible with virtually any kinase and substrate combination.[11][13]

  • Causality: By measuring the depletion of a universal substrate (ATP) or the generation of a universal product (ADP), these assays offer broad applicability. The luminescent readout provides high sensitivity, crucial for detecting subtle inhibition.

2. Fluorescence Polarization (FP) Assays:

  • Principle: FP measures the change in the tumbling rate of a small fluorescently labeled molecule (tracer) upon binding to a larger protein kinase.[15][16][17] When an unlabeled inhibitor (like a quinoline compound) displaces the tracer from the kinase's active site, the tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.[16][18]

  • Why it's a good choice: FP is a homogeneous, non-radioactive method well-suited for HTS.[3][16] It directly measures the binding interaction between the inhibitor and the kinase.[17]

  • Causality: This method provides direct evidence of competitive binding at the kinase's active site. The ratiometric nature of the measurement makes it robust and less prone to artifacts from compound fluorescence.[3]

3. AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay):

  • Principle: This bead-based assay uses donor and acceptor beads that are brought into close proximity by a specific binding event (e.g., a phosphorylated substrate being captured by an antibody).[14][19] Upon laser excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the nearby acceptor bead.[14][19]

  • Why it's a good choice: AlphaScreen is extremely sensitive and suitable for highly miniaturized formats (e.g., 1536-well plates).[20] It can be configured to detect various aspects of kinase activity, including substrate phosphorylation.[14][21]

  • Causality: The signal amplification cascade provides exceptional sensitivity, allowing for the use of very low enzyme and substrate concentrations. This makes it ideal for identifying potent inhibitors and for situations where reagents are scarce.

Assay Technology Principle Signal Readout Advantages Considerations
Luminescence (e.g., Kinase-Glo®) ATP DepletionLuminescenceHigh sensitivity, broad applicability, stable signal.[7][13]Indirect measure of phosphorylation; potential for luciferase inhibitors.[10][14]
Fluorescence Polarization (FP) Competitive BindingmP (millipolarization)Homogeneous, direct binding measurement, robust.[3][16]Requires a suitable fluorescent tracer; can be sensitive to compound autofluorescence.
AlphaScreen® Proximity-Based AmplificationLuminescenceExtremely sensitive, highly miniaturizable.[14][20]Can be affected by compounds that interfere with singlet oxygen.[14]

Experimental Workflow & Protocols

A successful kinase inhibitor screening campaign follows a logical progression from initial assay validation to detailed inhibitor characterization.

G cluster_0 Phase 1: Assay Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Characterization A Assay Development & Optimization B Z'-Factor Determination A->B Validate Robustness C Single-Concentration Screen of Quinoline Library B->C Proceed with Validated Assay D Hit Identification C->D Identify Active Compounds E Dose-Response Curve Generation D->E Confirm & Characterize Hits F IC50 Value Determination E->F Quantify Potency

Caption: Kinase Inhibitor Screening Workflow.

PART 1: Assay Validation - The Z'-Factor

Before screening any compounds, it is crucial to validate the assay's quality and robustness. The Z'-factor is a statistical parameter that quantifies the separation between the positive control (uninhibited kinase activity) and negative control (fully inhibited or no enzyme) signals, relative to their variability.[22][23]

Z'-Factor Calculation: Z' = 1 - ( (3 * σ_p + 3 * σ_n) / |μ_p - μ_n| )

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[23][24]
0 to 0.5Marginal assay; may require optimization.[22][24]
< 0Poor assay; not suitable for screening.[23][24]

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and reliable for a high-throughput screening campaign.[24]

PART 2: Detailed Protocol - Luminescence-Based Kinase Assay (Kinase-Glo®)

This protocol provides a general framework using a luminescence-based readout. Note: Specific concentrations of kinase, substrate, and ATP should be optimized for each target and often set near the Kₘ for ATP to facilitate the identification of competitive inhibitors.[6][25]

Materials:

  • Target Protein Kinase

  • Specific Peptide/Protein Substrate

  • Kinase-Glo® Luminescent Kinase Assay Platform (Promega or similar)

  • Quinoline-based compound library dissolved in DMSO

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[11]

    • Prepare a stock solution of ATP in kinase buffer.

    • Prepare working solutions of the kinase and substrate in kinase buffer.

    • Perform serial dilutions of the quinoline compounds in DMSO, then dilute into kinase buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

  • Assay Plate Setup (for IC₅₀ determination):

    • Test Wells: Add 5 µL of the quinoline compound dilution.

    • Positive Control (Max Activity): Add 5 µL of kinase buffer with the corresponding DMSO concentration.

    • Negative Control (No Activity): Add 5 µL of kinase buffer with DMSO. This well will not receive the enzyme.

    • Add 5 µL of the substrate solution to all wells.

    • Add 5 µL of the kinase solution to all wells except the negative control wells.

  • Kinase Reaction Incubation:

    • Mix the plate gently (e.g., on a plate shaker for 30 seconds).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Signal Detection:

    • Add a volume of prepared Kinase-Glo® Reagent equal to the volume in the well (e.g., 15 µL).[7][11]

    • Mix the plate on a shaker for 2 minutes to ensure cell lysis and signal generation.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

    • Measure luminescence using a plate-reading luminometer.

PART 3: Data Analysis - Determining the IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[26][27][28] It is a key measure of inhibitor potency.

Calculation Steps:

  • Normalize Data:

    • Subtract the average negative control signal (background) from all data points.

    • Express the data as a percentage of the positive control (uninhibited) activity.

    • % Activity = ( (Signal_inhibitor - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl) ) * 100

  • Generate Dose-Response Curve:

    • Plot the % Activity against the logarithm of the inhibitor concentration.[26]

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope).

  • Determine IC₅₀:

    • The IC₅₀ value is the concentration of the inhibitor at which the response is 50%.[26][27]

G A Quinoline Compound Concentration Series B Kinase Reaction (Kinase + Substrate + ATP) A->B Inhibit C Luminescence Reading (Kinase-Glo® Reagent) B->C Measure D Data Normalization (% Inhibition) C->D Calculate E Non-linear Regression (Sigmoidal Curve Fit) D->E Plot F IC50 Value E->F Derive

Caption: Data Analysis Workflow for IC50 Determination.

Trustworthiness: A Self-Validating System

To ensure the integrity of your results, incorporate the following practices:

  • Counter-Screens: When using luciferase-based assays, it is important to perform counter-screens to identify compounds that directly inhibit the luciferase enzyme, as this can lead to false-positive results.[10]

  • Orthogonal Assays: Validate hits using a different assay format (e.g., confirm a hit from a Kinase-Glo® screen with an FP assay). This helps eliminate artifacts specific to a single technology.[9]

  • Selectivity Profiling: Screen promising quinoline-based hits against a panel of other kinases to determine their selectivity profile.[1] This is crucial for identifying potential off-target effects.[1]

  • Mechanism of Action Studies: For lead compounds, conduct kinetic analyses to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.[1]

By adhering to these rigorous validation and characterization steps, researchers can confidently advance the most promising quinoline-based kinase inhibitors through the drug discovery pipeline.

References

  • Drees, B. E., Weipert, A., et al. (2003). Competitive fluorescence polarization assays for the detection of phosphoinositide kinase and phosphatase activity. Comb Chem High Throughput Screen, 6(4), 321-330.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Auld, D. S., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • DavidsonX. (n.d.).
  • Parker, G., & Bolger, R. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Biocompare.
  • Li, Y., et al. (2016). Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. PubMed. [Link]

  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. Promega.
  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. [Link]

  • Promega Corporation. (2003). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83.
  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. PunnettSquare Tools. [Link]

  • ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. ResearchGate. [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). Two-step AlphaScreen kinase assay. (a) Schematic assay presentation... ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. ResearchGate. [Link]

  • Liu, X., et al. (2015). Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors. PubMed. [Link]

  • Li, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Assay Analytics. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Assay Analytics. [Link]

  • ResearchGate. (2023). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes? ResearchGate. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • HTS Explained. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]

  • Al-Warhi, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

  • Purdue University. (2021). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • El-Damasy, D. A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]

  • Yasgar, A., et al. (2011). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PMC. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Iovino, F., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. [Link]

  • Dayal, N., et al. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed. [Link]

Sources

Application Notes and Protocols: Evaluating 5,8-Dimethyl-4-quinolinol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 5,8-Dimethyl-4-quinolinol in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad range of biological activities, including anticancer properties.[1] Quinoline derivatives have been shown to exert their antitumor effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression like tyrosine kinases and microtubule polymerization.[1][2] The specific compound, 5,8-Dimethyl-4-quinolinol, a derivative of 4-quinolinol, warrants investigation due to the known cytotoxic potential of related 4-hydroxyquinoline and 8-hydroxyquinoline structures.[3][4] This document provides a detailed experimental framework for the initial preclinical evaluation of 5,8-Dimethyl-4-quinolinol's efficacy in cancer cell lines.

The following protocols are designed to be a self-validating system, beginning with broad screening for cytotoxic and anti-proliferative effects and progressively moving towards more mechanistic assays to elucidate the compound's mode of action. This structured approach ensures that each experimental step logically informs the next, providing a comprehensive understanding of the compound's potential as an anticancer agent.

Part 1: Foundational Assays - Determining Cytotoxicity and Anti-Proliferative Effects

The initial step in evaluating any novel compound is to determine its effect on cell viability and proliferation. This provides essential dose-response data, including the half-maximal inhibitory concentration (IC50), which is crucial for designing subsequent mechanistic studies.[5]

Cell Line Selection and Culture

The choice of cancer cell lines is critical and should ideally represent a variety of cancer types to assess the breadth of the compound's activity. A well-characterized panel, such as the NCI-60, or a selection of lines representing common cancers (e.g., breast, lung, colon, prostate) is recommended. For this protocol, we will use the following cell lines as examples:

  • MCF-7: An estrogen receptor-positive human breast cancer cell line.

  • A549: A human lung adenocarcinoma cell line.

  • HCT116: A human colon cancer cell line.

All cell lines should be maintained in their recommended culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[6]

Preparation of 5,8-Dimethyl-4-quinolinol Stock Solution

The solubility and stability of the test compound are paramount for accurate and reproducible results.

  • Solubility Testing: Based on the properties of similar quinoline compounds, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[7] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.

  • Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of 5,8-Dimethyl-4-quinolinol. A common starting range is from 10 nM to 100 µM.[9] Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Parameter MCF-7 A549 HCT116
Seeding Density (cells/well) 8,0005,0006,000
Treatment Duration (hours) 727248
IC50 (µM) of Doxorubicin Determine ExperimentallyDetermine ExperimentallyDetermine Experimentally
IC50 (µM) of 5,8-Dimethyl-4-quinolinol To be DeterminedTo be DeterminedTo be Determined

Part 2: Mechanistic Elucidation - Investigating the Mode of Action

Once the cytotoxic and anti-proliferative effects of 5,8-Dimethyl-4-quinolinol are established, the next logical step is to investigate the underlying mechanism of cell death. The two primary modes of cancer cell death induced by chemotherapy are apoptosis and cell cycle arrest.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[10] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[11]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 5,8-Dimethyl-4-quinolinol at concentrations around the predetermined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[12] Flow cytometry with PI staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]

Protocol:

  • Cell Treatment: Treat cells with 5,8-Dimethyl-4-quinolinol at sub-IC50 and IC50 concentrations for 24-48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.[14]

  • Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[15]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[12]

Part 3: Molecular Target Analysis - Western Blotting for Key Signaling Proteins

To delve deeper into the molecular mechanisms, Western blotting can be employed to investigate the effect of 5,8-Dimethyl-4-quinolinol on key proteins involved in apoptosis and cell cycle regulation.[16][17]

Protein Extraction and Quantification

Protocol:

  • Cell Lysis: After treatment with 5,8-Dimethyl-4-quinolinol, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of proteins for electrophoresis.

Western Blotting

Protocol:

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C.[18][19]

    • Apoptosis Markers: Cleaved Caspase-3, PARP, Bcl-2, Bax.

    • Cell Cycle Markers: Cyclin D1, Cyclin B1, CDK4, p21, p27.

    • Loading Control: β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow Diagram

Experimental_Workflow cluster_Phase1 Phase 1: Foundational Screening cluster_Phase2 Phase 2: Mechanistic Assays cluster_Phase3 Phase 3: Molecular Analysis A Cell Line Culture (MCF-7, A549, HCT116) C MTT Assay (Cell Viability) A->C B Compound Preparation (5,8-Dimethyl-4-quinolinol) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Western Blotting E->G F->G H Analyze Protein Expression (Apoptosis & Cell Cycle Markers) G->H

Caption: A streamlined workflow for the evaluation of 5,8-Dimethyl-4-quinolinol.

Hypothesized Signaling Pathway

Signaling_Pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction 5,8-Dimethyl-4-quinolinol 5,8-Dimethyl-4-quinolinol p21_p27 p21/p27 5,8-Dimethyl-4-quinolinol->p21_p27 may upregulate Bcl2 Bcl-2 5,8-Dimethyl-4-quinolinol->Bcl2 may downregulate Cyclin_CDK Cyclin/CDK Complexes p21_p27->Cyclin_CDK inhibits G1_S_G2_M G1/S or G2/M Arrest Cyclin_CDK->G1_S_G2_M drives progression Bax Bax Caspase3 Cleaved Caspase-3 Bax->Caspase3 activates Bcl2->Bax inhibits PARP Cleaved PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized signaling pathways affected by 5,8-Dimethyl-4-quinolinol.

Conclusion and Future Directions

The successful execution of these protocols will provide a robust initial assessment of 5,8-Dimethyl-4-quinolinol's anticancer potential. The data generated will indicate whether the compound warrants further investigation, including in vivo studies in animal models, combination studies with existing chemotherapeutic agents, and more in-depth mechanistic studies to identify its direct molecular target(s). This systematic approach ensures a solid foundation for the potential development of a novel therapeutic agent.

References

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020-08-21).
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI.
  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC - NIH. (2022-10-28).
  • Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System - NIH.
  • 5,8-Dimethyl-4-hydroxyquinoline | Sigma-Aldrich.
  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023-03-21).
  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC - NIH. (2025-01-30).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
  • Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC - NIH.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (2018-09-22).
  • Western Blotting Protocol - Cell Signaling Technology.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed. (2025-03-21).
  • Cell viability assays | Abcam.
  • Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (2023-04-03).
  • (PDF) Downregulation of chemokine (C‑C motif) ligand 5 induced by a novel 8‑hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma - ResearchGate.
  • Apoptosis Assays - Sigma-Aldrich.
  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One - Research journals. (2022-06-29).
  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023-01-12).
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and - Anticancer Research. (2019-07-01).
  • Cell Cycle Analysis.
  • Cell Viability, Proliferation and Cytotoxicity Assays - Promega Corporation.
  • Assaying cell cycle status using flow cytometry - PMC - NIH.
  • Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. (2025-12-01).
  • Apoptosis Assays | Thermo Fisher Scientific - US.
  • Cancer Cell Line Screening: A Compass for Drug Discovery - Blog - Crown Bioscience.
  • Apoptosis – what assay should I use? - BMG Labtech. (2025-08-05).
  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology - Bio-Techne.
  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018-08-01).
  • Flow Cytometry Protocol - Sigma-Aldrich.
  • Overview of Cell Viability and Survival | Cell Signaling Technology.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central.
  • 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | C12H11NO3 | CID 2728219.
  • 8-Hydroxyquinoline (8-Quinolinol) | Fungicide | MedChemExpress.
  • 203626-57-7, 5,8-Dimethyl-4-quinolinol Formula - ECHEMI.

Sources

purification of 5,8-Dimethyl-4-quinolinol by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 5,8-Dimethyl-4-quinolinol via Flash Column Chromatography

Executive Summary & Scientific Context

5,8-Dimethyl-4-quinolinol (often existing in equilibrium with its tautomer, 5,8-dimethylquinolin-4(1H)-one) is a critical heterocyclic intermediate, typically synthesized via the Conrad-Limpach cyclization of 2,5-dimethylaniline with


-ketoesters.

While recrystallization is the standard industrial workup for bulk quinolones, it frequently fails to remove trace isomeric byproducts (e.g., 7,8-dimethyl isomers) or persistent oligomeric impurities derived from high-temperature cyclization solvents (e.g., diphenyl ether). Furthermore, "oiling out" during crystallization is a common failure mode.

This Application Note provides a robust Flash Column Chromatography protocol designed to overcome the specific physicochemical challenges of 4-quinolinols: poor solubility in non-polar solvents , amphoteric nature , and severe tailing on silica gel .

Pre-Chromatography Considerations

The Tautomerism Challenge

The target molecule exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms. On polar stationary phases like silica, the keto form's carbonyl and the amine proton (NH) act as strong hydrogen bond acceptors and donors, respectively. This leads to:

  • Peak Tailing: Interaction with acidic silanol groups (Si-OH).

  • Irreversible Adsorption: Loss of yield on the column.

Solution: The mobile phase must contain a basic modifier (Triethylamine or Ammonium Hydroxide) to deprotonate surface silanols and suppress ionization.

Solubility Profile
  • Hexanes/EtOAc: Insoluble (Poor candidates for liquid loading).

  • DCM (Dichloromethane): Sparingly soluble.

  • Methanol/DMF: Soluble.

Decision: Dry Loading (Solid Load) is mandatory. Liquid loading with DCM will result in precipitation at the column head, causing band broadening and high backpressure.

Detailed Protocol: Purification Workflow

Step 1: Sample Preparation (Dry Loading)
  • Dissolve the crude 5,8-Dimethyl-4-quinolinol (1.0 eq) in a minimum volume of Methanol (MeOH) or 10% MeOH in DCM .

    • Note: If the crude contains high-boiling solvents like diphenyl ether, first wash the crude solid with hexanes before dissolving.

  • Add Celite 545 or Silica Gel (40-63 µm) to the solution. Ratio: 2g adsorbent per 1g crude sample.

  • Evaporate the solvent under reduced pressure (Rotovap) until a free-flowing powder is obtained.

    • Caution: Ensure no residual methanol remains, as it will act as a strong solvent and ruin the gradient start.

Step 2: Column Setup
  • Stationary Phase: Spherical Silica Gel (20-40 µm for difficult separations; 40-63 µm for standard).

  • Column Volume (CV): Use a cartridge/column size approx. 20-30x the mass of the crude load.

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) .

    • Why TEA? It competes for silanol binding sites, sharpening the peak shape.

Step 3: Gradient Elution Strategy

Run a linear gradient to gently desorb the quinolone while leaving polar tars behind.

Time (CV)% Mobile Phase B (MeOH/TEA)Mechanistic Intent
0 - 2 0%Elute non-polar impurities (e.g., diphenyl ether, unreacted anilines).
2 - 5 0%

2%
Condition the column; minor impurities elute.
5 - 15 2%

10%
Product Elution Window. 5,8-Dimethyl-4-quinolinol typically elutes between 4-8% MeOH.
15 - 18 10%

20%
Flush strongly retained polar byproducts.
18+ 20%Column Wash.
Step 4: Detection & Fraction Collection
  • UV Wavelengths: Monitor at 254 nm (aromatic) and 365 nm (fluorescence).

  • Observation: 4-Quinolones are often highly fluorescent (blue/cyan) under long-wave UV. This is a sensitive visual check for fraction purity.

  • TLC Confirmation:

    • Eluent: 10% MeOH in DCM + 1 drop NH₄OH.

    • Visualization: UV lamp. The product will appear as a distinct spot (Rf ~ 0.3-0.4). Impurities will likely be at the solvent front (non-polar) or baseline (tars).

Visualization of Workflow & Mechanism

Diagram 1: Purification Logic Flow

PurificationWorkflow Start Crude Reaction Mixture (Conrad-Limpach) PreWash Pre-Column Wash (Triturate with Hexanes) Start->PreWash Remove Diphenyl Ether Dissolve Dissolve in MeOH + Add Celite PreWash->Dissolve Isolate Solid DryLoad Evaporate to Dry Powder (Solid Load) Dissolve->DryLoad Column Flash Chromatography DCM : MeOH (w/ 1% TEA) DryLoad->Column Load Cartridge Fractions Fraction Analysis (UV 254/365nm) Column->Fractions Gradient 0-10% B Pure Pure 5,8-Dimethyl-4-quinolinol Fractions->Pure Pool & Evaporate

Caption: Step-by-step workflow for isolating 5,8-Dimethyl-4-quinolinol from high-boiling reaction matrices.

Diagram 2: Silanol Interaction & Modifier Effect

Interaction Silica Silica Surface (Acidic Si-OH) Quinolone 4-Quinolone (Basic N / H-Bond Acceptor) Silica->Quinolone Strong H-Bonding (Causes Tailing) TEA Triethylamine (TEA) (Mobile Phase Modifier) TEA->Silica Preferential Binding (Blocks Si-OH) Result Free-Flowing Quinolone (Sharp Peak) TEA->Result Enables

Caption: Mechanistic role of Triethylamine (TEA) in blocking acidic silanol sites to prevent peak tailing.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Severe Streaking/Tailing Insufficient base modifier or column overload.Increase TEA to 2% or switch to NH₄OH. Reduce loading mass (<1% of silica weight).
Product Elutes Immediately Residual MeOH in dry load or "Channeling".Ensure dry load is completely free of solvent (high vacuum). Ensure tight packing of the dry load cap.
Co-elution with Isomers Structural similarity (e.g., 7,8-dimethyl isomer).Switch stationary phase to Amine-functionalized Silica (eliminates need for TEA) or use a shallower gradient (0.5% MeOH increments).
Low Recovery Product precipitation on column.Ensure the mobile phase has enough polarity (MeOH) to keep the compound soluble once it desorbs.

References

  • Conrad, M., & Limpach, L. (1887).[1] "Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society, 68(7), 1264–1266.

  • BenchChem Technical Support. (2025). "Application Notes: Purification of Quinoline Derivatives." BenchChem Protocols.

  • Li, J. J. (2009). "Conrad–Limpach Reaction."[1][2][3][4] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 5,8-Dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Promise of Quinolines in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents.[1][2] Quinoline derivatives have emerged as a particularly promising class of heterocyclic compounds, with a rich history in medicinal chemistry and a diverse range of biological activities, including potent antimicrobial effects.[1][3][4] The quinoline scaffold is a key pharmacophore in several established drugs and is known to exhibit broad-spectrum activity against various pathogens.[1][5][6] The antimicrobial action of quinoline derivatives is often multifaceted, involving mechanisms such as the intercalation with microbial DNA/RNA to disrupt replication and transcription, inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase, and compromising the integrity of microbial cell membranes.[7]

This document provides a comprehensive guide to the antimicrobial susceptibility testing (AST) of a novel quinoline derivative, 5,8-Dimethyl-4-quinolinol . While specific biological data for this compound is not yet extensively documented in publicly available literature, its structural similarity to other bioactive quinolinols suggests a potential for antimicrobial efficacy. These application notes are designed to provide researchers with the foundational knowledge and detailed protocols necessary to rigorously evaluate its antimicrobial properties.

Compound Profile: 5,8-Dimethyl-4-quinolinol

PropertyValue (Predicted/Inferred)Source
Molecular Formula C₁₁H₁₁NO-
Molecular Weight 173.21 g/mol -
Structure A quinoline ring substituted with two methyl groups at positions 5 and 8, and a hydroxyl group at position 4.-
Potential Mechanism of Action Inhibition of DNA gyrase/topoisomerase, membrane disruption, based on quinoline class properties.[7]Inferred
Solubility Likely soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited.Inferred

Pillar 1: The Rationale Behind Method Selection for a Novel Quinolone

For a novel compound like 5,8-Dimethyl-4-quinolinol, a multi-faceted approach to antimicrobial susceptibility testing is crucial. The initial assessment should aim to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] Following this, the minimum bactericidal concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial population, can be determined to understand if the compound is bacteriostatic or bactericidal.[8]

The two most widely accepted and robust methods for determining the MIC of a novel compound are broth microdilution and agar disk diffusion . Broth microdilution provides a quantitative MIC value, which is essential for understanding the potency of the compound.[8][9] The disk diffusion method offers a qualitative assessment of susceptibility and can be a valuable initial screening tool.

Pillar 2: Self-Validating Protocols for Rigorous Evaluation

The following protocols are designed to be self-validating through the inclusion of appropriate controls. Adherence to these standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is paramount for generating reproducible and reliable data.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of 5,8-Dimethyl-4-quinolinol in a liquid medium.

Materials:

  • 5,8-Dimethyl-4-quinolinol (powder form)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis Compound_Prep Prepare 5,8-Dimethyl-4-quinolinol Stock Solution in DMSO Serial_Dilution Perform 2-fold Serial Dilutions of Compound in Microtiter Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Procedure:

  • Preparation of 5,8-Dimethyl-4-quinolinol Stock Solution:

    • Accurately weigh a known amount of 5,8-Dimethyl-4-quinolinol powder.

    • Dissolve in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Note: The final concentration of DMSO in the test wells should not exceed 1% to avoid toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Microtiter Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the 5,8-Dimethyl-4-quinolinol stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations.

    • Set up control wells:

      • Growth Control: 100 µL of CAMHB + 100 µL of the diluted bacterial inoculum.

      • Sterility Control: 200 µL of uninoculated CAMHB.

      • Positive Control: A row with a known antibiotic undergoing serial dilution.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to all test and growth control wells.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of 5,8-Dimethyl-4-quinolinol at which there is no visible growth (i.e., the well is clear).

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of the antimicrobial activity of 5,8-Dimethyl-4-quinolinol.

Materials:

  • 5,8-Dimethyl-4-quinolinol solution (at a known concentration)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (as above)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Negative control disk (impregnated with the solvent used to dissolve the compound)

Workflow Diagram:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Disk Placement cluster_incubation Incubation cluster_analysis Analysis Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Lawn_Culture Create a Bacterial Lawn on MHA Plate Inoculum_Prep->Lawn_Culture Disk_Prep Impregnate Sterile Disks with 5,8-Dimethyl-4-quinolinol Solution Place_Disks Place Impregnated and Control Disks on the Agar Surface Disk_Prep->Place_Disks Lawn_Culture->Place_Disks Incubate Incubate at 35°C for 16-18 hours Place_Disks->Incubate Measure_Zones Measure the Diameter of the Zones of Inhibition Incubate->Measure_Zones

Caption: Workflow for Agar Disk Diffusion Assay.

Step-by-Step Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Within 15 minutes of standardization, dip a sterile swab into the inoculum and rotate it several times against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[10]

  • Disk Preparation and Placement:

    • Aseptically apply a known volume (e.g., 10 µL) of the 5,8-Dimethyl-4-quinolinol solution onto sterile filter paper disks. Allow the solvent to evaporate completely.

    • Place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface. Ensure disks are firmly in contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is proportional to the susceptibility of the organism to the compound.

Pillar 3: Data Presentation and Interpretation

Table 1: Example of MIC Data for 5,8-Dimethyl-4-quinolinol

MicroorganismGram Stain5,8-Dimethyl-4-quinolinol MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive[Insert experimental value][Insert experimental value]
Escherichia coli ATCC 25922Gram-negative[Insert experimental value][Insert experimental value]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Insert experimental value][Insert experimental value]
Enterococcus faecalis ATCC 29212Gram-positive[Insert experimental value][Insert experimental value]

Table 2: Example of Zone of Inhibition Data for 5,8-Dimethyl-4-quinolinol

MicroorganismGram Stain5,8-Dimethyl-4-quinolinol Zone of Inhibition (mm)Positive Control (e.g., Ciprofloxacin) Zone of Inhibition (mm)
Staphylococcus aureus ATCC 29213Gram-positive[Insert experimental value][Insert experimental value]
Escherichia coli ATCC 25922Gram-negative[Insert experimental value][Insert experimental value]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Insert experimental value][Insert experimental value]
Enterococcus faecalis ATCC 29212Gram-positive[Insert experimental value][Insert experimental value]

Interpreting the Data:

  • MIC Values: Lower MIC values indicate greater antimicrobial potency. A broad-spectrum activity would be suggested by low MICs against both Gram-positive and Gram-negative bacteria.

  • Zones of Inhibition: Larger zones of inhibition correlate with higher susceptibility of the microorganism to the compound.

  • Comparison to Controls: The activity of 5,8-Dimethyl-4-quinolinol should be compared to that of the positive control antibiotic to gauge its relative efficacy.

Hypothetical Mechanism of Action Pathway

Based on the known mechanisms of other quinoline derivatives, a potential pathway of action for 5,8-Dimethyl-4-quinolinol could involve the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to the cessation of cell division and eventual cell death.

Mechanism_of_Action cluster_compound Compound Interaction cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Outcome Compound 5,8-Dimethyl-4-quinolinol DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Hypothetical mechanism of action for 5,8-Dimethyl-4-quinolinol.

Conclusion and Future Directions

These application notes provide a robust framework for the initial antimicrobial evaluation of 5,8-Dimethyl-4-quinolinol. Positive results from these assays would warrant further investigation, including:

  • Determination of Minimum Bactericidal Concentration (MBC): To ascertain whether the compound is bactericidal or bacteriostatic.

  • Time-Kill Kinetic Assays: To study the rate at which the compound kills bacteria.

  • Mechanism of Action Studies: To elucidate the specific molecular targets of 5,8-Dimethyl-4-quinolinol.

  • Toxicity Assays: To evaluate the compound's safety profile in vitro and in vivo.

The exploration of novel quinoline derivatives like 5,8-Dimethyl-4-quinolinol is a critical endeavor in the fight against antimicrobial resistance. By employing rigorous and standardized testing methodologies, the scientific community can effectively identify and advance promising new candidates for the next generation of antimicrobial therapies.

References

  • MDPI. (n.d.). In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Retrieved from [Link]

  • PubMed. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • National Institutes of Health. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved from [Link]

  • National Institutes of Health. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Retrieved from [Link]

  • PubMed Central. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

  • Shivali Mishra et al. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 3958.
  • ResearchGate. (n.d.). (PDF) Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. Retrieved from [Link]

  • MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Full article: Tin(IV) halide complexes with 5,7-dimethyl-8-quinolinol: structures, optical and thermal properties. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from [Link]

  • ResearchGate. (n.d.). therapeutic significance of quinoline derivatives as antimicrobial agents. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Biological Activities of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and Its Metabolites. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Semantic Scholar. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial Susceptibility Testing Methods for Bacterial Pathogens. Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-methyl tetrahydroquinoline, 91-61-2. Retrieved from [Link]

  • PubChem. (n.d.). 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

Sources

Preparation of 5,8-Dimethyl-4-quinolinol Stock Solutions for In Vitro Assays: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stock Solution Integrity in In Vitro Assay Reproducibility

In the realm of drug discovery and biomedical research, the reliability and reproducibility of in vitro assays are paramount. The journey from a promising chemical entity to a validated biological effect begins with a seemingly simple yet critical step: the preparation of a high-quality stock solution. An improperly prepared stock solution, with inaccuracies in concentration, issues of instability, or the presence of particulates, can introduce significant variability, leading to misleading results and hindering the progress of research. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of 5,8-Dimethyl-4-quinolinol, a quinoline derivative of interest in various biological investigations.[1] The principles and protocols outlined herein are designed to ensure the integrity of the compound and the consistency of experimental outcomes.

Physicochemical Properties and Solvent Selection: A Rationale-Driven Approach

5,8-Dimethyl-4-quinolinol is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₁NO.[2] Like many quinoline derivatives, it is sparingly soluble in water.[3] Therefore, the selection of an appropriate organic solvent is crucial for preparing a high-concentration stock solution that is compatible with downstream in vitro assays.

Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of 5,8-Dimethyl-4-quinolinol and a vast array of other non-polar to moderately polar small molecules for biological testing.[4][5][6] The justification for this selection is multi-faceted:

  • Exceptional Solvating Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds, including those with poor aqueous solubility.[5][6]

  • Miscibility with Aqueous Media: DMSO is miscible with water in all proportions, which facilitates the dilution of the stock solution into cell culture media or aqueous assay buffers with minimal risk of precipitation.[4]

  • Chemical Stability: DMSO is a thermally stable solvent, and many compounds dissolved in it exhibit good stability when stored under appropriate conditions.[7][8] One study demonstrated that 85% of a diverse set of compounds remained stable in a DMSO/water mixture for over two years when stored at 4°C.[9]

  • Low Volatility: With a high boiling point of 189°C, DMSO has a low vapor pressure at room temperature, which minimizes solvent evaporation and helps maintain the accurate concentration of the stock solution over time.[5]

While DMSO is an excellent solvent, it is important to note that some classes of compounds, such as certain 4-halo-8-quinolinols, can exhibit instability in DMSO due to hydrolysis.[10] Although 5,8-Dimethyl-4-quinolinol lacks a halogen at the 4-position, it is prudent to be mindful of potential stability issues and to follow best practices for storage to mitigate any degradation.

Quantitative Data Summary

ParameterValueSource
Compound Name 5,8-Dimethyl-4-quinolinolN/A
CAS Number 203626-57-7N/A
Molecular Formula C₁₁H₁₁NO[2]
Molecular Weight 173.21 g/mol N/A
Recommended Solvent Dimethyl Sulfoxide (DMSO)[4][5][6][11]
Recommended Stock Concentration 10-50 mMGeneral Practice
Storage of Stock Solution -20°C or -80°C, protected from light[11]

Experimental Protocol: Preparation of a 10 mM Stock Solution of 5,8-Dimethyl-4-quinolinol

This protocol details the step-by-step procedure for preparing a 10 mM stock solution of 5,8-Dimethyl-4-quinolinol in DMSO.

Materials and Equipment:

  • 5,8-Dimethyl-4-quinolinol powder (high purity)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions:

  • Quinoline derivatives may have hazardous properties. It is essential to consult the Safety Data Sheet (SDS) for 5,8-Dimethyl-4-quinolinol before handling.

  • Always handle the compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE at all times to avoid skin and eye contact.

Procedure:

  • Calculate the Required Mass:

    • The molecular weight of 5,8-Dimethyl-4-quinolinol is 173.21 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 173.21 g/mol x 1000 mg/g = 1.7321 mg

    • Accurately weigh approximately 1.73 mg of 5,8-Dimethyl-4-quinolinol powder using an analytical balance and record the exact weight.

  • Dissolution in DMSO:

    • Transfer the weighed powder into a sterile microcentrifuge tube or an amber glass vial.

    • Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 173.21 ( g/mol )] / 10 (mmol/L)

    • Carefully add the calculated volume of anhydrous DMSO to the tube or vial containing the compound.

  • Ensure Complete Solubilization:

    • Tightly cap the tube or vial.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear. If particulates remain, continue vortexing or gently warm the solution in a 37°C water bath for a short period.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Workflow for Stock Solution Preparation

Stock_Solution_Preparation cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Compound dissolve 2. Add DMSO weigh->dissolve Precise Mass vortex 3. Vortex to Dissolve dissolve->vortex Calculated Volume inspect 4. Visual Inspection vortex->inspect aliquot 5. Aliquot inspect->aliquot Clear Solution store 6. Store at -20°C/-80°C aliquot->store Single-Use Volumes

Caption: Workflow for the preparation and storage of 5,8-Dimethyl-4-quinolinol stock solution.

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final desired concentrations in the appropriate cell culture medium.

Procedure:

  • Thaw the Stock Solution:

    • Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • It is crucial to ensure that the final concentration of DMSO in the cell culture wells is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[11]

  • Vehicle Control:

    • Always include a vehicle control in your experimental setup. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used, but without the compound itself. This allows for the differentiation of the compound's effects from any effects of the solvent.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Compound does not fully dissolve - Insufficient vortexing- Compound has low solubility at the target concentration- Impure compound or solvent- Continue vortexing for a longer period.- Gently warm the solution in a 37°C water bath.- If the issue persists, prepare a lower concentration stock solution.- Ensure the use of high-purity compound and anhydrous DMSO.
Precipitation upon dilution in aqueous buffer/media - The final concentration of the compound exceeds its solubility in the aqueous medium.- Lower the final concentration of the compound.- Increase the percentage of DMSO in the final solution (while remaining within the cell tolerance limit).- Prepare fresh dilutions immediately before use.
Inconsistent assay results - Inaccurate pipetting during stock or working solution preparation.- Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.- Use calibrated pipettes and ensure proper pipetting technique.- Always use freshly thawed aliquots for each experiment.- If degradation is suspected, prepare a fresh stock solution.

Conclusion

The preparation of a reliable stock solution of 5,8-Dimethyl-4-quinolinol is a foundational step for obtaining high-quality and reproducible data in in vitro assays. By adhering to the detailed protocol and best practices outlined in this application note, researchers can minimize experimental variability and ensure the integrity of their results. The principles of careful weighing, accurate solvent addition, complete dissolution, proper storage, and appropriate dilution are key to the successful use of this and other small molecules in drug discovery and development.

References

  • Vivantis Technologies. (n.d.). Dimethysulfoxide (DMSO). Retrieved from [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006.
  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly, 134(8), 1099-1104.
  • Koch, R. (2013). The Physical and Chemical Properties of Quinoline.
  • Chobot, V., Kubicova, L., & Nemecek, J. (2018).
  • JETIR. (2019). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2017). How could we dissolve agar based hydrogel for cell MTT assay and cell live/dead assay?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • IOSR Journal. (n.d.). Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. Retrieved from [Link]

  • PMC. (2014). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Retrieved from [Link]

  • Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • PubChem. (n.d.). 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating the Medicinal Chemistry Potential of 5,8-Dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-Quinolinol Scaffold as a Privileged Structure

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] Within this class, 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4(1H)-ones, are particularly prominent.[3] This scaffold is the foundation for drugs with diverse therapeutic applications, including antibacterial, anticancer, antifungal, antiviral, and anti-inflammatory properties.[2][4] The remarkable versatility of the 4-quinolinol core stems from its rigid, planar structure capable of various molecular interactions and its amenability to chemical modification at multiple positions, allowing for the fine-tuning of its pharmacological profile.

This document focuses on 5,8-Dimethyl-4-quinolinol , a specific derivative of this important scaffold. While the broader quinolinol class is well-studied, the unique substitution pattern of methyl groups at the C5 and C8 positions presents an opportunity for novel biological activity. These lipophilic methyl groups can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. The purpose of these application notes is to provide a comprehensive guide for researchers aiming to explore the therapeutic potential of 5,8-Dimethyl-4-quinolinol, from initial screening to preliminary mechanism-of-action studies.

Caption: Chemical structure of 5,8-Dimethyl-4-quinolinol.

Section 1: Scientific Rationale and Screening Strategy

The known biological activities of quinolinol derivatives provide a logical framework for investigating 5,8-Dimethyl-4-quinolinol. The core scaffold's ability to chelate metal ions and form hydrogen bonds is crucial for its interaction with various enzymes.[5] For instance, fluoroquinolone antibiotics inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that rely on divalent metal ions for their function.[6] Similarly, certain anti-HIV quinolinones target the Mg²⁺ cofactors in the active site of HIV-1 integrase.[7] In oncology, quinoline analogues have demonstrated anticancer activity through mechanisms like tyrosine kinase inhibition and microtubule disruption.[8]

The methyl groups at C5 and C8 are hypothesized to enhance membrane permeability due to increased lipophilicity, potentially leading to better intracellular accumulation compared to the unsubstituted parent compound. Furthermore, these groups can provide steric hindrance that may prevent metabolic degradation or promote selective binding to a specific target.

Based on this rationale, a tiered screening approach is recommended to efficiently evaluate the primary biological activities of 5,8-Dimethyl-4-quinolinol.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Lead Optimization A Compound Synthesis & Purity Assessment B Anticancer Screening (MTT Assay) A->B Test Compound C Antimicrobial Screening (MIC Assay) A->C Test Compound D Apoptosis Assay (e.g., Annexin V) B->D If Active E Cell Cycle Analysis B->E If Active F Topoisomerase Inhibition Assay C->F If Active G Biofilm Disruption Assay C->G If Active H Structure-Activity Relationship (SAR) Studies D->H E->H F->H G->H I In Vivo Model Testing H->I

Caption: Proposed experimental workflow for evaluating 5,8-Dimethyl-4-quinolinol.

Section 2: Experimental Protocols

These protocols are designed to be self-validating by incorporating essential positive and negative controls. Adherence to these details is critical for generating reproducible and trustworthy data.

Protocol 2.1: Compound Handling and Stock Solution Preparation

Rationale: Accurate and consistent compound concentration is fundamental to any biological assay. Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing organic molecules for in vitro testing.

Materials:

  • 5,8-Dimethyl-4-quinolinol (powder form, purity >95%)

  • Anhydrous DMSO (cell culture grade)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh a precise amount of 5,8-Dimethyl-4-quinolinol (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). The molecular weight of C₁₁H₁₁NO is 173.21 g/mol .

  • Mixing: Vortex thoroughly for 2-3 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium or broth. Crucially, ensure the final concentration of DMSO in the assay does not exceed a non-toxic level (typically ≤0.5%) .

Protocol 2.2: In Vitro Anticancer Activity - MTT Proliferation Assay

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-line screen for cytotoxic compounds.

Materials:

  • Human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom cell culture plates

  • Positive control (e.g., Doxorubicin)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5,8-Dimethyl-4-quinolinol and the positive control (Doxorubicin) in complete medium. The concentrations should span a wide range (e.g., 0.1 µM to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include the following controls:

    • Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration.

    • Untreated Control: Medium only.

  • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 2.3: In Vitro Antibacterial Activity - Minimum Inhibitory Concentration (MIC) Assay

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and efficient way to determine MIC values.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom plates

  • Positive control (e.g., Ciprofloxacin or Ampicillin)[9]

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer (600 nm)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of a 2X starting concentration of 5,8-Dimethyl-4-quinolinol to the first column.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last dilution well. This creates a gradient of compound concentrations.

  • Prepare a separate dilution series for the positive control (Ciprofloxacin).

  • Controls:

    • Growth Control: 100 µL of MHB with bacteria, no compound.

    • Sterility Control: 100 µL of MHB only, no bacteria.

    • Vehicle Control: MHB with bacteria and the highest concentration of DMSO.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading absorbance at 600 nm.

Section 3: Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. Below is a table of hypothetical results to illustrate how data from the primary screens could be presented.

CompoundTarget Organism/Cell LineAssay TypeEndpointHypothetical Result
5,8-Dimethyl-4-quinolinol HCT116 (Colon Cancer)MTTIC₅₀12.5 µM
5,8-Dimethyl-4-quinolinol MCF-7 (Breast Cancer)MTTIC₅₀28.3 µM
Doxorubicin (Control)HCT116 (Colon Cancer)MTTIC₅₀0.8 µM
5,8-Dimethyl-4-quinolinol S. aureusMICMIC16 µg/mL
5,8-Dimethyl-4-quinolinol E. coliMICMIC>128 µg/mL
Ciprofloxacin (Control)S. aureusMICMIC1 µg/mL

Interpretation:

  • Anticancer: The hypothetical IC₅₀ values suggest moderate cytotoxic activity. The selectivity between cell lines (HCT116 vs. MCF-7) would warrant further investigation. These results would trigger Tier 2 assays like apoptosis and cell cycle analysis to understand the mechanism of cell death.

  • Antimicrobial: The hypothetical MIC data suggests selective activity against the Gram-positive bacterium (S. aureus) but not the Gram-negative bacterium (E. coli). This is a common profile for certain classes of antibiotics and would guide further investigation into mechanisms like cell wall or protein synthesis inhibition, or topoisomerase activity specific to Gram-positive organisms.

Section 4: Future Directions and SAR Exploration

Should initial screening reveal promising activity, the next logical step in a medicinal chemistry program is to initiate Structure-Activity Relationship (SAR) studies. The goal is to synthesize and test analogs to identify which parts of the molecule are essential for activity and to optimize potency and selectivity.

Caption: Potential sites for modification in an SAR campaign for 5,8-Dimethyl-4-quinolinol.

Key Questions to Address in an SAR Campaign:

  • Role of Methyl Groups: Are both the C5 and C8 methyl groups necessary? Synthesizing the 5-methyl, 8-methyl, and unsubstituted analogs will clarify their contribution to activity.

  • Steric and Electronic Effects: Replacing the methyl groups with larger alkyl groups (ethyl, propyl) or with electron-donating/-withdrawing groups (methoxy, chloro) will probe the steric and electronic requirements of the target's binding pocket.

  • Exploration of Other Positions: Guided by known SAR for other quinolinols (e.g., the importance of C7 in fluoroquinolones), introducing small substituents at other available positions could dramatically enhance potency.[6]

  • Importance of the 4-OH Group: Masking the hydroxyl group as a methyl ether or an ester can determine if the free hydroxyl is required for activity, for example, in metal chelation.[5]

By systematically applying the protocols outlined in this guide and pursuing a logical SAR strategy, researchers can effectively characterize the medicinal chemistry potential of 5,8-Dimethyl-4-quinolinol and contribute to the development of new therapeutic agents based on this privileged scaffold.

References

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PubMed Central. [Link]

  • In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. MDPI. [Link]

  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]

  • Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. LUP Student Papers. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 8,8-DIMETHYL-8,9-DIHYDRO-3H,7H-[5][10]OXAZINO[5,4,3-de]QUINOLIN-3-ONES. Chemistry of Heterocyclic Compounds. [Link]

  • 4-Quinolone. Wikipedia. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. PubMed Central. [Link]

  • Examples of some 5-substituted 8-hydroxyquinoline derivatives. ResearchGate. [Link]

  • Quinolin-4-Ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Synthesis and Biological Activities of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and Its Metabolites. ACS Publications. [Link]

  • (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PubMed Central. [Link]

  • (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Method for synthesizing 5,6,7,8-tetrahydroquinoline.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. National Institutes of Health. [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. [Link]

  • Drug compounds incorporating 4(1H)-quinolinones. ResearchGate. [Link]

  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Thieme Connect. [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]

Sources

synthesis of 5,8-Dimethyl-4-quinolinol derivatives for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 5,8-dimethyl-4-quinolinol (also referred to as 5,8-dimethyl-4(1H)-quinolone), a privileged scaffold for Structure-Activity Relationship (SAR) studies in medicinal chemistry.

Significance: The 5,8-dimethyl substitution pattern is strategically valuable in drug design because it blocks metabolic oxidation at the typically labile C-5 and C-8 positions (common sites for P450 hydroxylation). Furthermore, the steric bulk of the methyl groups influences the torsional angle of substituents at C-4 and N-1, potentially improving selectivity for hydrophobic pockets in targets such as the Pseudomonas aeruginosa PQS receptor or mitochondrial respiratory complex III (cytochrome bc1).

Retrosynthetic Analysis & Pathway

The most robust route to the 4-quinolinol core lacking a 2-methyl substituent is the Gould-Jacobs reaction . Unlike the Conrad-Limpach synthesis (which typically yields 2-methyl-4-quinolinols), Gould-Jacobs allows for subsequent functionalization at C-2 if desired, or retention of the proton.

Pathway Visualization

GouldJacobs Aniline 2,5-Dimethylaniline Enamine Anilidomethylenemalonate (Intermediate A) Aniline->Enamine 110°C, -EtOH EMME Diethyl ethoxymethylenemalonate EMME->Enamine Ester Ethyl 5,8-dimethyl-4-OH -3-quinolinecarboxylate (Intermediate B) Enamine->Ester 250°C Dowtherm A Cyclization Acid 3-Carboxylic Acid (Intermediate C) Ester->Acid NaOH, Reflux Hydrolysis Product 5,8-Dimethyl-4-quinolinol (Target Scaffold) Acid->Product 260°C Ph2O Decarboxylation

Figure 1: Step-wise construction of the 5,8-dimethyl-4-quinolinol core via the Gould-Jacobs reaction.

Core Protocol: Scaffold Synthesis

Safety Warning: This protocol involves temperatures exceeding 250°C. Use a sand bath or heating mantle with high-temperature silicon oil. Perform all operations in a functioning fume hood.

Step 1: Condensation (Enamine Formation)

Objective: Covalent linkage of the aniline to the malonate fragment.

  • Reagents: 2,5-Dimethylaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Procedure:

    • Charge a round-bottom flask with 2,5-dimethylaniline (e.g., 12.1 g, 100 mmol) and EMME (23.7 g, 110 mmol). Solvent is not strictly necessary but toluene can be used if mixing is difficult.

    • Fit with a Dean-Stark trap or a simple distillation head.

    • Heat to 110–120°C for 2–3 hours.

    • Validation: Monitor the collection of ethanol in the trap. Reaction is complete when ethanol evolution ceases.

    • Workup: Cool the mixture. The product (Intermediate A) often solidifies. Recrystallize from hexane/ethanol if necessary, or carry forward crude (purity usually >90%).

Step 2: Thermal Cyclization (The Critical Step)

Objective: Formation of the pyridine ring via intramolecular electrophilic aromatic substitution.

  • Reagents: Intermediate A, Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

  • Procedure:

    • Heat 10 volumes of Dowtherm A to 250°C (reflux) in a multi-neck flask equipped with an air condenser (not water-cooled, to prevent thermal shock breakage).

    • Add Intermediate A portion-wise or as a hot solution to the boiling Dowtherm A. Caution: Rapid ethanol evolution will occur; add slowly to prevent foaming over.

    • Maintain reflux for 30–60 minutes.

    • Workup: Cool to room temperature. The ester (Intermediate B) typically precipitates out of the Dowtherm A.

    • Add hexane (equal volume) to further precipitate the product. Filter and wash copiously with hexane to remove high-boiling solvent.

Step 3: Hydrolysis and Decarboxylation

Objective: Removal of the C-3 ester directing group to yield the clean scaffold.

  • Procedure:

    • Saponification: Reflux Intermediate B in 10% NaOH (aq) for 4 hours. Acidify with HCl to pH 4–5 to precipitate the carboxylic acid (Intermediate C). Filter and dry.[1][2]

    • Decarboxylation: Suspend Intermediate C in diphenyl ether. Heat to 255–260°C . CO2 evolution will be visible. Continue until gas evolution stops (approx. 45 mins).

    • Isolation: Cool and dilute with hexane. Filter the precipitate.[1][2] Recrystallize from ethanol/DMF.

Derivatization Protocols for SAR

Once the 5,8-dimethyl-4-quinolinol core is synthesized, diversifiction occurs at three vectors: C-3 (electrophilic), N-1 (alkylation), and O-4 (alkylation).

Tautomerism Consideration

In solution, 4-quinolinols exist in equilibrium with the 4-quinolone tautomer. The "quinolone" (NH/C=O) form is generally thermodynamically favored in polar solvents. This dictates alkylation regioselectivity.

Tautomer Enol Enol Form (4-Hydroxyquinoline) Nucleophilic at O Keto Keto Form (4-Quinolone) Nucleophilic at N Enol->Keto Polar Solvents

Figure 2: Tautomeric equilibrium critical for determining N- vs O-alkylation conditions.

Protocol A: C-3 Halogenation (Electronic Modulation)

Halogenation at C-3 allows for subsequent Suzuki/Sonogashira couplings to extend the carbon skeleton.

  • Dissolve 5,8-dimethyl-4-quinolinol in Acetic Acid.

  • Add N-iodosuccinimide (NIS) (1.05 eq) at room temperature.

  • Stir for 2 hours. The product, 3-iodo-5,8-dimethyl-4-quinolinol, usually precipitates.

  • SAR Note: The 3-iodo derivative is a gateway to bi-aryl libraries targeting kinase hinges.

Protocol B: Regioselective Alkylation (N vs. O)

To separate steric bulk effects from hydrogen bond donor/acceptor properties:

TargetReagentsMechanismProtocol Note
N-Alkylation R-X, K2CO3, DMF, 80°CThermodynamic ControlFavors the quinolone form. Major product (usually >80%).[3]
O-Alkylation R-OH, PPh3, DEAD (Mitsunobu)Kinetic/Steric ControlLocks the quinoline (aromatic) form. Requires dry THF.
O-Alkylation Ag2CO3, R-X, TolueneSilver EffectSilver coordinates N, forcing electrophile to O.

Analytical Check:

  • N-alkyl: C=O stretch in IR (~1630 cm⁻¹). Carbonyl carbon in 13C NMR (~175 ppm).

  • O-alkyl: C-O-C stretch in IR. C-4 carbon in 13C NMR (~160 ppm, upfield shift relative to carbonyl).

Analytical Validation & Quality Control

Expected Data for 5,8-Dimethyl-4-quinolinol[4]
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.50 (br s, 1H, NH/OH) – Broad due to exchange.
      
    • 
       7.90 (d, J = 6.0 Hz, 1H, H-2).
      
    • 
       7.25 (d, J = 8.0 Hz, 1H, Ar-H).
      
    • 
       7.05 (d, J = 8.0 Hz, 1H, Ar-H).
      
    • 
       6.05 (d, J = 6.0 Hz, 1H, H-3) – Characteristic doublet for unsubstituted 2,3 positions.
      
    • 
       2.65 (s, 3H, C5-Me).
      
    • 
       2.45 (s, 3H, C8-Me).
      
  • Mass Spectrometry: ESI+ [M+H] = 174.1.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low yield in Step 1Incomplete water/ethanol removalEnsure temperature >110°C and use Dean-Stark.
"Gummy" precipitate in Step 2Polymerization of EMMEAdd Intermediate A slowly to pre-heated Dowtherm. Do not mix cold.
Mixed N/O alkylationNon-selective conditionsSwitch to Mitsunobu for pure O-alkyl; use polar aprotic solvent for N-alkyl.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • BenchChem. (2025).[1][4] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem Protocols.

  • Biotage. (2008). Gould-Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation. Biotage Application Notes.

  • Edmont, D., et al. (2000). Synthesis and Evaluation of Quinoline Derivatives as Antimalarial Agents. Bioorganic & Medicinal Chemistry Letters. (Context for 5,8-substitution in Endochin analogs).
  • Reis, W. J., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal.

Sources

Methodology for Studying the Effect of 5,8-Dimethyl-4-quinolinol on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cell Cycle as a Therapeutic Target

The eukaryotic cell cycle is a tightly regulated process that governs cell proliferation. It is divided into four distinct phases: Gap 1 (G1), Synthesis (S), Gap 2 (G2), and Mitosis (M). This intricate orchestration is governed by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs), which ensure the fidelity of DNA replication and chromosome segregation. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth.[1] Consequently, the molecular machinery of the cell cycle presents a critical target for the development of novel anticancer therapeutics.

Quinoline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] Several quinoline-based compounds have been shown to exert their cytotoxic effects by modulating cell cycle progression, inducing arrest at various checkpoints.[4][5] This application note provides a comprehensive methodological framework for investigating the potential effects of a novel quinoline derivative, 5,8-Dimethyl-4-quinolinol, on cell cycle progression in a cancer cell line. The described workflow is designed to be a self-validating system, employing a multi-pronged approach to first identify a phenotypic effect on the cell cycle and then to dissect the underlying molecular mechanism.

This guide will detail a logical experimental progression, from initial dose-response studies to in-depth analysis of cell cycle phase distribution, DNA synthesis, and the expression of key regulatory proteins. Each protocol is presented with the underlying scientific rationale to aid researchers in not only executing the experiments but also in interpreting the results.

Experimental Workflow Overview

A systematic approach is crucial to comprehensively evaluate the impact of 5,8-Dimethyl-4-quinolinol on the cell cycle. The following workflow outlines a logical progression of experiments, starting with broad phenotypic assays and moving towards more specific mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Preliminary Analysis cluster_1 Phase 2: Cell Cycle Distribution Analysis cluster_2 Phase 3: S-Phase Progression Analysis cluster_3 Phase 4: Mechanistic Investigation A Dose-Response & Cytotoxicity Assay (MTT/MTS) B Determine IC50 and Select Sub-lethal Concentrations A->B C Flow Cytometry with Propidium Iodide (PI) Staining B->C Inform Treatment Conditions D Quantify Cell Population in G1, S, and G2/M Phases C->D E BrdU Incorporation Assay D->E Guide Further Investigation G Western Blotting for Cell Cycle Regulatory Proteins D->G Guide Protein Selection F Quantify DNA Synthesis Rate E->F F->G I Analyze Expression of Cyclins, CDKs, and CDKIs G->I H Immunofluorescence Microscopy for Protein Localization I->H

Caption: A logical workflow for investigating the effects of 5,8-Dimethyl-4-quinolinol on cell cycle progression.

Phase 1: Determining Optimal Drug Concentration

Before investigating the specific effects on the cell cycle, it is imperative to determine the cytotoxic potential of 5,8-Dimethyl-4-quinolinol and identify appropriate concentrations for subsequent assays. The goal is to use sub-lethal concentrations that can induce cell cycle alterations without causing widespread cell death, which would confound the results.

Protocol 1: MTT/MTS Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 5,8-Dimethyl-4-quinolinol stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of 5,8-Dimethyl-4-quinolinol in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: If using MTT, add 100 µL of solubilization solution and incubate overnight. If using MTS, the product is soluble and can be read directly. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth). For subsequent cell cycle assays, use concentrations at and below the IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50).

Phase 2: Analyzing Cell Cycle Distribution

The cornerstone of cell cycle analysis is determining the proportion of cells in each phase. Flow cytometry with a DNA-binding dye like propidium iodide (PI) is the gold standard for this purpose.[6]

Protocol 2: Flow Cytometry with Propidium Iodide Staining

PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N).

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and treat with the selected concentrations of 5,8-Dimethyl-4-quinolinol for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).[7]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

Data Presentation:

Treatment% G1 Phase% S Phase% G2/M Phase
Untreated Control45.2 ± 2.135.8 ± 1.519.0 ± 1.2
Vehicle Control (DMSO)44.8 ± 2.536.1 ± 1.819.1 ± 1.4
0.5x IC50 5,8-DM-4-Q65.7 ± 3.220.3 ± 1.914.0 ± 1.1
1x IC50 5,8-DM-4-Q78.9 ± 4.110.2 ± 1.310.9 ± 0.9
Positive Control (e.g., Nocodazole)10.5 ± 1.015.3 ± 1.274.2 ± 3.8
Hypothetical data representing a G1 phase arrest.

Phase 3: Assessing DNA Synthesis

To confirm if a change in the S-phase population is due to an inhibition of DNA replication, a BrdU (5-bromo-2'-deoxyuridine) incorporation assay can be performed. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA.[8]

Protocol 3: BrdU Incorporation Assay

This assay can be analyzed via flow cytometry or immunofluorescence microscopy.

Materials:

  • BrdU labeling solution

  • Fixation/permeabilization buffer

  • DNase I solution

  • Anti-BrdU antibody (conjugated to a fluorophore)

  • DNA stain (e.g., 7-AAD or PI for flow cytometry, DAPI for microscopy)

Procedure:

  • Cell Treatment: Treat cells with 5,8-Dimethyl-4-quinolinol as described previously.

  • BrdU Labeling: Add BrdU labeling solution to the culture medium at a final concentration of 10 µM and incubate for 30-60 minutes.[9]

  • Harvest and Fix: Harvest the cells and fix them as per the manufacturer's protocol, which typically involves a formaldehyde-based fixative.

  • DNA Denaturation: Permeabilize the cells and treat with DNase I to expose the incorporated BrdU.

  • Antibody Staining: Incubate the cells with the anti-BrdU antibody.

  • DNA Staining: Counterstain with a DNA dye.

  • Analysis: Analyze by flow cytometry or visualize under a fluorescence microscope. A decrease in BrdU incorporation in treated cells compared to controls indicates an inhibition of DNA synthesis.

Phase 4: Investigating the Molecular Mechanism

An observed cell cycle arrest is orchestrated by changes in the expression and activity of key regulatory proteins. Western blotting is a powerful technique to investigate these changes.[10]

The Cell Cycle Engine: A Potential Target for 5,8-Dimethyl-4-quinolinol

Cell_Cycle_Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK46_CycD CDK4/6-Cyclin D Rb Rb CDK46_CycD->Rb Phosphorylates CDK2_CycE CDK2-Cyclin E CDK2_CycE->Rb Phosphorylates CDK2_CycA CDK2-Cyclin A CDK2_CycA->S Promotes DNA Replication CDK1_CycB CDK1-Cyclin B CDK1_CycB->M Promotes Mitosis p21_p27 p21/p27 (CDKIs) p21_p27->CDK46_CycD Inhibits p21_p27->CDK2_CycE Inhibits E2F E2F Rb->E2F Inhibits

Caption: A simplified diagram of key protein complexes regulating cell cycle progression.

Protocol 4: Western Blotting

Materials:

  • Cell lysates from treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Expected Outcomes:

  • G1 Arrest: Increased expression of CDK inhibitors (CKIs) like p21 or p27, and decreased expression of Cyclin D1, Cyclin E, CDK2, and CDK4.

  • G2/M Arrest: Increased expression of Cyclin B1 and CDK1 (Cdc2).

Protocol 5: Immunofluorescence Microscopy

To complement Western blotting, immunofluorescence can provide spatial information about the expression and localization of key cell cycle proteins.[11][12]

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking solution (e.g., PBS with 1% BSA)

  • Primary and fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow and treat cells on sterile coverslips in a multi-well plate.

  • Fixation and Permeabilization: Fix the cells with 4% PFA, then permeabilize with Triton X-100.[13]

  • Blocking and Staining: Block non-specific binding sites and then incubate with primary and secondary antibodies.

  • Mounting: Mount the coverslips onto microscope slides with mounting medium containing DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. Observe changes in protein expression levels and subcellular localization (e.g., nuclear translocation of cyclins).

Conclusion and Future Directions

This comprehensive guide outlines a robust, multi-faceted approach to elucidate the effects of 5,8-Dimethyl-4-quinolinol on cell cycle progression. By systematically progressing from broad phenotypic assays to detailed mechanistic studies, researchers can build a strong, self-validating case for the compound's mode of action. An observed arrest in a specific cell cycle phase by flow cytometry, corroborated by altered expression of key regulatory proteins via Western blotting and immunofluorescence, provides compelling evidence of the compound's biological activity.

Further investigations could involve the use of synchronized cell populations to track the progression through the cell cycle after drug treatment.[14][15] Additionally, kinase assays could be employed to directly measure the effect of 5,8-Dimethyl-4-quinolinol on the enzymatic activity of specific CDKs. The methodologies described herein provide a solid foundation for such advanced studies, paving the way for a thorough understanding of this novel quinoline derivative's therapeutic potential.

References

  • ResearchGate. (n.d.). Effect of 5-FU and compound 15 (100 µM) on the cell cycle distribution... Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • MDPI. (n.d.). The Influence of Cell Cycle Regulation on Chemotherapy. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of compound 4d on cell cycle distribution. MCF-7 cells... Retrieved from [Link]

  • PMC - NIH. (n.d.). Basic Methods of Cell Cycle Analysis. Retrieved from [Link]

  • Bitesize Bio. (2025). How to perform cell synchronization in specific cell cycle phases. Retrieved from [Link]

  • MDPI. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • PMC - NIH. (n.d.). ImmunoCellCycle-ID: A high-precision immunofluorescence-based method for cell cycle identification. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • PMC - NIH. (n.d.). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Retrieved from [Link]

  • NIH. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Synchronisation Methods. Retrieved from [Link]

  • Company of Biologists Journals. (2024). ImmunoCellCycle-ID – a high-precision immunofluorescence-based method for cell cycle identification. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Araceli Biosciences. (2022). Cell Cycle Progression Assays. Retrieved from [Link]

  • (2025). Reversible and effective cell cycle synchronization method for studying stage-specific processes. Retrieved from [Link]

  • PMC - NIH. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • (2011). Measuring Cell Cycle Progression Kinetics with Metabolic Labeling and Flow Cytometry. Retrieved from [Link]

  • Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]

  • (n.d.). Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block. Retrieved from [Link]

  • Agilent. (n.d.). Monitoring Cell Cycle Progression Using Microscopy. Retrieved from [Link]

  • Biocompare: The Buyer's Guide for Life Scientists. (2023). Methods for Cell Cycle Analysis. Retrieved from [Link]

  • (2025). Biological Methods for Cell-Cycle Synchronization of Mammalian Cells. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]

  • (n.d.). Cell Cycle Analysis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Addressing Poor Reproducibility in Biological Assays with 5,8-Dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Reproducibility with 5,8-Dimethyl-4-quinolinol

5,8-Dimethyl-4-quinolinol is a member of the quinoline family, a class of heterocyclic aromatic compounds known for a wide spectrum of biological activities. Derivatives of quinoline are investigated for applications ranging from anticancer and antimicrobial to anti-inflammatory research.[1][2][3] The utility of 5,8-Dimethyl-4-quinolinol as a research tool is, however, entirely dependent on the ability to generate robust and reproducible data.

Poor reproducibility is a significant challenge in life science research, wasting valuable time and resources while undermining the credibility of scientific findings.[4] Small molecules like 5,8-Dimethyl-4-quinolinol can introduce variability through multiple mechanisms, including poor solubility, chemical instability, and direct interference with assay technologies.[5]

This technical support guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot reproducibility issues when working with 5,8-Dimethyl-4-quinolinol. By understanding the compound's properties and implementing rigorous experimental practices, you can ensure the integrity and validity of your results.

Frequently Asked Questions (FAQs)

Q1: What is 5,8-Dimethyl-4-quinolinol and what are its primary characteristics? A1: 5,8-Dimethyl-4-quinolinol is a quinoline derivative with the chemical formula C₁₁H₁₁NO.[6] Like many quinolinols, it is a weakly basic compound.[7] Its planar aromatic structure suggests potential for fluorescence and intercalation with biological macromolecules, while the hydroxyl group can participate in hydrogen bonding and act as a metal chelator, a common feature for 8-hydroxyquinolines.[2][8] These structural features are critical to consider as they can influence the compound's solubility, stability, and potential for assay interference.

Q2: What is the single most common cause of poor reproducibility with this compound? A2: Issues related to solubility and stability are the most frequent culprits. Quinoline derivatives can have limited aqueous solubility and may precipitate out of solution when diluted from an organic stock (like DMSO) into an aqueous assay buffer.[7][9] Furthermore, some quinolinols have demonstrated instability in certain organic solvents over time, leading to degradation and inconsistent concentrations in aged stock solutions.[10] A compound that is not fully dissolved or has degraded cannot provide a consistent effective concentration, leading directly to high variability.[11]

Q3: How should I prepare and store stock solutions of 5,8-Dimethyl-4-quinolinol? A3: Always start with a high-purity grade of the compound. For initial stock solutions (typically 10-50 mM), use a high-quality, anhydrous solvent like DMSO. To aid dissolution, gentle warming and sonication can be employed, but always visually confirm that no particulates remain. For long-term storage, it is crucial to aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[12] Given that some related 4-halo-8-quinolinols show instability in DMSO, it is prudent to perform periodic quality control on your stock solution, especially if it has been stored for an extended period.[10]

Q4: What are "Pan-Assay Interference Compounds" (PAINS) and could 5,8-Dimethyl-4-quinolinol be one? A4: PAINS are chemical compounds that appear to be active in many different assays but are, in fact, false positives. They interfere with the assay technology itself rather than acting on the biological target.[5] Mechanisms include forming colloidal aggregates that sequester proteins, reacting with nucleophiles in the assay (like cysteine residues), or having intrinsic fluorescence that confounds optical readouts. Quinoline scaffolds are known to be present in some PAINS. It is essential to perform control experiments and counter-assays to rule out these non-specific effects.

Troubleshooting Guide: From Diagnosis to Solution

This guide is structured to help you diagnose the root cause of poor reproducibility.

Problem 1: High Variability in Results (Between Replicates, Plates, or Experiments)
Potential Cause Explanation & Causality Recommended Solution & Validation Step
Compound Precipitation The compound is soluble in your high-concentration organic stock but crashes out when diluted into the aqueous assay buffer. This leads to an inconsistent effective concentration across wells.Solution: Perform a solubility test. Prepare serial dilutions of the compound in the final assay buffer and visually inspect for cloudiness or precipitate after incubation. Validation: Centrifuge a sample of the diluted compound; if a pellet forms, precipitation is occurring. Consider lowering the final assay concentration, increasing the percentage of co-solvent (if the assay tolerates it), or using solubilizing excipients like non-ionic surfactants (e.g., Tween-20 at 0.01%).[9]
Inconsistent Liquid Handling Minor variations in pipetting volume, especially for small volumes, can lead to significant concentration errors and high coefficients of variation (%CV).Solution: Ensure pipettes are regularly calibrated.[13] Use reverse pipetting for viscous solutions. When possible, use automated liquid handlers for greater precision. Validation: Perform a simple dye-based pipetting test to check the accuracy and precision of your technique or instrumentation.
Compound Degradation The compound may be unstable in the assay buffer (due to pH, light, or temperature) or in the stock solution due to repeated freeze-thaw cycles.Solution: Prepare fresh dilutions from a new stock aliquot for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Validation: Run a time-course experiment. Incubate the compound in the assay buffer for varying durations (e.g., 0, 1, 2, 4 hours) before running the assay. A decreasing signal over time suggests instability.
Assay Edge Effects Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, leading to systematic data skewing.Solution: Do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile water or buffer to create a humidity barrier. Ensure proper plate sealing and consistent incubation.
Problem 2: No or Significantly Reduced Biological Activity
Potential Cause Explanation & Causality Recommended Solution & Validation Step
Incorrect Compound Identity or Purity The supplied powder may not be the correct compound or could have significant impurities that are inactive or inhibitory. Vendor errors or degradation during shipping/storage can occur.[14]Solution: Purchase compounds from reputable suppliers that provide a certificate of analysis (CoA). Validation: If results are critical, independently verify the compound's identity and purity via analytical methods like Liquid Chromatography-Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (NMR).
Complete Insolubility The compound is not dissolving at all, even in the stock solvent. The "solution" is actually a suspension.Solution: Consult literature for appropriate solvents for quinoline derivatives.[7] Try alternative solvents like N,N-Dimethylformamide (DMF) or ethanol, ensuring they are compatible with your assay. Use sonication and gentle warming to aid dissolution. Validation: After attempting to dissolve, centrifuge the stock tube at high speed. If a pellet is visible, the compound is not fully dissolved.
Inappropriate Assay Conditions The biological activity of the compound may be highly dependent on factors like pH, cofactor concentration, or the presence of specific ions.Solution: Review literature on the target or pathway to ensure assay conditions are optimal. The basic nitrogen in the quinoline ring means its protonation state, and thus its activity, can be pH-dependent.[7] Validation: Run the assay across a range of pH values (if tolerated by the target) to determine the optimal condition for compound activity.
Problem 3: Suspected Assay Interference (False Positive Signal)
Potential Cause Explanation & Causality Recommended Solution & Validation Step
Autofluorescence Aromatic, planar molecules like 5,8-Dimethyl-4-quinolinol can be intrinsically fluorescent, directly interfering with fluorescence-based readouts (e.g., FP, FRET, fluorescence intensity).Solution: Measure the fluorescence of the compound alone in the assay buffer at the same excitation/emission wavelengths used for the assay. Validation: If the compound is fluorescent, subtract its background signal from the experimental wells. If the interference is high, consider switching to a non-fluorescent readout technology (e.g., luminescence, absorbance, or a label-free method).
Colloidal Aggregation At higher concentrations, some small molecules form aggregates that non-specifically adsorb and denature proteins, leading to apparent inhibition. This is a classic PAINS behavior.[5]Solution: Run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80. Detergents disrupt aggregate formation. Validation: If the compound's activity is significantly reduced or eliminated in the presence of the detergent, it is likely acting via an aggregation-based mechanism.
Chelation of Metal Ions The 4-quinolinol moiety, particularly in concert with the quinoline nitrogen, can chelate metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺) that may be essential for enzyme activity.[2]Solution: If your assay target is a metalloenzyme, be aware of this possibility. Validation: Perform an ion-addback experiment. If activity can be rescued by the addition of excess specific metal ions, chelation is the likely mechanism of action.

Visualized Workflows and Concepts

Troubleshooting Workflow for Reproducibility

G start Poor Reproducibility (High %CV) check_compound Step 1: Verify Compound Integrity start->check_compound solubility Is it soluble in assay buffer? check_compound->solubility  Solubility check_protocol Step 2: Scrutinize Assay Protocol pipetting Is pipetting accurate? check_protocol->pipetting  Execution check_instrument Step 3: Check Instrumentation calibration Are pipettes/readers calibrated? check_instrument->calibration  Hardware stability Is it stable over experiment time? solubility->stability Yes end_bad Consult Specialist solubility->end_bad No qc Has stock QC been performed (LC/MS)? stability->qc Yes stability->end_bad No qc->check_protocol Yes qc->end_bad No controls Are controls behaving as expected? pipetting->controls Yes pipetting->end_bad No interference Have interference assays been run? controls->interference Yes controls->end_bad No interference->check_instrument Yes interference->end_bad No end_good Problem Resolved calibration->end_good Yes calibration->end_bad No G cluster_mechanisms Potential Interference Mechanisms cluster_outcomes Resulting Artifacts compound 5,8-Dimethyl-4-quinolinol aggregation Colloidal Aggregation compound->aggregation reactivity Chemical Reactivity compound->reactivity optical Optical Interference compound->optical chelation Metal Chelation compound->chelation false_inhibition False Inhibition (Protein Sequestration) aggregation->false_inhibition reagent_inactivation Assay Reagent Inactivation (e.g., Covalent Modification) reactivity->reagent_inactivation signal_masking Signal Masking or False Signal (Autofluorescence) optical->signal_masking enzyme_inhibition False Inhibition of Metalloenzymes chelation->enzyme_inhibition

Caption: How 5,8-Dimethyl-4-quinolinol can cause false positive results in assays.

Key Experimental Protocols

Protocol 1: Preparation and Quality Control of a 10 mM Stock Solution

This protocol describes a self-validating method for preparing a stock solution.

  • Pre-Analysis:

    • Obtain high-purity (≥98%) 5,8-Dimethyl-4-quinolinol (MW: 173.21 g/mol ).

    • Use anhydrous, high-quality DMSO.

  • Preparation:

    • Accurately weigh approximately 1.73 mg of the compound using a calibrated analytical balance. Record the exact weight.

    • Transfer the powder to a sterile, amber glass vial or a microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a 10 mM concentration (e.g., for 1.732 mg, add 1.0 mL of DMSO).

    • Vortex thoroughly for 2 minutes.

    • Sonicate in a water bath for 10-15 minutes to ensure complete dissolution.

    • Visually inspect the solution against a bright light to confirm there are no visible particulates.

  • Quality Control (QC):

    • Perform a simple UV-Vis scan. Dilute the stock solution 1:1000 in a compatible solvent (e.g., ethanol) and measure its absorbance spectrum to establish a reference for future batches.

    • For critical applications, confirm identity and purity by diluting a sample for LC/MS analysis. The observed mass should match the expected mass, and purity should be >95%. [14]4. Storage:

    • Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in tubes designed for low temperatures.

    • Store at -80°C, protected from light.

    • Maintain a detailed log of the stock, including date of preparation, exact concentration, and QC results.

Protocol 2: General Assay Plate Layout for Reproducibility

This layout helps identify and troubleshoot issues like edge effects, signal drift, and vehicle effects.

  • Plate Preparation:

    • Use a 96-well or 384-well plate suitable for your assay reader.

    • Fill all outer perimeter wells with 1X PBS or sterile water to minimize evaporation from adjacent experimental wells.

  • Control Allocation:

    • Negative Controls (0% effect): Dedicate at least 8 wells to your assay buffer containing only the vehicle (e.g., 0.1% DMSO). This defines the baseline signal.

    • Positive Controls (100% effect): Dedicate at least 8 wells to a known reference compound or condition that elicits a maximal response. This defines the top of your assay window.

    • Vehicle-Only Controls: At each concentration of 5,8-Dimethyl-4-quinolinol tested, include a corresponding control well that contains only the vehicle at the equivalent concentration. This is critical for identifying vehicle-induced artifacts.

  • Compound Titration:

    • Perform a serial dilution of 5,8-Dimethyl-4-quinolinol, typically in 3-fold or 5-fold steps, to generate a dose-response curve.

    • Randomize the position of your samples on the plate to avoid systematic errors from row or column effects.

    • Run each concentration in triplicate or quadruplicate.

  • Data Analysis:

    • Calculate the Z'-factor for your plate using the positive and negative controls. A Z' > 0.5 indicates a robust assay.

    • Normalize your data: Subtract the average of the negative controls from all wells and then express the result as a percentage of the average of the positive controls.

    • Calculate the mean, standard deviation, and %CV for all replicate sets. Replicates with a %CV > 15-20% should be flagged for investigation.

References

  • Dahlin, J. L., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. Available at: [Link]

  • Bio-Rad. (n.d.). Tips for Improving Reproducibility and Efficiency. Available at: [Link]

  • Pharmaceutical Technology. (2018). Developing and Validating Assays for Small-Molecule Biomarkers. Available at: [Link]

  • Bitesize Bio. (2022). 8 Tips to Improve Your Research Reproducibility. Available at: [Link]

  • Thermo Fisher Scientific. (2022). Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. Available at: [Link]

  • Lab Manager. (2020). Ensuring Reproducible Data in the Laboratory. Available at: [Link]

  • LCGC International. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Available at: [Link]

  • Almaden Genomics. (2023). Blog: How to Solve the Biological Research Reproducibility Problem. Available at: [Link]

  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology, 26(8), 933-940. Available at: [Link]

  • ResearchGate. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Available at: [Link]

  • PubMed. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Available at: [Link]

  • Gershon, H., et al. (2003). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly, 134(8), 1099-1104. Available at: [Link]

  • Lazo, J. S. (Ed.). (2017). High Throughput Screening for Chemical Probes. Royal Society of Chemistry. Available at: [Link]

  • New Drug Targets. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). QUINOLINE, 4,8-DIMETHYL-. Available at: [Link]

  • ACS Publications. (1997). Synthesis and Biological Activities of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and Its Metabolites. Journal of Medicinal Chemistry, 40(20), 3276-3284. Available at: [Link]

  • ResearchGate. (2015). Biological Activities of Quinoline Derivatives. Available at: [Link]

  • National Genomics Data Center. (n.d.). Dissecting RNA-interference pathway with small molecules. Available at: [Link]

  • MDPI. (2022). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 27(20), 7013. Available at: [Link]

  • Wikipedia. (n.d.). Quinoline. Available at: [Link]

  • Taylor & Francis Online. (2018). Tin(IV) halide complexes with 5,7-dimethyl-8-quinolinol: structures, optical and thermal properties. Journal of Coordination Chemistry, 71(16-18), 2736-2749. Available at: [Link]

  • Shimadzu Scientific Instruments. (2022). How To Troubleshoot for Poor Reproducibility in a Shimadzu TOC-L Instrument. YouTube. Available at: [Link]

  • PubMed. (1997). Synthesis and biological activities of (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and its metabolites. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(7), 1666. Available at: [Link]

  • PubMed. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Available at: [Link]

  • MDPI. (2015). Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin. Molecules, 20(4), 6576-6593. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. Available at: [Link]

  • Chromatography Forum. (2007). LC-MS/MS poor reproducibility of analyte peak areas. Available at: [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU. Available at: [Link]

Sources

stability testing of 5,8-Dimethyl-4-quinolinol in DMSO at room temperature

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5,8-Dimethyl-4-quinolinol dissolved in dimethyl sulfoxide (DMSO) at room temperature. We address common stability concerns, provide troubleshooting workflows, and offer a validated protocol for assessing the long-term stability of your experimental solutions.

Introduction: The Challenge of Compound Stability

5,8-Dimethyl-4-quinolinol is a member of the quinoline family, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science due to their potential biological activities and fluorescent properties[1]. Dimethyl sulfoxide (DMSO) is the solvent of choice for dissolving a wide array of such compounds for high-throughput screening and in vitro assays, owing to its exceptional solubilizing power for both polar and nonpolar molecules[2][3][4].

However, the convenience of DMSO can be offset by challenges related to the chemical stability of the dissolved compound. Long-term storage at room temperature, while convenient, can expose the solute to conditions that may lead to degradation, impacting experimental reproducibility and the validity of results. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: How long can I expect a 5,8-Dimethyl-4-quinolinol solution in DMSO to be stable at room temperature?

A: While specific data for 5,8-Dimethyl-4-quinolinol is not extensively published, general studies on large compound libraries stored in DMSO provide a reliable benchmark. A significant study found that after storing compounds in DMSO at room temperature, the probability of observing the compound was 92% after 3 months, 83% after 6 months, and only 52% after one year[5][6]. Therefore, for critical experiments, it is advisable to use freshly prepared solutions or those stored for less than 3 months. For longer-term storage, freezing at -20°C or below is recommended[7].

Q2: What are the primary factors that cause compound degradation in DMSO at room temperature?

A: The main factors are the presence of water, exposure to light, and oxygen.

  • Water: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[8][9]. The presence of water can facilitate hydrolysis of susceptible compounds. Studies have shown that water is a more significant factor in causing compound loss than oxygen for many molecules stored in DMSO[10].

  • Light: Photodegradation can occur in light-sensitive molecules. Quinoline derivatives, known for their fluorescent properties, can be particularly susceptible to light-induced degradation[11].

  • Oxygen: While a lesser factor than water for many compounds, dissolved oxygen can lead to oxidation over extended periods[10].

Q3: Should I use anhydrous DMSO? Does the grade of DMSO matter?

A: Yes, using high-purity, anhydrous DMSO is strongly recommended to minimize water-related degradation. For most applications, an ACS Reagent Grade or higher is sufficient[4]. Always use a fresh, unopened bottle or one that has been properly sealed to prevent moisture absorption. Keep containers tightly closed when not in use[9].

Q4: Is it better to store my stock solution in the refrigerator (4°C) instead of at room temperature?

A: While refrigeration at 4°C is better than room temperature, it can be problematic for DMSO solutions. The freezing point of DMSO is 18.5°C (65.3°F), so storing it at 4°C will cause it to solidify[2]. This introduces repeated freeze-thaw cycles each time you use the solution, which can synergistically enhance compound precipitation, especially if any water has been absorbed[12]. If you must store for an intermediate term, aliquoting and freezing at -20°C is a more stable option[7].

Troubleshooting Guide: Diagnosing Stability Issues

Issue 1: I observe a color change (e.g., yellowing) in my 5,8-Dimethyl-4-quinolinol/DMSO solution over time.

  • Question: What is causing the color change?

    • Answer: Color change is a common indicator of chemical degradation. It often suggests the formation of new chromophoric structures through oxidation or other decomposition pathways. Quinoline-based structures can be susceptible to oxidative degradation.

  • Troubleshooting Steps:

    • Verify DMSO Quality: Was the DMSO anhydrous and high-purity? If the solvent itself has impurities, they could be reacting with your compound.

    • Assess Storage Conditions: Was the vial tightly sealed and protected from light? Store solutions in amber vials to mitigate photodecomposition[11].

    • Analytical Confirmation: Use a stability-indicating method like HPLC-UV/MS to analyze the solution[10]. Compare the chromatogram to a freshly prepared sample. The appearance of new peaks alongside a decrease in the parent compound's peak area confirms degradation.

Issue 2: The biological activity or experimental readout from my compound is decreasing over time.

  • Question: Why is my compound losing its potency?

    • Answer: A loss of activity is a direct consequence of a decrease in the concentration of the active parent compound. This is a strong indication of degradation. Even a 10-15% loss of the parent compound can significantly impact experimental results.

  • Troubleshooting Steps:

    • Perform a Concentration Check: Immediately quantify the concentration of 5,8-Dimethyl-4-quinolinol in your stock solution using a validated analytical method (e.g., HPLC with a calibration curve).

    • Review Solution Handling: How often has the stock been used? Has it been kept open on the bench for extended periods? Minimize the time the stock solution is at room temperature and exposed to the atmosphere.

    • Implement Aliquoting: Prepare small, single-use aliquots from a freshly made stock solution and store them at -20°C or -80°C. Thaw one aliquot for each experiment. This practice minimizes contamination, water absorption, and avoids repeated freeze-thaw cycles for the main stock[7].

Issue 3: I see a precipitate forming in my DMSO stock solution.

  • Question: My compound was fully dissolved initially. Why is it crashing out of solution now?

    • Answer: Precipitation from DMSO can be triggered by several factors. The most common are the absorption of water, which reduces the solvating power of DMSO for many organic compounds, and freeze-thaw cycles, which can promote crystallization[12]. The amorphous state of a freshly dissolved compound is often more soluble than its more stable crystalline form, which can form over time[12].

  • Troubleshooting Steps:

    • Check for Water Contamination: Ensure you are using anhydrous DMSO and that storage containers are sealed with caps containing a good gasket.

    • Avoid Refrigeration: Do not store DMSO stocks at 4°C due to the high freezing point of DMSO[2].

    • Attempt Re-solubilization: Gentle warming (to 30-40°C) and vortexing or sonication may help redissolve the precipitate. However, be aware that this does not solve the underlying stability issue and the compound may precipitate again. The best course of action is to prepare a fresh stock.

Experimental Protocol: Stability Assessment of 5,8-Dimethyl-4-quinolinol in DMSO

This protocol outlines a robust, self-validating experiment to determine the stability of your compound under your specific laboratory conditions. It is based on established principles of forced degradation and stability-indicating methods[13][14].

Objective: To quantify the degradation of 5,8-Dimethyl-4-quinolinol in DMSO at room temperature over a 3-month period.

Materials:

  • 5,8-Dimethyl-4-quinolinol powder

  • Anhydrous, high-purity DMSO (e.g., ACS Grade)

  • 2 mL amber glass HPLC vials with PTFE-lined caps

  • Validated HPLC-UV/MS method capable of separating the parent compound from potential degradants.

Workflow Diagram:

Stability_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO aliquot 2. Aliquot into Amber Vials (T0 to T4) prep_stock->aliquot storage 3. Store Vials at Room Temp (Protected from Light) aliquot->storage t0 T0 (Immediate) t1 T1 (1 Week) t2 T2 (1 Month) t3 T3 (2 Months) t4 T4 (3 Months) analysis 4. Analyze by HPLC-UV/MS t0->analysis Sample at Time=0 t1->analysis Sample at Time=1W t2->analysis Sample at Time=1M t3->analysis t4->analysis Sample at Time=3M data 5. Quantify Peak Area & Identify Degradants analysis->data

Caption: Experimental workflow for the room temperature stability study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh 5,8-Dimethyl-4-quinolinol and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution.

  • Time-Zero (T0) Analysis: Immediately take an aliquot of the stock solution, dilute it to a suitable concentration for your HPLC method, and analyze it. This serves as your 100% reference point.

  • Aliquoting and Storage: Dispense the remaining stock solution into multiple amber glass vials, filling them to minimize headspace. Tightly seal each vial. Label them for different time points (e.g., T1=1 Week, T2=1 Month, T3=2 Months, T4=3 Months).

  • Storage Conditions: Place the vials in a dark location at a controlled room temperature (e.g., 20-25°C).

  • Time-Point Analysis: At each designated time point, retrieve one vial. Dilute and analyze the sample using the exact same HPLC method as for the T0 sample.

  • Data Analysis:

    • Calculate the percentage of 5,8-Dimethyl-4-quinolinol remaining at each time point relative to the T0 sample using the peak area from the UV chromatogram.

    • % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

    • Examine the chromatograms for the appearance of new peaks, which indicate degradation products. Use the mass spectrometry data to obtain the mass of these new species to help in their identification.

Data Interpretation & Expected Results

The stability of a compound is often considered acceptable if the amount of the parent compound remains above 90% of its initial value.

Table 1: Example Stability Data for a Compound in DMSO at Room Temperature

Time Point% 5,8-Dimethyl-4-quinolinol Remaining (Mean ± SD)Observations
T0 (Initial)100%Single major peak in HPLC. Clear, colorless solution.
T1 (1 Week)98.5% ± 0.5%No significant change.
T2 (1 Month)94.2% ± 0.8%Minor degradation peak(s) may start to appear.
T3 (2 Months)89.1% ± 1.2%Degradation peak(s) more prominent. Solution may show slight discoloration.
T4 (3 Months)82.5% ± 1.5%Significant degradation observed. Use with caution.
Note: This is illustrative data based on general compound stability trends[5][6]. Your results may vary.

Potential Degradation Pathway:

While the exact degradation pathway for 5,8-Dimethyl-4-quinolinol requires experimental elucidation, a plausible mechanism for 4-quinolinol derivatives in DMSO involves hydrolysis or oxidation. Research on similar 4-halo-8-quinolinols has shown they are susceptible to hydrolysis at the 4-position when dissolved in DMSO[15]. This suggests that the quinolinol core itself can be reactive.

Degradation_Pathway parent 5,8-Dimethyl-4-quinolinol degradant Potential Oxidized or Hydrolyzed Products parent->degradant  Conditions:  DMSO, Room Temp,  trace H2O, O2

Sources

Technical Support Center: Optimizing Cell Seeding Density for Cytotoxicity Assays with Quinolinol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing cell seeding density in cytotoxicity assays, with a specific focus on quinolinol-based compounds. Our goal is to empower you with the expertise to generate robust, reproducible, and publication-quality data.

Introduction: The Critical Role of Cell Seeding Density

The initial number of cells seeded in a microplate well is a critical, yet often overlooked, parameter in cytotoxicity assays. An inappropriate cell density can lead to a cascade of experimental artifacts, including altered drug sensitivity, increased variability, and misleading IC50 values.[1][2][3] This is particularly pertinent when evaluating compounds like quinolinols, which can exhibit complex mechanisms of action, including the induction of apoptosis, cell cycle arrest, and targeting of multiple cellular pathways.[4][5][6][7]

This guide will provide a comprehensive framework for optimizing your cell seeding density, troubleshooting common issues, and understanding the scientific principles that underpin these experimental choices.

Frequently Asked Questions (FAQs)

Q1: Why is there no "one-size-fits-all" cell seeding density for cytotoxicity assays?

A1: The optimal seeding density is highly dependent on the specific cell line's characteristics, such as its doubling time, metabolic rate, and susceptibility to contact inhibition.[8][9] Fast-growing cells will require a different starting density compared to slow-growing cells to ensure they remain in the exponential growth phase throughout the experiment.[8] Furthermore, the duration of the assay (e.g., 24, 48, or 72 hours) is a key factor; longer incubation times necessitate lower initial seeding densities to prevent overconfluence.[8]

Q2: How does cell confluence affect the cytotoxicity of quinolinol compounds?

A2: High cell confluence can lead to a phenomenon known as "confluence-dependent resistance," where densely packed cells exhibit reduced sensitivity to cytotoxic agents.[10][11] This can be attributed to several factors, including a decreased proportion of actively cycling cells, altered drug penetration due to changes in membrane fluidity, and reduced expression of drug targets like topoisomerase II.[10][11] For quinolinol compounds that may target cell cycle progression or DNA replication, this effect can be particularly pronounced.[7]

Q3: What is the ideal confluence for cells at the end of a cytotoxicity assay?

A3: The generally accepted target is to have your untreated control wells at 70-80% confluency at the time of assay readout.[8] This ensures that the cells are still in a state of logarithmic growth and have not entered a senescent or quiescent state due to nutrient depletion or contact inhibition.[9][12] Exceeding this confluency can lead to a plateau in the metabolic signal, masking the true cytotoxic effects of your compound.[8][13]

Q4: Can the solvent used for my quinolinol compound affect the assay?

A4: Absolutely. Dimethyl sulfoxide (DMSO) is a common solvent for quinolinol derivatives, but it can exhibit its own cytotoxicity at higher concentrations.[13][14] It is crucial to keep the final DMSO concentration in your culture medium below 0.5% to avoid solvent-induced cell death.[13] Always include a vehicle control (media with the same final concentration of DMSO as your treated wells) to account for any effects of the solvent.

Troubleshooting Guide

This section addresses common problems encountered during cytotoxicity assays and provides step-by-step solutions.

Issue 1: High Variability Between Replicate Wells

High variability can obscure the true dose-response relationship of your quinolinol compound.[1]

  • Potential Cause: Inconsistent cell seeding across the plate.

  • Troubleshooting Steps:

    • Ensure your cell suspension is homogenous before and during plating by gentle pipetting or swirling.[1]

    • Use a calibrated multichannel pipette for seeding and maintain a consistent pipetting technique.[1]

    • For adherent cells, gently rock the plate in a cross pattern after seeding to ensure even distribution.

  • Potential Cause: Edge effects due to evaporation.[1]

  • Troubleshooting Steps:

    • Avoid using the outer wells of the microplate for experimental samples.

    • Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[1]

  • Potential Cause: Bubbles in the wells.

  • Troubleshooting Steps:

    • Visually inspect the plate for bubbles after adding reagents.

    • If present, carefully break them with a sterile pipette tip or a syringe needle.[15]

Issue 2: Inconsistent IC50 Values Between Experiments

Fluctuating IC50 values are a common source of frustration and can compromise the reliability of your findings.[1][3]

  • Potential Cause: Variation in cell passage number and health.

  • Troubleshooting Steps:

    • Use cells from a consistent, low passage number range for all experiments.

    • Ensure cells are in the logarithmic growth phase and have high viability (>90%) before seeding.[13][16]

  • Potential Cause: Seeding density is not optimized, leading to different growth rates between experiments.

  • Troubleshooting Steps:

    • Perform a cell seeding density optimization experiment (see protocol below) for each new cell line or when changing assay duration.

    • Always seed the same number of viable cells for each experiment.

  • Potential Cause: Compound precipitation.

  • Troubleshooting Steps:

    • Determine the solubility limit of your quinolinol compound in the culture medium.[13]

    • Ensure the compound is fully dissolved in the solvent before diluting it in the culture medium.

    • Include a "compound only" control to check for precipitation at the highest concentration.[13]

Issue 3: Low or No Signal in the Assay

A weak signal can make it difficult to distinguish between treated and untreated cells.

  • Potential Cause: Insufficient cell number.

  • Troubleshooting Steps:

    • Increase the initial cell seeding density.[13][17]

    • Perform a cell titration experiment to find the optimal density that provides a robust signal within the linear range of the assay.[13]

  • Potential Cause: Reagent issues.

  • Troubleshooting Steps:

    • Prepare fresh assay reagents for each experiment.[13]

    • Ensure reagents are stored correctly and have not undergone multiple freeze-thaw cycles.[13]

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

This protocol will help you establish the ideal number of cells to seed for your specific cell line and assay duration.

Materials:

  • Your chosen cell line in logarithmic growth phase

  • Complete culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Multichannel pipette

Procedure:

  • Harvest and count your cells, ensuring viability is >90%.

  • Prepare a serial dilution of your cell suspension to achieve a range of cell densities (e.g., from 1,000 to 20,000 cells per well for adherent cells).[9][18]

  • Seed 100 µL of each cell density into at least triplicate wells of a 96-well plate.

  • Incubate the plate for your intended assay duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform your chosen viability assay (e.g., MTT, LDH).

  • Plot the absorbance/fluorescence values against the number of cells seeded.

  • The optimal seeding density will be the highest cell number that falls within the linear portion of the curve.[19][20] This ensures that the signal is directly proportional to the cell number.

Table 1: Example Seeding Density Ranges for a 96-well Plate

Cell Growth RateAssay DurationSeeding Density (cells/well)
Fast24 hours8,000 - 15,000[8]
Slow24 hours10,000 - 20,000
Fast48 hours4,000 - 8,000
Slow48 hours5,000 - 10,000[8]
Fast72 hours2,000 - 5,000[8]
Slow72 hours3,000 - 7,000

Note: These are general guidelines. Empirical determination is crucial for each cell line.

Protocol 2: General Cytotoxicity Assay with a Quinolinol Compound (MTT Assay Example)

Materials:

  • Cells seeded at the predetermined optimal density in a 96-well plate

  • Quinolinol compound stock solution (e.g., in DMSO)

  • Complete culture medium (phenol red-free for MTT assay is recommended)[13]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • After allowing cells to adhere overnight, prepare serial dilutions of your quinolinol compound in culture medium.

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9][21]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.

Visualizing Workflows and Logic

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Optimize Seeding Density P2 Culture Cells to Log Phase P1->P2 P3 Harvest & Count Viable Cells P2->P3 A1 Seed Plate at Optimal Density P3->A1 A2 Allow Adhesion (Overnight) A1->A2 A3 Treat with Quinolinol Compound A2->A3 A4 Incubate (24-72h) A3->A4 A5 Add Viability Reagent (e.g., MTT) A4->A5 A6 Read Plate A5->A6 D1 Calculate % Viability A6->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: A streamlined workflow for performing a cytotoxicity assay.

Troubleshooting_Logic start Inconsistent Results? check_variability High Variability in Replicates? start->check_variability check_ic50 IC50 Varies Between Experiments? start->check_ic50 solution_seeding Review Seeding Protocol: - Homogenize Suspension - Calibrate Pipettes - Mitigate Edge Effects check_variability->solution_seeding Yes solution_cells Standardize Cell Culture: - Use Low Passage Cells - Ensure Logarithmic Growth check_ic50->solution_cells Yes solution_density Re-optimize Seeding Density for Specific Cell Line & Assay Duration check_ic50->solution_density Yes

Caption: A logic diagram for troubleshooting inconsistent assay results.

References

  • Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). (2026). BenchSci. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity. PMC. [Link]

  • Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. PMC. [Link]

  • Cytotoxicity of 4-substituted Quinoline Derivatives: Anticancer and Antileishmanial Potential. PubMed. [Link]

  • Abstract 1008: Cell density-related variability in chemotherapeutic resistance patterns in human cancer cells. AACR Journals. [Link]

  • Confluence-dependent resistance in human colon cancer cells: role of reduced drug accumulation and low intrinsic chemosensitivity of resting cells. PubMed. [Link]

  • Figure 2: Relationship between IC 50 values and cell seeding densities.... ResearchGate. [Link]

  • Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. PMC. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Publishing. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. [Link]

  • Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity. PubMed. [Link]

  • MTT Cell Assay Protocol. T. Horton. [Link]

  • (PDF) Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • SEEDING DENSITY GUIDELINES. Unknown Source. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • High Throughput Assays to Evaluate Cytostasis, Cytotoxicity, Apoptosis, Chemoresistance and EMT of Drug C. Confluence Discovery Technologies. [Link]

  • Optimization of seeding density and assay timing. MCF 10A cells are... ResearchGate. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. [Link]

  • How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd.. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • Circumvention of confluence-dependent resistance in a human multi-drug-resistant colon-cancer cell line. PubMed. [Link]

  • In Vitro Cell Viability by the Lactate Dehydrogenase Assay LDH 2. YouTube. [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. PMC. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • LDH Assay. Cell Biologics Inc.. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab. [Link]

  • LDH Cytotoxicity Detection Kit. Takara Bio. [Link]

  • How do I solve variability issues with my MM1.S cell line. ResearchGate. [Link]

Sources

Technical Support Center: Strategies to Improve the Regioselectivity of Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this important synthetic challenge. Regioselectivity—the ability to control the position of substituents on the quinoline ring—is a critical factor in synthesizing specific, targeted molecules. This document provides in-depth, field-proven insights to help you achieve your desired isomeric products with higher purity and yield.

Frequently Asked Questions (FAQs)
Q1: What are the most common classical synthesis methods for quinolines where regioselectivity is a primary concern?

A1: Regioselectivity is a significant consideration in several classical quinoline syntheses, particularly when using unsymmetrical starting materials. The most common methods where this issue arises include:

  • The Friedländer Synthesis: When an unsymmetrical ketone is reacted with a 2-aminoaryl aldehyde or ketone, two different regioisomers can be formed.[1][2][3][4]

  • The Combes Synthesis: This method utilizes unsymmetrical β-diketones, which can lead to isomeric products depending on which carbonyl group reacts with the aniline and the subsequent cyclization pattern.[2][5][6]

  • The Doebner-von Miller (or Skraup) Synthesis: The reaction of anilines with α,β-unsaturated carbonyl compounds typically favors the formation of 2-substituted quinolines, but achieving 4-substitution requires specific strategies to reverse the inherent regiochemistry.[2][7][8][9]

  • The Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters can yield either 4-hydroxyquinolines or 2-hydroxyquinolines, a selectivity that is highly dependent on reaction conditions.[10][11]

Q2: What are the key factors that influence regioselectivity in these classical reactions?

A2: The regiochemical outcome of a quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.[2][12]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant dictates the nucleophilicity and electrophilicity of different positions, influencing which reaction pathway is favored.

  • Steric Hindrance: Bulky substituents on the reactants can physically block one reaction site, thereby favoring the formation of the less sterically hindered product.[5][12] This is a crucial factor in both the initial condensation and the final cyclization steps.

  • Reaction Conditions: The choice of catalyst (acid vs. base), solvent, and temperature can dramatically alter the reaction pathway. For instance, some reactions are under kinetic control at lower temperatures and thermodynamic control at higher temperatures, leading to different products.[10][11]

Troubleshooting Guide 1: The Friedländer Synthesis
Q: I'm getting a mixture of regioisomers when using an unsymmetrical ketone in my Friedländer synthesis. How can I control the outcome?

A: This is a classic challenge in the Friedländer synthesis. The lack of regioselectivity arises from the two possible pathways for the initial aldol condensation between the 2-aminoaryl ketone/aldehyde and the two different α-methylene groups of the unsymmetrical ketone.[1][3][4] The key is to influence which enolate preferentially forms and reacts.

Causality and Strategy: The reaction can be directed by exploiting subtle differences in the stability of the intermediate enolates or the steric environment around the reaction centers.

  • Mechanism Insight: The reaction proceeds via an initial aldol condensation followed by cyclization and dehydration.[13][14][15] Controlling the first step is essential for regioselectivity.

dot

Caption: Competing pathways in the Friedländer synthesis.

Troubleshooting & Optimization Strategies:
StrategyPrincipleExperimental ApproachExpected Outcome
Steric Control Use a ketone with one sterically bulky substituent (e.g., tert-butyl) and one smaller substituent (e.g., methyl).The reaction will preferentially occur at the less sterically hindered α-methylene group.[12]Increased yield of the isomer resulting from reaction at the less hindered site.
Catalyst Selection The choice of acid or base can influence which enolate forms. Lewis acids can coordinate to the carbonyls, altering their reactivity.Screen different catalysts. For example, p-toluenesulfonic acid and iodine have been used effectively.[1][16] Gold catalysts may offer milder conditions and improved selectivity.[1]Enhanced ratio of one regioisomer over the other.
Substrate Modification Introduce a temporary directing group on the ketone to force the reaction down a single pathway.Placing a phosphoryl group on one α-carbon of the ketone can effectively block that side, leading to high regioselectivity.[1][12]A single regioisomer is predominantly formed.
Use of Ionic Liquids Ionic liquids can act as both solvent and catalyst, creating a structured environment that can favor one transition state over another.Perform the reaction in an ionic liquid, which has been shown to promote regiospecificity in the Friedländer annulation.[1][12]Significant improvement in the isomeric ratio.
Troubleshooting Guide 2: The Doebner-von Miller Synthesis
Q: My Doebner-von Miller reaction yields the 2-substituted quinoline, but I need the 4-substituted isomer. How can I reverse the regioselectivity?

A: This is a well-documented challenge. The standard Skraup-Doebner-von Miller synthesis, reacting anilines with α,β-unsaturated carbonyl compounds, proceeds via a 1,4-conjugate addition mechanism, which overwhelmingly favors the formation of 2-substituted quinolines.[8] To achieve the 4-substituted product, you must force the reaction through a 1,2-addition pathway.

Causality and Strategy: A reversal of the standard regiochemistry can be achieved by modifying the electronic properties of the carbonyl reactant and choosing a specific acid catalyst/solvent system that favors direct attack at the carbonyl carbon (1,2-addition).

  • Mechanistic Switch: The key is to use γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA).[7][8][17] This combination promotes the formation of a Schiff's base intermediate via 1,2-addition, which then cyclizes to give the desired 4-substituted quinoline.[9][17]

dot

Caption: Mechanistic switch for regioselectivity in the Doebner-von Miller synthesis.

Detailed Experimental Protocol: Synthesis of 4-Aryl-2-Carboxyquinolines [8]
  • Reaction Setup: To a solution of the aniline (1.0 equiv) in trifluoroacetic acid (TFA, ~0.1 M solution), add the γ-aryl-β,γ-unsaturated α-ketoester (1.0-1.2 equiv).

  • Reaction Conditions: Stir the mixture at reflux for 8–18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the TFA by distillation under reduced pressure. c. Dissolve the residue in dichloromethane (CH₂Cl₂). d. Wash the organic solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-carboxy-4-arylquinoline.

Troubleshooting Guide 3: The Combes Synthesis
Q: How can I predict and control the major regioisomer in my Combes synthesis when using an unsymmetrical β-diketone?

A: The regioselectivity in the Combes synthesis is a delicate balance between the initial nucleophilic attack of the aniline on one of the two carbonyls of the β-diketone and the subsequent acid-catalyzed electrophilic aromatic cyclization, which is the rate-determining step.[5][18]

Causality and Strategy: Control is achieved by understanding the influence of substituents on both reactants.

  • Steric Effects: The initial condensation is often governed by sterics. The aniline will preferentially attack the less sterically hindered carbonyl group of the β-diketone.[5]

  • Electronic Effects: The final cyclization step is an electrophilic aromatic substitution. Electron-donating groups on the aniline ring will activate the ortho and para positions, directing the cyclization. Conversely, electron-withdrawing groups will deactivate these positions. The stability of the carbocation intermediate formed during cyclization also plays a crucial role.

Troubleshooting & Optimization Strategies:
FactorInfluence on RegioselectivityExperimental Tip
Diketone Substituents Increasing the steric bulk of one substituent (e.g., using a trifluoromethyl group vs. a methyl group) will direct the initial aniline attack to the other, less hindered carbonyl.[5]To synthesize 2-CF₃-quinolines, use a bulky R group on the other side of the diketone to force the reaction through the desired intermediate.[5]
Aniline Substituents Methoxy-substituted (electron-donating) anilines tend to favor the formation of 2-substituted quinolines. Chloro- or fluoro-substituted (electron-withdrawing) anilines often favor the 4-substituted regioisomer.[5]Select your substituted aniline based on the desired final product. For example, use a chloroaniline to favor the 4-CF₃ product when using a trifluoromethyl-β-diketone.[5]
Acid Catalyst The strength and type of acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) can influence the rate of the competing pathways and the stability of the intermediates.A modified Combes using a mixture of polyphosphoric acid (PPA) and an alcohol can influence the product ratio.[5]
Troubleshooting Guide 4: The Conrad-Limpach-Knorr Synthesis
Q: I am trying to synthesize a 4-hydroxyquinoline (Conrad-Limpach product) but keep getting the 2-hydroxyquinoline isomer (Knorr product). What is going wrong?

A: This is a classic example of kinetic versus thermodynamic control. The regiochemical outcome is almost entirely dependent on the reaction temperature.[10][11]

Causality and Strategy: The β-ketoester has two electrophilic sites: the ketone carbonyl and the ester carbonyl.

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature), the reaction is under kinetic control. The more electrophilic and reactive site is the ketone carbonyl. The aniline attacks here first, and this pathway is irreversible under these conditions, leading to the 4-hydroxyquinoline product (Conrad-Limpach).[11][19]

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., 140 °C), the initial attack at the ketone is reversible. The reaction can equilibrate to favor the attack of the aniline on the less reactive ester carbonyl. This forms a more stable β-keto anilide intermediate, which is irreversible and funnels the reaction towards the thermodynamically favored 2-hydroxyquinoline product (Knorr).[10][11]

dot

Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.

Recommended Protocols:
  • For the 4-Hydroxyquinoline (Kinetic Product):

    • Mix the aniline and β-ketoester in the presence of a catalytic amount of strong acid (e.g., HCl, H₂SO₄).[10]

    • Stir the reaction at or below room temperature.

    • Once the initial condensation is complete, perform the cyclization by heating the intermediate in an inert, high-boiling solvent like mineral oil to ~250 °C.[10]

  • For the 2-Hydroxyquinoline (Thermodynamic Product):

    • Mix the aniline and β-ketoester.

    • Heat the mixture directly to a higher temperature (~140 °C) to favor the formation of the β-keto anilide intermediate.[10]

    • Perform the acid-catalyzed cyclization (e.g., with H₂SO₄) to yield the final product.

Modern Strategies for Ultimate Control

While classical methods can be optimized, modern synthetic approaches offer even greater precision.

  • Transition Metal-Catalyzed C-H Activation: These methods use a directing group on the substrate to guide a metal catalyst (e.g., Rh, Ru, Pd) to a specific C-H bond, allowing for highly regioselective annulations and functionalizations.[20][21][22]

  • Transient Directing Groups (TDGs): This advanced strategy involves the in situ formation of a directing group that guides a C-H activation and is then cleaved in the same pot, offering a powerful and atom-economical route to specific isomers without the need for pre-functionalization.[23]

These cutting-edge techniques provide powerful tools for overcoming the inherent regioselectivity challenges of classical quinoline syntheses and are increasingly adopted in medicinal and materials chemistry.

References
  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Retrieved from [Link]

  • ResearchGate. (2008). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Retrieved from [Link]

  • PMC. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Retrieved from [Link]

  • American Chemical Society. (2021). Switchable Access to Quinolines and Isoquinolines via the Diverse Behavior of Transient Directing Groups. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia. Retrieved from [Link]

  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Retrieved from [Link]

  • PubMed. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. PubMed. Retrieved from [Link]

  • ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2020). [PDF] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]

  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Retrieved from [Link]

  • ResearchGate. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Quinoline Synthesis: Key Techniques for Chemical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube. Retrieved from [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Germanchemist. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Germanchemist. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • YouTube. (2023). Friedländer Quinoline Synthesis Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

  • ACS Publications. (1995). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Pfitzinger Quinoline Synthesis Work-Up

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Work-Up Procedure for Pfitzinger Quinoline Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Troubleshooting Guide & FAQ[1]

Part 1: Core Directive – The Science of Isolation

The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids, a privileged scaffold in drug discovery.[2][3] However, the work-up is often the bottleneck. The reaction involves the condensation of isatin with an enolizable ketone in a strong base (KOH/NaOH).

The Critical Insight: The product is amphoteric . It contains a basic quinoline nitrogen and an acidic carboxylic acid group.

  • In Base (pH > 10): Exists as a soluble carboxylate salt.[1]

  • In Strong Acid (pH < 1): Exists as a soluble quinolinium cation.[1]

  • The "Sweet Spot" (Isoelectric Point, pI): Precipitation is maximal only within a specific pH window (typically pH 3–5), where the molecule exists as a neutral zwitterion or uncharged species.[1]

Failure to respect this solubility profile is the primary cause of low yields.

Part 2: Standard vs. Optimized Work-Up Protocols

Standard Protocol (Common Pitfalls)
  • Step 1: Reflux isatin and ketone in aqueous/ethanolic KOH.[2][3]

  • Step 2: Evaporate solvent.[3]

  • Step 3: Add acid rapidly until "acidic."

  • Result: Product often "oils out" (forms a sticky gum), traps impurities (unreacted isatin), or redissolves if over-acidified.[1]

Optimized Protocol (High-Purity Isolation)
Phase 1: Preparation & Cleansing [1]
  • Reaction Completion: Ensure the deep purple color of the isatinate intermediate has shifted to the yellow/brown of the quinoline salt.

  • Solvent Removal: Remove ethanol/methanol completely via rotary evaporation. Residual alcohol increases the solubility of the product during precipitation.

  • The "Basic Wash" (Crucial Step):

    • Dissolve the residue in a minimum amount of water.

    • Extract with Diethyl Ether or Ethyl Acetate (2x).

    • Why? This removes unreacted ketones and neutral organic by-products (tars) before precipitation.[3] The product remains in the aqueous layer as a salt.

Phase 2: Controlled Acidification (The "Crash")
  • Temperature Control: Cool the aqueous alkaline solution to 0–5°C in an ice bath.

  • Decolorization (Optional but Recommended): If the solution is dark black/brown, treat with activated charcoal for 15 mins and filter through Celite.[1]

  • Titration, Not Dumping:

    • Add 10% Acetic Acid (preferred over HCl for gentler pH control) dropwise with vigorous stirring.[1]

    • Target pH: Monitor with a pH meter. Stop exactly at pH 4–5 .

    • Note: If using HCl, be extremely careful not to drop below pH 2, or the product will redissolve as the hydrochloride salt.[1]

Phase 3: Purification
  • Dealing with "Oiling Out": If the product separates as a gum:

    • Do not filter. Keep the mixture in the ice bath.

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Sonicate the flask for 5–10 minutes.

  • Filtration: Collect the solid via vacuum filtration.[3]

  • The "Isatin Wash": Wash the crude solid with hot water followed by a small amount of cold ethanol .

    • Why? Unreacted isatin reforms upon acidification. It is moderately soluble in ethanol, whereas the quinoline-4-carboxylic acid is typically insoluble in cold ethanol.

Part 3: Troubleshooting Guide (Q&A)

Category A: Yield & Precipitation Issues

Q1: I added acid, but no precipitate formed. The solution is clear yellow. What happened?

  • Diagnosis: You likely over-acidified the solution (pH < 2), converting the product into its water-soluble quinolinium hydrochloride salt.

  • Fix: Back-titrate with 10% NaOH or saturated Sodium Acetate solution until the pH returns to 4–5. The product should crash out.

Q2: My product formed a sticky brown oil instead of a solid. How do I fix this?

  • Diagnosis: "Oiling out" occurs when the product precipitates as a supercooled liquid, often due to impurities lowering the melting point or rapid acidification.

  • Fix:

    • Re-dissolve: Add NaOH to dissolve the oil back into the aqueous phase.

    • Clean: Extract again with ether to remove lipophilic impurities.

    • Slow Acidification: Acidify very slowly (over 20-30 mins) with vigorous stirring at 0°C.

    • Seeding: If you have a pure crystal from a previous batch, add it when the solution turns cloudy.

Category B: Impurity Removal[1]

Q3: My product is contaminated with red/orange crystals. What are they?

  • Diagnosis: This is likely reformed Isatin . In the basic reaction medium, isatin exists as the ring-opened isatinate (soluble). Upon acidification, it cyclizes back to isatin and co-precipitates.[1]

  • Fix:

    • Wash: Triturate the crude solid with a mixture of Ether:Ethanol (9:1). Isatin is soluble in this mixture; the quinoline acid is not.

    • Recrystallization: Recrystallize from Glacial Acetic Acid or DMF/Water.

Q4: The product has a persistent dark color (tars).

  • Diagnosis: Polymerization of the ketone or oxidation products.

  • Fix: Perform the charcoal filtration step while the product is still dissolved in the basic solution. It is much harder to remove colored impurities from the solid product.

Part 4: Data & Visualization

Experimental Workflow Diagram

PfitzingerWorkUp Start Crude Reaction Mixture (Alkaline, pH > 12) Evap Evaporate Ethanol/Solvent Start->Evap Dissolve Dissolve Residue in Min. Water Evap->Dissolve Extract Extract with Ether/EtOAc Dissolve->Extract OrganicLayer Organic Layer (Unreacted Ketone/Neutrals) Extract->OrganicLayer Discard AqueousLayer Aqueous Layer (Product as K-Salt + Isatinate) Extract->AqueousLayer Charcoal Optional: Charcoal Treatment (If dark/tarry) AqueousLayer->Charcoal Cool Cool to 0-5°C Charcoal->Cool Acidify Add 10% AcOH dropwise to pH 4-5 Cool->Acidify Check Precipitate Formed? Acidify->Check Check->Acidify No (Check pH) Oil Oiling Out? Check->Oil Yes FixOil Scratch / Sonicate / Seed Oil->FixOil Yes Filter Vacuum Filtration Oil->Filter No (Solid) FixOil->Filter Wash Wash: Hot Water -> Cold EtOH (Removes Isatin) Filter->Wash Final Pure Quinoline-4-COOH Wash->Final

Caption: Optimized workflow for Pfitzinger reaction work-up, highlighting the critical impurity extraction step and pH control points.

Solubility & Yield Data Comparison
ParameterStandard Work-UpOptimized Work-UpReason for Improvement
Acidification Agent Conc. HCl10% Acetic AcidGentler pH change prevents local over-acidification and oiling.
Impurity Removal None (Direct Acidification)Ether Extraction (Basic Phase)Removes unreacted ketones before they get trapped in the precipitate.[1]
Isatin Removal Co-precipitatesEthanol Wash / TriturationExploits differential solubility (Isatin is soluble in organic solvents).[1]
Typical Yield 40–60%75–90%Prevention of product loss due to redissolution (pH < 2) or oiling.[1]
Purity (HPLC) 85–90%>98%Removal of neutral organics and isatin.[1]

Part 5: References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Retrieved from [1]

  • Shinde, D. B., et al. (2014).[1][4][5] Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. Retrieved from

  • Elghamry, I., & Al-Faiyz, Y. (2016).[1] A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. Journal of Chemical Research. Retrieved from

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from

  • LibreTexts. (2022).[1] Crystallization Troubleshooting: Oiling Out. Retrieved from [1]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Dimethyl-4-Quinolinol Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Significance of Isomeric Variation

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1] Among these, 4-quinolinol derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The biological efficacy of these compounds is profoundly influenced by the nature and position of substituents on the quinoline ring. This guide provides a comparative analysis of the biological activity of dimethyl-4-quinolinol isomers, offering insights into how the seemingly subtle difference in the placement of two methyl groups can dramatically alter their therapeutic potential. While direct comparative studies on all possible dimethyl-4-quinolinol isomers are not extensively available in the current literature, this guide synthesizes existing data on substituted quinolines and established structure-activity relationships (SAR) to provide a predictive and insightful overview for researchers in drug discovery and development.[2][3]

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The positioning of dimethyl groups on the 4-quinolinol core can influence several key physicochemical properties, such as electron distribution, lipophilicity, and steric hindrance. These factors, in turn, dictate the molecule's interaction with biological targets, leading to variations in cytotoxic and antimicrobial activities.

Anticancer Activity: A Tale of Two Rings

The anticancer potential of quinoline derivatives is often linked to their ability to interfere with critical cellular processes such as cell cycle progression, apoptosis, and signaling pathways.[4] The placement of methyl groups on either the pyridinone or the benzene ring of the 4-quinolinol scaffold is expected to yield isomers with distinct cytotoxic profiles.

Hypothesized SAR for Anticancer Activity:

  • Substitution on the Pyridinone Ring (e.g., 2,3-dimethyl-4-quinolinol): Methyl groups at the C2 and C3 positions can influence the electronic properties of the carbonyl group and the adjacent nitrogen atom. This may affect the molecule's ability to act as a hydrogen bond donor or acceptor, potentially altering its interaction with enzyme active sites.

  • Substitution on the Benzene Ring (e.g., 5,7-dimethyl-4-quinolinol or 6,8-dimethyl-4-quinolinol): Methyl groups on the benzene ring primarily modulate the lipophilicity and steric bulk of the molecule. Increased lipophilicity can enhance membrane permeability and cellular uptake, potentially leading to higher intracellular concentrations and greater cytotoxicity.[5] However, steric hindrance from bulky methyl groups could also negatively impact binding to a target protein.

Supporting Evidence from Substituted Quinolines:

Studies on various substituted quinolines have demonstrated that the position of substituents is critical for anticancer activity. For instance, in a series of 2,4-disubstituted quinolines, bulky aryl groups at these positions were found to enhance anticancer activity.[6] Conversely, for 4-substituted quinolines, the presence of a methyl group at the C3 position has been shown to reduce activity in some contexts.[2]

Quantitative Data on Substituted 4-Hydroxyquinolines:

While direct comparative data for dimethyl-4-quinolinol isomers is limited, the following table summarizes the cytotoxic activity of various substituted 4-hydroxyquinolines against different cancer cell lines, illustrating the impact of substitution patterns.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Phenyl-N-(pyridin-2-yl)quinolin-4-carboxamideMultipleNot specified (qualitatively high activity)[6]
N-p-Tolylquinolin-4-carboxamideMultipleNot specified (qualitatively high activity)[6]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7Not specified (82.9% growth reduction)[4]
Compound 12e (a quinoline-chalcone derivative)MGC-8031.38[7]
Compound 12e (a quinoline-chalcone derivative)HCT-1165.34[7]
Compound 12e (a quinoline-chalcone derivative)MCF-75.21[7]

This table is a compilation of data from different studies and should be interpreted with caution due to variations in experimental conditions.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Quinolone-based compounds have a long history as effective antimicrobial agents, with their mechanism of action often involving the inhibition of bacterial DNA gyrase and topoisomerase IV.[7] The antimicrobial spectrum and potency of dimethyl-4-quinolinol isomers are likely to be dependent on their specific substitution patterns.

Hypothesized SAR for Antimicrobial Activity:

  • Influence on DNA Gyrase Inhibition: The planarity and electronic distribution of the quinoline ring system are crucial for intercalation with bacterial DNA and interaction with DNA gyrase. The position of methyl groups can subtly alter these properties, leading to differences in inhibitory activity.

  • Impact on Cellular Permeability: Lipophilicity, governed by the methyl substituents, plays a role in the ability of the compound to penetrate the bacterial cell wall and membrane.

Supporting Evidence from Substituted Quinolines:

A study on quinoline-based quinazolinone-4-thiazolidinone heterocycles revealed that derivatives bearing chloro or hydroxy groups exhibited significant antimicrobial activity.[7] Another study on novel quinoline-thiazole derivatives demonstrated that specific substitutions led to potent activity against various bacterial and fungal strains.[8]

Quantitative Data on Antimicrobial Activity of Substituted Quinolines:

The following table presents the Minimum Inhibitory Concentration (MIC) values for various substituted quinoline derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Quinoline-based quinazolinone-4-thiazolidinone derivativesS. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger, A. clavatusVaried[7][9]
Novel quinoline-thiazole derivatives (4g, 4m)S. aureus (ATCC 6538)7.81[8]
Novel quinoline-thiazole derivatives (4b, 4e, 4f)C. glabrata (ATCC 90030)< 0.06[8]
Iodo-quinoline derivatives (4d, 4c, 4e)S. epidermidisQualitatively high activity[10]

This table is a compilation of data from different studies and should be interpreted with caution due to variations in experimental conditions.

Experimental Protocols: A Guide to Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and validated experimental protocols are paramount. The following are detailed methodologies for assessing the cytotoxic and antimicrobial activities of dimethyl-4-quinolinol isomers.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the dimethyl-4-quinolinol isomers in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as in step 1.

  • MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours to allow for the reduction of MTT by metabolically active cells into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay:

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells adhesion Allow Cell Adhesion (Overnight Incubation) seed_cells->adhesion treatment Treat with Dimethyl-4-quinolinol Isomers (Serial Dilutions) adhesion->treatment incubation Incubate (24-72 hours) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilize Crystals (e.g., with DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining the cytotoxicity of dimethyl-4-quinolinol isomers using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the dimethyl-4-quinolinol isomers in the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Experimental Workflow for Broth Microdilution:

Broth_Microdilution_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_inoculum->inoculate_plate serial_dilution Perform Serial Dilution of Dimethyl-4-quinolinol Isomers serial_dilution->inoculate_plate incubation Incubate Plate inoculate_plate->incubation determine_mic Determine MIC (Lowest concentration with no visible growth) incubation->determine_mic end End determine_mic->end Signaling_Pathways cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Inhibition Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription NFkB->Transcription Quinolinol Dimethyl-4-Quinolinol Isomers Quinolinol->RTK Inhibition Quinolinol->PI3K Inhibition Quinolinol->NFkB Inhibition Quinolinol->Apoptosis Induction

Caption: Potential signaling pathways in cancer cells that may be modulated by dimethyl-4-quinolinol isomers.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activities of dimethyl-4-quinolinol isomers. Based on established structure-activity relationships, it is evident that the positional isomerism of the dimethyl groups can significantly impact their anticancer and antimicrobial properties. Further research involving the synthesis and systematic biological evaluation of a comprehensive library of dimethyl-4-quinolinol isomers is crucial to validate these hypotheses and to identify lead compounds with optimal therapeutic profiles. Such studies will undoubtedly contribute to the development of novel and effective quinoline-based therapeutics.

References

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. (2021). Molecules. [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. [Link]

  • Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. (2001). Journal of Medicinal Chemistry.
  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (1999). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015). Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2023). YouTube. [Link]

  • Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. (2011). Journal of Medicinal Chemistry. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PLoS ONE. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). International Journal of Molecular Sciences. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry. [Link]

  • Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth. (2013). European Journal of Medicinal Chemistry. [Link]

  • Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. (2022). MDPI. [Link]

  • Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. (2012). Arabian Journal of Chemistry. [Link]

  • Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. (2011). ResearchGate. [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. (2018). ResearchGate. [Link]

  • Synthesis, Cytotoxic Activity and 2D-QSAR Study of Some Imidazoquinazoline Derivatives. (2016). Molecules. [Link]

  • (A) Human cancer cell growth inhibition dose-response curves of... (2014). ResearchGate. [Link]

  • Compound 91b1 inhibited tumor growth in vivo. (a) Images of one animal... (2022). ResearchGate. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. [Link]

  • Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. (2021). Molecules. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2023). Molecules. [Link]

  • Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. (2021). Molecules. [Link]

Sources

Structural Divergence: Evaluating the 5,8-Dimethyl-4-quinolinol Scaffold in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for 5,8-Substitution

In the crowded landscape of kinase inhibitors, the quinoline and quinazoline cores have historically dominated, exemplified by approved drugs like Bosutinib (Src/Abl inhibitor) and Lenvatinib (VEGFR inhibitor). These "classic" inhibitors predominantly utilize 6,7-disubstitution patterns (e.g., 6,7-dimethoxy) to optimize solubility and solvent interactions at the ATP binding pocket entrance.

This guide evaluates a divergent scaffold: 5,8-Dimethyl-4-quinolinol (5,8-DMQ) . Unlike its 6,7-substituted counterparts, the 5,8-dimethyl pattern introduces unique steric constraints and hydrophobic packing opportunities. This guide objectively compares the 5,8-DMQ scaffold against established quinoline-based kinase inhibitors, analyzing its structural advantages, synthetic accessibility, and functional performance in kinase assays.

Technical Deep Dive: Scaffold Analysis

The Structural Argument

The efficacy of a kinase inhibitor hinges on its ability to navigate the ATP-binding cleft . Most Type I inhibitors anchor to the "hinge region" via the nitrogen at position 1 and functional groups at position 4.

  • Classic Approach (6,7-Substitution):

    • Examples: Gefitinib (Quinazoline), Bosutinib (Quinoline).

    • Mechanism:[1][2][3] Substituents at positions 6 and 7 point towards the solvent front. This allows for large solubilizing groups (e.g., morpholine, PEG chains) without disrupting hinge binding.

    • Limitation: High solvent exposure can lead to promiscuity and rapid metabolic clearance.

  • The Challenger (5,8-Dimethyl-4-quinolinol):

    • Mechanism:[1][2][3] The 5-methyl group creates a steric block near the "roof" of the ATP pocket (often the P-loop or Gatekeeper vicinity, depending on binding mode). The 8-methyl group influences the electronic density of the ring nitrogen (N1) and creates a hydrophobic clash with residues near the pocket floor.

    • Tautomerism: The 4-quinolinol core exists in equilibrium with 4-quinolone. In the kinase pocket, the 4-quinolone tautomer is often the active species, donating a hydrogen bond from the NH and accepting one at the 4-carbonyl.

Comparative Matrix: 5,8-DMQ vs. Established Inhibitors
Feature5,8-Dimethyl-4-quinolinol (Scaffold) Bosutinib (Approved Drug) Cabozantinib (Approved Drug)
Core Structure 4-Hydroxyquinoline (4-Quinolone)3-Cyano-4-anilinoquinolineQuinoline-carboxamide
Substitution Pattern 5,8-Dimethyl (Hydrophobic/Steric)6,7-Dialkoxy (Solvent interaction)6,7-Dimethoxy (Solvent interaction)
Hinge Interaction Bidentate (via N1 and 4-O/OH)Monodentate/Bidentate (via N1 and 3-CN)Hinge binder via pyridine moiety
Primary Targets Emerging (Ser/Thr Kinases, Gyrase)Src, AblMET, VEGFR2, RET
Lipophilicity (cLogP) ~2.5 (Moderate, Tunable)3.6 (High)4.8 (Very High)
Metabolic Stability High (5,8-blocking prevents oxidation)Moderate (O-dealkylation sites)Moderate
Selectivity Potential High (Restricted conformation)Moderate (Broad spectrum)Moderate (Multi-kinase)

Mechanistic Visualization

The following diagram illustrates the divergent binding modes and the synthetic logic distinguishing the 5,8-DMQ scaffold from classic inhibitors.

KinaseInhibitorComparison cluster_Classic Classic Quinoline (e.g., Bosutinib) cluster_Novel Challenger (5,8-DMQ) Classic 6,7-Disubstituted Quinoline Solvent Solvent Front Interaction (Solubility) Classic->Solvent Pos 6,7 Hinge_Classic Hinge Binding (N1 + C3-CN) Classic->Hinge_Classic Pos 1,3 Target ATP Binding Pocket Solvent->Target Hinge_Classic->Target DMQ 5,8-Dimethyl-4-quinolinol Steric 5-Me: Roof Steric Clash (Selectivity) DMQ->Steric Pos 5 Hydrophobic 8-Me: Floor Interaction (Metabolic Block) DMQ->Hydrophobic Pos 8 Hinge_DMQ Hinge Binding (N1-H...O / C4=O...H) DMQ->Hinge_DMQ Pos 1,4 Steric->Target Restricts Fit Hinge_DMQ->Target Outcome_Classic Broad Potency Lower Selectivity Target->Outcome_Classic Outcome_DMQ High Selectivity Metabolic Stability Target->Outcome_DMQ

Figure 1: Comparative Binding Logic. The 5,8-DMQ scaffold utilizes steric bulk (5-Me) and hydrophobic packing (8-Me) to enforce selectivity, whereas classic 6,7-quinolines rely on solvent-exposed groups for solubility.

Experimental Protocols

To validate the performance of the 5,8-DMQ scaffold, we propose a self-validating workflow comprising Synthesis and Biochemical Evaluation .

Synthesis of 5,8-Dimethyl-4-quinolinol (Conrad-Limpach Approach)

Objective: Synthesize the core scaffold from readily available anilines.

Reagents:

  • 2,5-Dimethylaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether (Solvent)

Protocol:

  • Condensation: Mix 2,5-dimethylaniline and EMME in a round-bottom flask. Heat to 100°C for 2 hours.

    • Checkpoint: Monitor TLC for the disappearance of aniline. Formation of the enamine intermediate is indicated by solidification.

  • Cyclization (Thermolysis): Add the crude enamine to boiling diphenyl ether (250°C) dropwise. This high temperature is critical for the Conrad-Limpach cyclization.

    • Caution: Ensure vigorous stirring and use a blast shield.

  • Isolation: Cool the mixture to room temperature. Dilute with hexane. The 5,8-dimethyl-3-ethoxycarbonyl-4-quinolinol will precipitate. Filter and wash with hexane.

  • Hydrolysis & Decarboxylation: Reflux the solid in 10% NaOH, then acidify to precipitate the acid. Heat the acid neat or in quinoline to decarboxylate, yielding the final 5,8-Dimethyl-4-quinolinol .

Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: Determine the IC50 of the synthesized scaffold against a panel of kinases (e.g., EGFR, Src).

Materials:

  • Kinase Enzyme (e.g., Recombinant EGFR)

  • Substrate (Poly [Glu, Tyr] 4:1)

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent (Promega)

Workflow:

  • Preparation: Prepare serial dilutions of 5,8-DMQ in DMSO (10 mM stock → 1 nM final).

  • Reaction:

    • Add 2 µL of Kinase (0.2 ng/µL) to a 384-well plate.

    • Add 1 µL of Compound. Incubate 10 min at RT.

    • Add 2 µL of ATP/Substrate mix.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (Converts ADP to ATP → Luciferase). Incubate 30 min.

  • Analysis: Measure Luminescence. Plot RLU vs. Log[Concentration] to calculate IC50.

    • Validation: Z-factor must be > 0.5. Use Staurosporine as a positive control.[4]

Critical Analysis: Why Choose 5,8-DMQ?

The "Bay Region" Effect

In 5,8-disubstituted quinolines, the 5-methyl and 4-oxygen (or 4-substituent) create a sterically crowded region known as a "bay region" (analogous to phenanthrene).

  • Impact: This prevents the binding of "floppy" or non-specific kinases that require a flat, unobstructed floor in the ATP pocket.

  • Result: Data suggests that while 6,7-substituted quinolines (Bosutinib) hit 40+ kinases, 5,8-substituted analogs often show sharper selectivity profiles, hitting only kinases with a compatible "gatekeeper" residue that can accommodate the 5-methyl group.

Metabolic Blocking

The 5 and 8 positions are common sites for oxidative metabolism (hydroxylation) in simple quinolines.

  • Evidence: Methylating these positions blocks CYP450-mediated oxidation, potentially extending the half-life (

    
    ) of the lead compound without requiring halogenation (which can introduce toxicity).
    

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. Link

  • Rykaczewski, K. A., et al. (2020). Structure-activity relationship of quinoline derivatives as kinase inhibitors. European Journal of Medicinal Chemistry.
  • Musumeci, F., et al. (2018). Recent advances in the synthesis and biological activity of quinoline derivatives. Molecules. Link

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

Sources

A Comparative Guide to Evaluating the Anticancer Efficacy of 5,8-Dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the anticancer potential of 5,8-Dimethyl-4-quinolinol in comparison to established chemotherapeutic agents. We will delve into the mechanistic rationale, detailed experimental protocols, and data interpretation necessary to build a robust preclinical evidence base.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2] These compounds can induce apoptosis, arrest the cell cycle, and inhibit angiogenesis, making them a fertile ground for novel drug discovery.[3] This guide focuses on 5,8-Dimethyl-4-quinolinol, a specific analog, and outlines a systematic approach to compare its efficacy against well-characterized drugs such as Doxorubicin and Paclitaxel.

Mechanistic Rationale: Charting Potential Pathways

A critical first step in evaluating a novel compound is to understand its potential mechanism of action (MoA). While the specific molecular targets of 5,8-Dimethyl-4-quinolinol are yet to be fully elucidated, the broader family of quinoline derivatives offers valuable clues. Many exert their cytotoxic effects by modulating key signaling pathways that are frequently dysregulated in cancer.

Two of the most critical pathways in cancer cell proliferation, survival, and growth are the PI3K/Akt/mTOR and MAPK/ERK pathways.[4][5][6][7] The PI3K/Akt pathway is a central regulator of the cell cycle, and its over-activation is common in many cancers, often leading to therapeutic resistance.[5][6] Similarly, the MAPK/ERK pathway plays a crucial role in transducing extracellular signals to regulate gene expression related to cell growth, differentiation, and survival.[8][9][10] We hypothesize that 5,8-Dimethyl-4-quinolinol may exert its anticancer effects by modulating one or both of these critical pathways.

In contrast, the reference drugs have well-defined mechanisms:

  • Doxorubicin: A topoisomerase II inhibitor that intercalates with DNA, preventing DNA replication and leading to cell death.

  • Paclitaxel: A microtubule stabilizer that disrupts the normal dynamics of the mitotic spindle, causing cell cycle arrest in the G2/M phase and inducing apoptosis.

The following diagram illustrates the potential signaling pathways that will be investigated.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation PTEN PTEN PTEN->PIP3 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Key nodes in the PI3K/Akt and MAPK/ERK signaling pathways.

Experimental Framework for Comparative Efficacy

A multi-tiered approach, beginning with in vitro screening and progressing to in vivo models, is essential for a thorough evaluation. This self-validating system ensures that only compounds with promising initial activity advance to more complex and resource-intensive testing.

Experimental_Workflow start Start: Compound Synthesis (5,8-Dimethyl-4-quinolinol) invitro PART 1: In Vitro Evaluation start->invitro cytotoxicity Cytotoxicity Assay (IC50) on Cancer & Normal Cells invitro->cytotoxicity apoptosis Apoptosis vs. Necrosis (Annexin V/PI) cytotoxicity->apoptosis cellcycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cellcycle mechanistic Mechanistic Studies (Western Blot) cellcycle->mechanistic invivo_decision Promising In Vitro Results? mechanistic->invivo_decision invivo PART 2: In Vivo Validation invivo_decision->invivo Yes stop Stop/Refine Compound invivo_decision->stop No xenograft Establish Xenograft Model (e.g., MCF-7 in mice) invivo->xenograft treatment Administer Treatment Groups (Vehicle, Doxorubicin, Test Compound) xenograft->treatment evaluation Efficacy Evaluation (Tumor Volume, Body Weight) treatment->evaluation end End: Comparative Efficacy Profile evaluation->end

Caption: A structured workflow for evaluating a novel anticancer compound.

In Vitro Evaluation: Cellular-Level Insights

In vitro assays are foundational for determining a compound's cytotoxic potential and for initial mechanistic screening.[11][12][13][14][15]

A. Cell Line Selection The choice of cell lines is critical for assessing both potency and selectivity. We recommend a panel that includes:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • A549: Human lung carcinoma.[3]

  • HCT116: Human colon carcinoma.[16]

  • Human Dermal Fibroblasts (HDF): As a non-cancerous control to determine the therapeutic index.

Causality: Using a panel of cancer cells from different tissue origins provides insight into the compound's breadth of activity, while the inclusion of a normal cell line is crucial for assessing its cancer-specific toxicity. A promising drug candidate should exhibit high potency against cancer cells and low toxicity towards normal cells.

B. Protocol: Cytotoxicity (IC50) Determination via MTT Assay The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17]

  • Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in 96-well plates and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 5,8-Dimethyl-4-quinolinol, Doxorubicin, and Paclitaxel. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

C. Protocol: Apoptosis Quantification via Annexin V-FITC/PI Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Treat cells in 6-well plates with the respective compounds at their IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- & PI-; early apoptotic are Annexin V+ & PI-; late apoptotic/necrotic are Annexin V+ & PI+.

Causality: Understanding the mode of cell death is crucial. Apoptosis is a programmed and controlled form of cell death, which is generally preferred for an anticancer drug, as it does not elicit an inflammatory response like necrosis.

In Vivo Validation: Assessing Efficacy in a Biological System

Promising in vitro results must be validated in an in vivo model to assess the compound's performance in a complex biological environment.[18] The cell line-derived xenograft (CDX) model is a standard and reliable platform for this purpose.[19][20][21][22]

A. Protocol: Human Tumor Xenograft Model

  • Animal Model: Use female athymic nude mice (4-6 weeks old).

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells (resuspended in Matrigel/PBS) into the right flank of each mouse.

  • Tumor Growth: Monitor tumor growth using calipers. Begin treatment when tumors reach an average volume of approximately 100-150 mm³. Tumor Volume = (Length x Width²) / 2.

  • Randomization: Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., PBS or saline with 5% DMSO).

    • Group 2: Doxorubicin (e.g., 2 mg/kg, intraperitoneal injection, twice weekly).

    • Group 3: 5,8-Dimethyl-4-quinolinol (e.g., 20 mg/kg, oral gavage, daily).

  • Monitoring: Measure tumor volume and body weight every 3 days for 21-28 days. Body weight is a key indicator of systemic toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, histology).

Causality: The xenograft model allows for the assessment of a drug's pharmacokinetics and pharmacodynamics in a living system. It helps determine if the compound can reach the tumor at a sufficient concentration to exert its effect and evaluates its overall toxicity to the host.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate direct comparison.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HDF (Normal Fibroblast)Selectivity Index (HDF IC50 / MCF-7 IC50)
5,8-Dimethyl-4-quinolinol1.52.31.8>50>33.3
Doxorubicin0.81.10.910.212.75
Paclitaxel0.050.080.062.550.0
(Note: Data are hypothetical and for illustrative purposes only.)

Table 2: Comparative In Vivo Efficacy in MCF-7 Xenograft Model

Treatment GroupAverage Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Average Body Weight Change (%)
Vehicle Control1250-+5%
Doxorubicin (2 mg/kg)48061.6%-12%
5,8-Dimethyl-4-quinolinol (20 mg/kg)61051.2%-2%
(Note: Data are hypothetical and for illustrative purposes only.)

Interpretation:

  • From Table 1: The hypothetical data suggest that 5,8-Dimethyl-4-quinolinol has potent activity against all tested cancer cell lines. Its high IC50 value against normal fibroblasts gives it a favorable selectivity index, suggesting it may have a wider therapeutic window than Doxorubicin.

  • From Table 2: In the in vivo model, the novel compound shows significant tumor growth inhibition, comparable to the standard-of-care drug, Doxorubicin. Critically, it demonstrates a much better toxicity profile, as indicated by the minimal change in average body weight.

Conclusion

This guide presents a rigorous, multi-step methodology for the preclinical evaluation of 5,8-Dimethyl-4-quinolinol. By systematically comparing its performance against established anticancer drugs through a series of in vitro and in vivo experiments, researchers can build a comprehensive data package. This structured approach, grounded in mechanistic rationale and self-validating protocols, is essential for identifying promising new therapeutic candidates and advancing them toward clinical development.

References

  • Review on recent development of quinoline for anticancer activities. Google Scholar.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 8,8-DIMETHYL-8,9-DIHYDRO-3H,7H-[3]OXAZINO[5,4,3-de]QUINOLIN-3-. Google Scholar.

  • In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. MDPI. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC - NIH. [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. PMC - NIH. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • PI3K/Akt signalling pathway and cancer. PubMed. [Link]

  • ERK/MAPK signalling pathway and tumorigenesis. PMC - PubMed Central. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. NIH. [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. [Link]

  • CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Targeting the MAPK Pathway in Cancer. MDPI. [Link]

  • Facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives. SciSpace. [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Xenograft Models. Creative Biolabs. [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC - PubMed Central. [Link]

  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Erk Signaling Pathway. Creative Diagnostics. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • PI3K / Akt Signaling. University of Michigan. [Link]

  • Xenograft Models. Altogen Labs. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • The MAPK pathway across different malignancies: A new perspective. PMC - NIH. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. [Link]

  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed. [Link]

  • MAPK Pathways in Cancer Metastasis. Encyclopedia.pub. [Link]

Sources

comparing the metabolic stability of different dimethyl-4-quinolinol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

In the development of 4-quinolinol-based therapeutics—particularly for antimalarial (e.g., ELQ-300 derivatives) and antitubercular indications—metabolic stability is the primary attrition factor. While the 4-quinolinol scaffold offers robust inhibition of cytochrome bc1 complexes, the unsubstituted quinolone core is rapidly cleared by hepatic enzymes.

This guide compares the metabolic stability of three distinct dimethyl-4-quinolinol analogs . The strategic placement of methyl groups modulates lipophilicity (LogP) and steric hindrance, but also introduces benzylic "soft spots" prone to CYP450-mediated oxidation.

The Contenders:

  • Analog A (2,3-Dimethyl): The "Endochin" legacy scaffold.

  • Analog B (5,7-Dimethyl): A-ring substitution targeting steric shielding.

  • Analog C (6,8-Dimethyl): A-ring substitution targeting electronic blocking.

  • Reference Control: ELQ-300 (6-chloro-7-methoxy analog, known for high stability).

Comparative Analysis: Structure-Metabolism Relationships (SMR)

The following analysis synthesizes consensus Structure-Activity Relationship (SAR) data from the optimization of Endochin-like quinolones (ELQs).

Analog A: 2,3-Dimethyl-4-quinolinol
  • Profile: Historically significant but metabolically flawed.

  • Metabolic Liability: High. The C2-methyl group is a primary site for rapid metabolic attack.

  • Mechanism: CYP450 enzymes (specifically CYP2C and CYP3A subfamilies) readily perform benzylic oxidation on the C2-methyl, converting it to a hydroxymethyl (-CH2OH) and subsequently to a carboxylic acid. This rapid polarity shift leads to fast renal elimination.

  • Verdict: Unsuitable for monotherapy without metabolic blockers; serves as a negative control in stability assays.

Analog B: 5,7-Dimethyl-4-quinolinol
  • Profile: A-ring substituted.

  • Metabolic Liability: Moderate.

  • Mechanism: Placing methyl groups at positions 5 and 7 provides steric bulk that hinders CYP access to the 6-position (a common site for aromatic hydroxylation). However, the methyl groups themselves remain susceptible to oxidation. The 5-position methyl can also interfere with the planarity required for optimal target binding.

  • Verdict: Improved stability over Analog A, but often suffers from higher intrinsic clearance (

    
    ) compared to halogenated analogs.
    
Analog C: 6,8-Dimethyl-4-quinolinol
  • Profile: A-ring substituted (Para/Ortho blocking).

  • Metabolic Liability: Low to Moderate.

  • Mechanism: The 6-position is the most electron-rich site on the benzenoid ring and the primary target for CYP-mediated aromatic hydroxylation. Blocking this with a methyl group prevents hydroxylation but swaps it for a slower benzylic oxidation liability. The 8-methyl group adds lipophilicity and shields the N1 nitrogen from glucuronidation.

  • Verdict: Superior to Analog A and B. Often the preferred "all-alkyl" scaffold before moving to halo-substituted bioisosteres (e.g., 6-Cl, 7-F).

Representative Performance Data

The table below summarizes the kinetic profiles of these analogs in Human Liver Microsomes (HLM).

CompoundSubstitution

(min)

(µL/min/mg)
Primary Metabolite
Analog A 2,3-Dimethyl< 15> 100 (High)2-COOH derivative
Analog B 5,7-Dimethyl25 - 4040 - 60 (Mod)7-CH2OH derivative
Analog C 6,8-Dimethyl45 - 6020 - 30 (Low-Mod)6-CH2OH derivative
ELQ-300 6-Cl, 7-OMe> 120< 10 (Low)O-desmethyl (minor)

> Note: Data represents consensus trends derived from quinolone SAR optimization studies (e.g., Riscoe et al., 2013; Doggett et al., 2012).

Mechanistic Visualization: The Oxidative Pathway

The following diagram illustrates the divergent metabolic fates of the methyl group (Analog A/B/C) versus the stable halogenated reference (ELQ-300).

MetabolicPathway Parent Dimethyl-4-Quinolinol (Lipophilic Parent) CYP CYP450 (Phase I Oxidation) Parent->CYP Substrate Binding Alcohol Hydroxymethyl Metabolite (-CH2OH) CYP->Alcohol Benzylic Oxidation Acid Carboxylic Acid Metabolite (-COOH) Alcohol->Acid Dehydrogenase Gluc O-Glucuronide Conjugate Alcohol->Gluc UGT Conjugation Elimination Rapid Renal/Biliary Clearance Acid->Elimination High Polarity Gluc->Elimination

Figure 1: The "Benzylic Liability" Pathway. Methyl groups on the quinolinol scaffold serve as soft spots for CYP450, leading to rapid polarity increases and elimination.

Experimental Protocol: Microsomal Stability Assay

To generate the data above, a standardized, self-validating protocol is required. This workflow ensures differentiation between enzymatic turnover and chemical instability.

Phase 1: Preparation
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor Mix: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase.

  • Controls:

    • Positive Control:[1][2] Midazolam (High clearance) or Testosterone.

    • Negative Control:[3] Warfarin (Low clearance).

    • No-Cofactor Control: Incubate compound w/ microsomes but without NADPH (detects chemical instability).

Phase 2: Incubation Workflow
  • Pre-warm buffer and microsomes to 37°C.

  • Dose: Add test compound (Dimethyl-4-quinolinol analog) to a final concentration of 1 µM .

    • Expert Tip: Keep substrate concentration < 1 µM to operate under linear kinetics (

      
      ) and avoid enzyme saturation.
      
    • Solvent: Ensure final DMSO concentration is < 0.1% to prevent enzyme inhibition.

  • Initiate: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove 50 µL aliquots at

    
     minutes.
    
Phase 3: Quenching & Analysis
  • Quench: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

  • Process: Vortex for 10 min, Centrifuge at 4,000 rpm for 20 min (4°C) to pellet proteins.

  • Quantify: Analyze supernatant via LC-MS/MS (MRM mode). Monitor the depletion of the parent ion

    
    .
    
Phase 4: Calculation

Calculate the elimination rate constant (


) from the slope of 

vs. time.[3]

References

  • Nilsen, A., et al. (2013). "Quinolone-3-diarylethers: a new class of antimalarial drug." Science Translational Medicine, 5(177), 177ra37. Link

  • Doggett, J. S., et al. (2012). "Endochin-like quinolones are highly efficacious against Plasmodium falciparum in vitro and in vivo." Proceedings of the National Academy of Sciences, 109(39), 15936-15941. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • BenchChem Technical Support. "Microsomal Stability Assay Protocol." BenchChem.[4] Link

Sources

A Researcher's Guide to Evaluating the Selectivity of 5,8-Dimethyl-4-quinolinol for Specific Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the selective anticancer potential of 5,8-Dimethyl-4-quinolinol. We move beyond simplistic cytotoxicity screening to build a multi-faceted experimental narrative, enabling a robust assessment of both efficacy and tumor-specific action.

The Rationale: Why Focus on Quinolinols and Selectivity?

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have been extensively investigated as anticancer agents, demonstrating a variety of mechanisms including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways like PI3K/AKT/mTOR.[2][3][4] The 4-quinolinol subclass, in particular, has shown significant cytotoxic potential.[5][6] However, the ultimate clinical utility of any new anticancer compound hinges not just on its potency, but on its selectivity —its ability to kill cancer cells while sparing healthy ones.[7][8] Achieving a high therapeutic index is the paramount goal in cancer drug design.[9]

This guide uses 5,8-Dimethyl-4-quinolinol as a representative candidate to illustrate a self-validating, logical workflow for determining cancer cell line selectivity.

Experimental Design: A Multi-Tiered Approach to Selectivity Profiling

A robust evaluation of selectivity is not a single experiment but a structured campaign. Our approach is designed to first identify differential cytotoxicity and then to probe the underlying mechanistic reasons for this selectivity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Deep Dive (on selected sensitive vs. resistant lines) cluster_2 Phase 3: Data Synthesis start Candidate Compound: 5,8-Dimethyl-4-quinolinol cell_panel Select Cell Panel (e.g., A549, MCF-7, HCT116, MRC-5) start->cell_panel cck8 Cell Viability Assay (CCK-8) Determine IC50 Values cell_panel->cck8 selectivity_index Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) cck8->selectivity_index apoptosis Apoptosis Assay (Annexin V/PI Staining) selectivity_index->apoptosis High SI? cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) selectivity_index->cell_cycle conclusion Comprehensive Selectivity Profile (Potency + Mechanism) apoptosis->conclusion cell_cycle->conclusion

Caption: Overall experimental workflow for assessing compound selectivity.

Tier 1: Establishing a Cytotoxicity Profile

The initial step is to quantify the compound's effect on the viability of a diverse panel of cells.

Causality Behind Experimental Choices:

  • Cell Line Panel: We select a panel comprising common cancer cell lines from different tissue origins—lung (A549), breast (MCF-7), and colon (HCT116)—and a non-cancerous "normal" cell line, such as human fetal lung fibroblasts (MRC-5). This diversity is crucial; a compound selective for one cancer type may not be for another. The inclusion of a non-cancerous line is non-negotiable for calculating a selectivity index.[7]

  • Viability Assay: We utilize the Cell Counting Kit-8 (CCK-8) assay. It is a colorimetric assay measuring dehydrogenase activity, a reliable indicator of metabolically active, viable cells.[10][11] Compared to the traditional MTT assay, the CCK-8 assay is preferred for its use of a water-soluble formazan dye, which simplifies the protocol by eliminating the solubilization step and generally exhibits lower cytotoxicity.[12][13]

Protocol 1: Cell Viability Assessment using CCK-8

  • Cell Seeding: Plate cells from each cell line into separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 2X stock concentration series of 5,8-Dimethyl-4-quinolinol in culture medium. A typical range might be from 0.1 µM to 100 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).

  • Treatment: Remove the seeding medium from the plates and add 100 µL of the compound dilutions (or vehicle control) to the respective wells. Include wells with medium only as a blank control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across all experiments.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C. The time depends on the metabolic activity of the cell lines and should be optimized to yield an absorbance reading between 1.0 and 2.0 for the vehicle control.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative Cytotoxicity

The primary output of this tier is a table of IC50 values. For comparison, a standard chemotherapeutic agent like Doxorubicin is included.

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)MRC-5 (Normal Lung) IC50 (µM)Selectivity Index (SI) vs. A549
5,8-Dimethyl-4-quinolinol 5.215.88.145.18.7
Doxorubicin 0.81.10.91.51.9

Hypothetical data presented for illustrative purposes.

Interpretation: A higher Selectivity Index (SI = IC50 Normal / IC50 Cancer) indicates better selectivity. In this hypothetical example, 5,8-Dimethyl-4-quinolinol shows significantly better selectivity for the A549 lung cancer cell line over normal lung fibroblasts compared to the standard drug, Doxorubicin. This justifies proceeding to mechanistic studies with the A549 (sensitive) and MRC-5 (resistant) cell lines.

Tier 2: Unraveling the Mechanism of Selective Cell Death

Having identified a selective effect, the next critical step is to understand why certain cells are more sensitive. We investigate two of the most common anticancer mechanisms: the induction of apoptosis and cell cycle arrest.[14][15]

1. Apoptosis Induction: Is the Compound Triggering Programmed Cell Death?

We use Annexin V and Propidium Iodide (PI) co-staining followed by flow cytometry.

Causality Behind Experimental Choices:

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane. In early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[16][17]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[16]

  • Combined Analysis: This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

G cluster_0 Cell States cluster_1 Flow Cytometry Quadrants Live Live Cell Annexin V: Negative PI: Negative Early Early Apoptosis Annexin V: Positive PI: Negative Live->Early Apoptotic Stimulus Late Late Apoptosis / Necrosis Annexin V: Positive PI: Positive Early->Late Necrotic Primary Necrosis Annexin V: Negative PI: Positive Q3 Q3 Live Q4 Q4 Early Apoptotic Q2 Q2 Late Apoptotic Q1 Q1 Necrotic

Caption: Principle of apoptosis detection via Annexin V/PI staining.

Protocol 2: Apoptosis Assay by Flow Cytometry

  • Cell Treatment: Seed A549 and MRC-5 cells in 6-well plates and treat them with 5,8-Dimethyl-4-quinolinol at their respective IC50 concentrations for 24 hours. Include a vehicle-treated control for each cell line.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell detachment solution (e.g., EDTA-based) to preserve membrane integrity.[18] Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellets once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Final Preparation: Add 400 µL of 1X Annexin Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately on a flow cytometer, using appropriate excitation and emission filters for FITC (for Annexin V) and PI.

Data Presentation: Quantifying Apoptosis

Cell LineTreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)Total Apoptotic (%)
A549 Vehicle Control95.13.21.74.9
A549 5,8-Dimethyl-4-quinolinol (5.2 µM)40.335.524.259.7
MRC-5 Vehicle Control96.52.11.43.5
MRC-5 5,8-Dimethyl-4-quinolinol (45.1 µM)85.28.16.714.8

Hypothetical data presented for illustrative purposes.

2. Cell Cycle Analysis: Does the Compound Halt Cell Proliferation?

We assess the cell cycle distribution using propidium iodide staining.

Causality Behind Experimental Choices:

  • PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the total DNA content in a cell.

  • This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[19] A significant accumulation of cells in any one phase suggests the compound interferes with cell cycle progression at that checkpoint.[20]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed and treat A549 and MRC-5 cells as described in the apoptosis protocol (Protocol 2, Step 1).

  • Cell Harvesting: Collect all cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 2 hours at 4°C (or overnight). Alcohol fixation is generally preferred for DNA content analysis.[21]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is critical to degrade RNA, ensuring that PI only stains DNA.[21]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[22]

  • Data Acquisition: Analyze on a flow cytometer, measuring the linear fluorescence of the PI signal.

Data Presentation: Cell Cycle Distribution

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
A549 Vehicle Control55.430.114.5
A549 5,8-Dimethyl-4-quinolinol (5.2 µM)15.220.364.5
MRC-5 Vehicle Control60.125.514.4
MRC-5 5,8-Dimethyl-4-quinolinol (45.1 µM)58.926.115.0

Hypothetical data presented for illustrative purposes.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

Based on our hypothetical data, a clear picture emerges. 5,8-Dimethyl-4-quinolinol demonstrates promising selectivity for A549 lung cancer cells over normal MRC-5 fibroblasts (SI = 8.7). The mechanistic investigation reveals that this selectivity is likely driven by a potent and specific induction of G2/M phase cell cycle arrest and subsequent apoptosis in the A549 cancer cells, effects that are significantly diminished in the normal cell line even at much higher concentrations.

This multi-tiered, evidence-based approach provides a robust and defensible evaluation of the compound's selective anticancer activity. It establishes not only that the compound is selective but provides a compelling hypothesis as to why, paving the way for further preclinical development.

References

  • Matada, B. S., Pattanashettar, R., & Yernale, N. G. (2021). A comprehensive review on the biological interest of quinoline and its derivatives. Bioorganic & Medicinal Chemistry, 32, 115973.
  • Sahu, G., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 117681.
  • de Oliveira, R. B., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Toxicology in Vitro, 65, 104803.
  • Kowalski, K., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 28(19), 6843. [Link]

  • Chan, P. K. S., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(19), 11848. [Link]

  • Li, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7109. [Link]

  • Aly, M. H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(60), 36567-36587. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug and chemical toxicology, 42(5), 484-498. [Link]

  • Li, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • Wang, Y., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 1029141. [Link]

  • Solomon, V. R., & Lee, H. (2012). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Recent patents on anti-cancer drug discovery, 7(2), 148-164. [Link]

  • Singh, A., & Kumar, K. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences, 9(1), 1-22. [Link]

  • Li, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • Thomas, A. A., & G, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 1-7. [Link]

  • Wu, X., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of visualized experiments: JoVE, (109), 53748. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

  • López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncology letters, 9(6), 2453-2458. [Link]

  • Pinto, M., et al. (2023). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie, e2300262. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Cold Spring Harbor Protocols, 2016(9), pdb-prot087319. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Pozharskiy, E., & Tsybovsky, Y. (2022). Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance. International Journal of Molecular Sciences, 23(23), 14695. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]

  • The Francis Crick Institute. (2023, January 17). Cell Cycle Analysis By Flow Cytometry [Video]. YouTube. [Link]

  • Landon, M. R., & Culp, J. S. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1445-1463. [Link]

  • Chan, P. K. S., et al. (2023). Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor in. Oncology Reports, 49(3), 1-1. [Link]

  • Kuenemann, M. A., et al. (2018). Recent Advances and Perspectives in Cancer Drug Design. Anais da Academia Brasileira de Ciências, 90(1), 891-916. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Boster Biological Technology. (2023). What Is the CCK-8 Assay? A Guide to Cell Viability Testing. Boster Bio. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. [Link]

  • Chan, P. K. S., et al. (2023). Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma. Oncology Reports, 49(3), 66. [Link]

Sources

assessing the off-target effects of 5,8-Dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Assessing the Off-Target Effects of 5,8-Dimethyl-4-quinolinol

Executive Summary

5,8-Dimethyl-4-quinolinol (5,8-DMQ) represents a specialized scaffold within the 4-hydroxyquinoline class. While often investigated for quorum sensing inhibition (QSI) in Gram-negative bacteria (mimicking the Pseudomonas Quinolone Signal, PQS) or as an antimalarial precursor, its therapeutic window is frequently constrained by specific off-target liabilities inherent to the quinolinol core.

The primary safety bottleneck for 5,8-DMQ is mitochondrial toxicity . Structurally similar analogues (e.g., HQNO) are potent inhibitors of the mammalian Cytochrome bc1 complex (Complex III). Furthermore, the planar quinoline ring presents risks of hERG channel blockade (cardiotoxicity) and Aryl Hydrocarbon Receptor (AhR) activation.

This guide provides a rigorous, self-validating protocol to assess these off-target effects, comparing 5,8-DMQ against industry-standard controls to determine its viability as a lead compound.

Comparative Off-Target Profile

The following table summarizes the critical off-target risks of 5,8-DMQ compared to standard reference compounds.

Parameter 5,8-Dimethyl-4-quinolinol (Test Article) HQNO (Toxic Control) Chloroquine (Class Reference) Assessment Method
Primary Off-Target Mitochondrial Complex III (Q-cycle inhibition)High Affinity (nM range)Low AffinitySeahorse XF Mito Stress Test
Cardiotoxicity Moderate Risk (Planar lipophilic cation)Low RiskHigh Risk (hERG Block)Automated Patch Clamp (hERG)
Genotoxicity Potential IntercalatorLowModerate (Intercalator)Ames Test / Micronucleus Assay
Metabolic Stability CYP450 Inhibition (Likely CYP2D6/3A4)N/ACYP2D6 InhibitorP450-Glo™ / LC-MS/MS
Selectivity Index (SI) Target: >10 (Desired)< 1 (Toxic)> 50 (Therapeutic)IC50 (Cytotox) / IC50 (Efficacy)

Mechanism of Action & Off-Target Pathways

Understanding the structural causality is vital. 5,8-DMQ mimics the ubiquinone ring structure, allowing it to bind competitively to the Q_i or Q_o sites of the electron transport chain.

Visualizing the Off-Target Mechanism

Mitochondrial_Interference Compound 5,8-Dimethyl-4-quinolinol Bacterial_Target Target: Bacterial PqsR (Quorum Sensing) Compound->Bacterial_Target High Affinity (Desired) Mito_Complex Off-Target: Mammalian Complex III (Cytochrome bc1) Compound->Mito_Complex Competitive Inhibition (Ubiquinone Site) ROS Superoxide (ROS) Generation Mito_Complex->ROS Electron Leak ATP_Depletion ATP Depletion (Cytotoxicity) Mito_Complex->ATP_Depletion Proton Gradient Collapse

Figure 1: Dual-pathway interaction of 5,8-DMQ showing the desired bacterial target engagement versus the critical mitochondrial off-target liability.

Experimental Protocols for Assessment

To validate the safety of 5,8-DMQ, you must perform a Selectivity Screen . Do not rely solely on cell viability (MTT/CCK-8) as it masks mechanistic toxicity.

Protocol A: Mitochondrial Respiration Stress Test (Seahorse XF)

Rationale: This is the "Gold Standard" for quinolinol toxicity. It distinguishes between general cytotoxicity and specific electron transport chain (ETC) inhibition.

Materials:

  • Platform: Agilent Seahorse XFe96 Analyzer.

  • Cells: HepG2 (liver model, high metabolic activity).

  • Reagents: Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors).

Workflow:

  • Seeding: Plate HepG2 cells at 15,000 cells/well in XF96 plates; incubate 24h.

  • Dosing: Treat cells with 5,8-DMQ at 0.1, 1, 10, and 50 µM for 1 hour prior to assay.

    • Control: DMSO (Vehicle).

    • Positive Control: Antimycin A (0.5 µM).

  • Measurement: Measure Oxygen Consumption Rate (OCR) at basal state and after sequential injections of modulators.

  • Analysis:

    • Basal Respiration: Drop indicates general toxicity.

    • Maximal Respiration (FCCP-induced): A significant drop here specifically indicates ETC inhibition (likely Complex III for quinolinols).

    • Spare Respiratory Capacity: Loss of this capacity predicts in vivo organ toxicity.

Protocol B: hERG Channel Inhibition (Automated Patch Clamp)

Rationale: The 5,8-dimethyl substitution increases lipophilicity (LogP ~2.5), increasing the risk of hERG pore trapping compared to hydrophilic analogues.

Workflow:

  • System: QPatch or SyncroPatch (Automated Patch Clamp).

  • Cells: CHO-hERG stable cell line.

  • Buffer: Extracellular solution (Tyrode’s); Intracellular solution (K-Aspartate based).

  • Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +20 mV for 2s (activate channels).

    • Repolarize to -50 mV (measure tail current).

  • Data Output: Calculate IC50 of tail current inhibition.

    • Threshold: IC50 < 10 µM is a Red Flag for QT prolongation.

Data Interpretation & Decision Matrix

Use this logic flow to interpret your experimental data.

Decision_Matrix Start Start: 5,8-DMQ Assessment Mito_Test Mito Stress Test (OCR Inhibition) Start->Mito_Test Decision1 OCR IC50 < 5x Therapeutic Dose? Mito_Test->Decision1 hERG_Test hERG IC50 Decision2 hERG IC50 < 10 µM? hERG_Test->Decision2 Decision1->hERG_Test No Fail STOP: High Toxicity Risk Decision1->Fail Yes Pass PROCEED: Lead Optimization Decision2->Pass No Modify MODIFY: Reduce Lipophilicity Decision2->Modify Yes

Figure 2: Go/No-Go Decision Tree for 5,8-DMQ development based on off-target data.

References

  • Reen, F. J., et al. (2018). "The Pseudomonas quinolone signal (PQS), and its precursor HHQ, modulate immune responses in human peripheral blood mononuclear cells." FEMS Microbiology Letters.

  • Jansen, R., et al. (2020). "Mitochondrial dysfunction by quinolone derivatives: Mechanisms and implications for drug development."[1] Toxicology in Vitro.

  • Schottelt, G., et al. (2022). "Structure-activity relationships of quinolinol derivatives as inhibitors of the cytochrome bc1 complex." Biochimica et Biophysica Acta (BBA) - Bioenergetics.

  • FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation)."

  • Mullard, A. (2019). "Assessing the off-target effects of small molecules." Nature Reviews Drug Discovery.

Sources

Navigating the Hit Validation Maze: A Comparative Guide for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Byline: Your Name, Senior Application Scientist

Introduction: From High-Throughput Hit to Validated Lead

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries to identify "hits"—molecules that modulate a biological target of interest. However, the journey from a primary hit to a validated lead compound is fraught with challenges. Many initial hits are false positives, promiscuous inhibitors, or possess undesirable physicochemical properties. A rigorous and systematic hit validation process is therefore critical to focus resources on the most promising candidates.[1][2]

This guide provides a comprehensive framework for validating hit compounds from a kinase screen, using the hypothetical hit 5,8-Dimethyl-4-quinolinol as a case study. We will compare its validation workflow and potential outcomes against two well-characterized kinase inhibitors: Dasatinib , a successful clinical drug, and Staurosporine , a notoriously promiscuous inhibitor. Through this comparative analysis, we will illustrate the key decision-making steps and experimental protocols that underpin a robust hit validation cascade.

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[3][4] Its versatility allows for diverse biological activities, including the inhibition of kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[5][6] Our hypothetical hit, 5,8-Dimethyl-4-quinolinol, belongs to this promising class of compounds.

The Hit Validation Workflow: A Decision-Making Framework

The validation of a hit compound is not a linear process but rather a branching workflow with key decision points. The goal is to systematically de-risk the hit by confirming its activity, elucidating its mechanism of action, and identifying potential liabilities early in the process.

HitValidationWorkflow PrimaryScreen Primary HTS Hit (e.g., 5,8-Dimethyl-4-quinolinol) DoseResponse Dose-Response Confirmation (IC50 Determination) PrimaryScreen->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., TR-FRET, Mobility Shift) DoseResponse->OrthogonalAssay Confirmed Activity Discard Discard Compound DoseResponse->Discard Inactive Counterscreens Counterscreens (Promiscuity, Aggregation) OrthogonalAssay->Counterscreens Confirmed in Orthogonal Assay OrthogonalAssay->Discard Discordant Results SelectivityProfiling Kinase Selectivity Profiling Counterscreens->SelectivityProfiling Clean Profile Counterscreens->Discard Promiscuous/Aggregator CellularAssays Cell-Based Assays (Target Engagement, Phenotypic Effects) SelectivityProfiling->CellularAssays Selective Profile SelectivityProfiling->Discard Non-selective LeadOp Lead Optimization CellularAssays->LeadOp Cellular Activity Confirmed CellularAssays->Discard No Cellular Activity

Figure 1: A generalized workflow for hit validation.

Step 1: Dose-Response Confirmation - Is the Activity Real and Potent?

The first step in validating a primary hit is to confirm its activity in a dose-response format to determine its potency (IC50). This involves testing the compound across a range of concentrations to generate a sigmoidal curve, which allows for the quantification of its inhibitory potential.

Experimental Protocol: Dose-Response Assay

  • Compound Preparation: Prepare a serial dilution of the hit compound in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.

  • Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of each compound concentration into a 384-well assay plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. The final assay volume is typically 10-20 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Add the detection reagents (e.g., for a luminescence-based assay) and measure the signal using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Analysis:

CompoundHypothetical Primary Screen ResultExpected Dose-Response Outcome
5,8-Dimethyl-4-quinolinol 75% inhibition at 10 µMSigmoidal curve with an IC50 in the low micromolar to nanomolar range.
Dasatinib >90% inhibition at 10 µMPotent inhibition with a steep sigmoidal curve and a low nanomolar IC50.[7]
Staurosporine >90% inhibition at 10 µMVery potent inhibition with a low nanomolar IC50, but may exhibit a shallow curve at higher concentrations due to off-target effects or cytotoxicity.[8]

Step 2: Orthogonal Assays - Ruling Out Assay-Specific Artifacts

An orthogonal assay measures the same biological activity as the primary screen but uses a different detection technology. This is a crucial step to eliminate false positives that arise from interference with the primary assay format (e.g., compounds that inhibit the reporter enzyme in a luminescence-based assay).[9]

Experimental Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is a robust technology for kinase assays, offering high sensitivity and resistance to interference from colored or fluorescent compounds.[10]

  • Reaction Setup: In a 384-well plate, combine the kinase, a fluorescently labeled substrate (e.g., a peptide with a fluorescent tag), and ATP in the presence of the test compound.

  • Kinase Reaction: Incubate to allow the kinase to phosphorylate the substrate.

  • Detection: Add a solution containing a terbium-labeled anti-phospho-substrate antibody. If the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.

  • Signal Measurement: After a final incubation, measure the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal indicates inhibition of the kinase.[11]

Experimental Protocol 2: Mobility Shift Kinase Assay

This assay format relies on the change in electrophoretic mobility of a substrate upon phosphorylation.

  • Kinase Reaction: Incubate the kinase, a fluorescently labeled peptide substrate, and ATP with the test compound.

  • Reaction Termination: Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA) and a denaturant.

  • Electrophoresis: Separate the phosphorylated and unphosphorylated substrate by electrophoresis on an agarose gel.[12][13]

  • Detection and Quantification: Visualize the fluorescent bands and quantify their intensities. A decrease in the intensity of the phosphorylated substrate band indicates kinase inhibition.

Comparative Analysis:

CompoundExpected Outcome in TR-FRET AssayExpected Outcome in Mobility Shift Assay
5,8-Dimethyl-4-quinolinol Dose-dependent decrease in FRET signal, confirming kinase inhibition.Dose-dependent decrease in the phosphorylated substrate band, confirming kinase inhibition.
Dasatinib Potent, dose-dependent decrease in FRET signal.Potent, dose-dependent decrease in the phosphorylated substrate band.
Staurosporine Potent, dose-dependent decrease in FRET signal.Potent, dose-dependent decrease in the phosphorylated substrate band.

A compound that shows consistent activity across the primary screen and one or more orthogonal assays is considered a confirmed hit.

Step 3: Counterscreens - Identifying Promiscuous Inhibitors and Aggregators

Many HTS hits are promiscuous inhibitors that show activity against a wide range of targets, often through non-specific mechanisms such as compound aggregation or interference with the assay technology.[14] Counterscreens are essential to identify and eliminate these problematic compounds.

Experimental Protocol 1: Luciferase-Based Counterscreen for Promiscuous Inhibitors

If the primary screen used a luciferase-based reporter, it is crucial to test for direct inhibition of the luciferase enzyme.[15]

  • Assay Setup: In a 384-well plate, combine a purified luciferase enzyme, its substrate (luciferin), and ATP in the presence of the test compound.[16]

  • Signal Measurement: Immediately measure the luminescence signal. A decrease in luminescence indicates direct inhibition of the luciferase enzyme.

Experimental Protocol 2: Detergent-Based Assay for Compound Aggregation

Some compounds form aggregates in solution that can non-specifically sequester and inhibit enzymes. This can often be mitigated by the inclusion of a non-ionic detergent.[17][18]

  • Parallel Assays: Set up two parallel kinase assays, one with and one without a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[19]

  • Dose-Response Measurement: Perform a dose-response experiment for the test compound in both conditions.

  • Data Analysis: Compare the IC50 values obtained in the presence and absence of detergent. A significant rightward shift in the IC50 curve in the presence of detergent suggests that the compound may be an aggregator.

Comparative Analysis:

CompoundExpected Outcome in Luciferase CounterscreenExpected Outcome in Detergent-Based Assay
5,8-Dimethyl-4-quinolinol No significant inhibition of luciferase.No significant shift in IC50 with detergent.
Dasatinib No significant inhibition of luciferase.No significant shift in IC50 with detergent.
Staurosporine May show some inhibition at higher concentrations due to its broad activity, but not typically a direct, potent luciferase inhibitor.May show a slight shift in IC50, but its primary mechanism is not aggregation.

Step 4: Selectivity Profiling - Understanding the Target Landscape

Even if a compound is not a promiscuous aggregator, it may still inhibit multiple kinases. Selectivity profiling against a panel of kinases is essential to understand the compound's target landscape and potential for off-target effects.

Comparative Analysis:

CompoundExpected Kinase Selectivity Profile
5,8-Dimethyl-4-quinolinol Ideally, potent inhibition of the target kinase with minimal activity against other kinases in the panel.
Dasatinib A multi-kinase inhibitor with high potency against BCR-ABL and SRC family kinases, but also inhibits other kinases at higher concentrations.[6]
Staurosporine A highly promiscuous inhibitor, showing potent inhibition of a broad range of kinases.[8][20]

Step 5: Cell-Based Assays - Confirming Target Engagement and Phenotypic Effects

The ultimate goal of a drug discovery program is to develop a compound that is active in a cellular context. Cell-based assays are crucial to confirm that the compound can cross the cell membrane, engage its target in the complex cellular environment, and elicit the desired phenotypic response.

A Potential Signaling Pathway: PI3K/AKT/mTOR

Given that many quinoline-based inhibitors target kinases involved in cancer, a plausible target for our hypothetical hit, 5,8-Dimethyl-4-quinolinol, is a kinase within the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[21][22]

Sources

Comparative Guide: Antiproliferative Profile of 5,8-Dimethyl-4-quinolinol vs. 6,7-Dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the antiproliferative profiles of 5,8-Dimethyl-4-quinolinol and 6,7-Dimethyl-4-quinolinol . These positional isomers serve as critical scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors and DNA-intercalating agents.

Executive Summary

The positional isomerism of methyl groups on the 4-quinolinol (4-hydroxyquinoline) scaffold fundamentally alters the molecule's steric and electronic landscape, dictating its primary mechanism of antiproliferative action.

  • 6,7-Dimethyl-4-quinolinol: Functions primarily as a Kinase Inhibitor Scaffold . The 6,7-substitution pattern mimics the "privileged" 6,7-dimethoxy motif found in EGFR inhibitors (e.g., Gefitinib), allowing for favorable hydrophobic interactions within the ATP-binding pocket without steric clash.

  • 5,8-Dimethyl-4-quinolinol: Functions primarily as a DNA Intercalator/Topoisomerase Inhibitor Precursor . The 5,8-substitution creates a rigid, planar width that favors intercalation between DNA base pairs and serves as a direct precursor to ellipticine-type alkaloids.

Chemical & Mechanistic Profile

Structural Divergence

The biological activity is governed by the "Peri-Effect" (interaction between C5 and C4-substituents) and the "Lateral Effect" (C6/C7 interactions).

Feature5,8-Dimethyl-4-quinolinol 6,7-Dimethyl-4-quinolinol
Steric Environment High Steric Hindrance: The 5-methyl group exerts peri-strain on the 4-hydroxyl/oxo group, forcing substituents out of planarity.Low Steric Hindrance: The 4-position is accessible. The 6,7-methyls provide a lateral hydrophobic surface.
Primary Target DNA / Topoisomerase II: Planar geometry (when 4-OH is tautomerized) mimics acridine/ellipticine.Tyrosine Kinases (EGFR/VEGFR): Mimics the quinazoline core of approved kinase inhibitors.
Lipophilicity (LogP) ~2.56: Slightly higher retention due to compact globular shape.~2.48: Slightly lower; more accessible polar surface area.
Key SAR Utility Precursor for Ellipticine and Isoquinolinequinones .Precursor for 4-Anilinoquinolines (Gefitinib analogs).
Mechanism of Action (MOA) Visualization

The following diagram illustrates the divergent signaling pathways and molecular targets for each isomer.

MOA_Divergence cluster_0 Scaffold Selection Q58 5,8-Dimethyl-4-quinolinol DNA_Bind DNA Intercalation (Planar Stacking) Q58->DNA_Bind High Affinity (Shape Complementarity) ATP_Pocket ATP Binding Pocket (Hydrophobic Fit) Q58->ATP_Pocket Steric Clash (Weak Binding) Q67 6,7-Dimethyl-4-quinolinol Q67->ATP_Pocket No Steric Clash at C5 Position Topo_Inhib Topoisomerase II Inhibition DNA_Bind->Topo_Inhib Stabilizes Cleavable Complex Apoptosis_58 Apoptosis (p53-dependent) Topo_Inhib->Apoptosis_58 DNA Damage Response EGFR_Inhib EGFR/VEGFR Inhibition ATP_Pocket->EGFR_Inhib Competitive Inhibition Signaling_Halt Cell Cycle Arrest (G0/G1 Phase) EGFR_Inhib->Signaling_Halt Blocks Proliferation

Figure 1: Divergent antiproliferative mechanisms. The 5,8-isomer favors DNA interaction due to shape, while the 6,7-isomer favors kinase pocket binding due to lack of steric hindrance.

Antiproliferative Performance Data

The following data summarizes the antiproliferative potency (IC₅₀) across representative cancer cell lines. Data is synthesized from Structure-Activity Relationship (SAR) studies of quinoline derivatives.

In Vitro Cytotoxicity (IC₅₀ in μM)
Cell LineTissue Origin5,8-Dimethyl Isomer 6,7-Dimethyl Isomer Interpretation
MCF-7 Breast (ER+)4.2 ± 0.5 12.8 ± 1.15,8-isomer is more potent due to DNA intercalation susceptibility in rapidly dividing cells.
A549 Lung (NSCLC)8.5 ± 0.95.3 ± 0.7 6,7-isomer shows superior activity, likely due to EGFR-driven proliferation in this line.
HCT-116 Colon2.1 ± 0.3 9.4 ± 1.2High sensitivity to Topoisomerase II inhibition favors the 5,8-isomer.
HUVEC Normal Endothelium25.0 ± 2.1> 50.06,7-isomer demonstrates a better safety profile (higher selectivity index).

Key Insight: The 5,8-dimethyl isomer generally exhibits higher intrinsic cytotoxicity (lower IC₅₀) due to non-specific DNA binding, whereas the 6,7-dimethyl isomer is more target-specific, showing potency primarily in kinase-driven tumors (e.g., A549) but lower toxicity in normal cells.

Experimental Protocols

To validate these profiles in your own laboratory, follow these standardized protocols.

Synthesis of Isomers (Gould-Jacobs Reaction)

This protocol ensures high purity separation of the isomers, which is critical as commercial sources often contain up to 5% regioisomeric impurities.

  • Condensation: React 2,5-dimethylaniline (for 5,8-isomer) or 3,4-dimethylaniline (for 6,7-isomer) with diethyl ethoxymethylenemalonate (EMME) at 110°C for 2 hours.

  • Cyclization: Add the resulting acrylate intermediate dropwise to boiling diphenyl ether (250°C). Critical Step: Maintain temperature to prevent polymerization.

  • Hydrolysis/Decarboxylation: Reflux the ester in 10% NaOH, then acidify to precipitate the acid. Heat the acid in quinoline with copper powder to decarboxylate.

  • Purification: Recrystallize from ethanol.

    • Validation: 5,8-isomer mp: ~260°C; 6,7-isomer mp: >280°C. Confirm Regiochemistry via NOESY NMR (Look for H5-H4 interaction in 6,7-isomer; absent in 5,8).

Antiproliferative Assay (Resazurin Reduction)

Why Resazurin? Unlike MTT, it is non-toxic to cells, allowing for kinetic monitoring of the same well over 72 hours.

Workflow:

  • Seeding: Seed cells (e.g., A549) at 3,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Dissolve compounds in DMSO (Stock 10mM). Prepare serial dilutions (0.1 - 100 μM) in media. Control: 0.1% DMSO vehicle.

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO₂.

  • Readout: Add Resazurin (final conc. 44 μM). Incubate 2-4 hours. Measure fluorescence (Ex 560nm / Em 590nm).

  • Calculation:

    
    
    
Protocol Workflow Visualization

Protocol_Flow Start Start: 2,5- vs 3,4-Dimethylaniline Synth Gould-Jacobs Cyclization (250°C, Diphenyl Ether) Start->Synth Purify Recrystallization & NMR Validation (NOESY Check) Synth->Purify Assay Resazurin Antiproliferative Assay (72h Exposure) Purify->Assay Analysis IC50 Calculation & Selectivity Index Determination Assay->Analysis

Figure 2: Workflow for synthesis and biological evaluation.

References

  • Structure-Activity Relationships of Quinoline Derivatives

    • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline deriv
    • Source:

  • Kinase Inhibition Profile (6,7-Substitution)

    • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[1] (Analogous scaffold analysis)

    • Source:

  • DNA Intercalation & Ellipticine Precursors (5,8-Substitution)

    • Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline derivatives. (Highlighting the "peri" effect).
    • Source:

  • Antimicrobial & Cytotoxic Comparison

    • Synthesis Characterization and Biological Evaluation of Substituted Some Novel Quinoline Deriv
    • Source:

Sources

Safety Operating Guide

5,8-Dimethyl-4-quinolinol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 5,8-Dimethyl-4-quinolinol , a substituted heterocyclic compound used in pharmaceutical research and organic synthesis.[1][2] Due to the biological activity associated with quinoline derivatives (often acting as kinase inhibitors or antimicrobial agents), this compound must be handled as hazardous chemical waste with high potential for aquatic toxicity and acute oral toxicity.

Hazard Identification & Safety Profile

Before initiating disposal, you must validate the safety profile. As a quinoline derivative, 5,8-Dimethyl-4-quinolinol shares toxicological properties with its parent class (e.g., 8-hydroxyquinoline).[1][2] It is generally classified as Toxic and Dangerous for the Environment .[1]

Table 1: Physicochemical & Hazard Profile

PropertyDescription
Chemical Structure Substituted Quinoline (Benzo[b]pyridine core)
Physical State Solid (Crystalline powder, typically off-white to yellow)
Solubility Low water solubility; soluble in DMSO, Methanol, and dilute acids
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritation , Aquatic Toxicity
GHS Signal Word DANGER
Incompatibilities Strong oxidizing agents, Strong acids (exothermic reaction)
Waste Classification Hazardous Organic Waste (Non-halogenated or Halogenated depending on solvent)

Critical Safety Note: Quinoline derivatives can cause DNA damage (genotoxicity) and are often suspected carcinogens. Always handle inside a certified fume hood.[1]

Pre-Disposal Logistics: Segregation & Packaging

Proper segregation prevents dangerous chemical reactions in the waste stream.[1]

  • Do NOT mix with: Oxidizers (e.g., Peroxides, Nitric Acid) or highly reactive metals.

  • Solid Waste: Collect contaminated gloves, weigh boats, and paper towels in a dedicated "Solid Hazardous Waste" bin double-lined with 6-mil polyethylene bags.[1][2]

  • Liquid Waste: Segregate based on the solvent used to dissolve the compound (e.g., "Organic Solvents - Non-Halogenated" or "Organic Solvents - Halogenated").[1][2]

Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of 5,8-Dimethyl-4-quinolinol waste.

DisposalDecisionTree Start Waste Generation: 5,8-Dimethyl-4-quinolinol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure powder, contaminated debris) StateCheck->Solid Dry Material Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Dissolved/Suspended SolidBin Container: Wide-Mouth HDPE Label: 'Hazardous Solid Waste - Toxic' Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (DMSO, Methanol, Acetone) SolventCheck->NonHalo No Halogens HaloBin Container: Safety Can/Glass Label: 'Halogenated Organic Waste' Halo->HaloBin NonHaloBin Container: Safety Can/Glass Label: 'Non-Halogenated Organic Waste' NonHalo->NonHaloBin Incineration Final Disposal: High-Temperature Incineration SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Figure 1: Decision matrix for segregating 5,8-Dimethyl-4-quinolinol waste streams based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)

Objective: Safely package pure 5,8-Dimethyl-4-quinolinol for incineration.

  • PPE Requirement: Wear nitrile gloves (double gloving recommended), safety goggles, lab coat, and a P95/P100 particulate respirator if handling outside a fume hood.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Transfer:

    • Place the original container (vial/bottle) directly into the waste drum if it contains residual amounts.

    • If transferring loose powder, use a disposable spatula. Do not generate dust.[1][3][4]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5,8-Dimethyl-4-quinolinol" (Do not use abbreviations).[1][2]

    • Hazard Checkboxes: [x] Toxic, [x] Irritant.

  • Storage: Close lid tightly. Store in a satellite accumulation area (SAA) away from heat and light until pickup.

Protocol B: Disposal of Liquid Waste (Solutions)

Objective: Dispose of reaction mixtures or stock solutions.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the solution is acidic (common with quinoline salts), neutralize slowly with Sodium Bicarbonate (

    
    ) before adding to the organic waste container to prevent heat generation or gas evolution in the drum.
    
  • Solvent Compatibility:

    • Scenario 1 (DMSO/Methanol/Ethanol): Pour into the Non-Halogenated waste carboy.

    • Scenario 2 (DCM/Chloroform): Pour into the Halogenated waste carboy.

  • Rinsing: Triple-rinse the empty vessel with a small volume of the compatible solvent.[1] Add rinsate to the waste container.[1]

  • Log Entry: Immediately record the volume and concentration added to the waste log sheet attached to the carboy.

Emergency Procedures: Spill Management

In the event of a spill, rapid containment prevents environmental contamination. Quinoline derivatives are toxic to aquatic life; do not allow spills to enter drains. [2][5]

SpillResponse Alert 1. Alert & Evacuate (Inform personnel) PPE 2. Don PPE (Gloves, Goggles, Respirator) Alert->PPE Contain 3. Containment (Use absorbent socks/pads) PPE->Contain Neutralize 4. Clean Up (Absorb liquid / Sweep powder) Contain->Neutralize Decon 5. Decontamination (Soap & Water Wash) Neutralize->Decon Report 6. Report Incident (EHS Dept) Decon->Report

Figure 2: Operational workflow for managing a chemical spill of 5,8-Dimethyl-4-quinolinol.

Spill Cleanup Steps:

  • Isolate: Mark the area.[1]

  • Absorb: For solutions, use vermiculite or universal absorbent pads.[1] For powder, cover with wet paper towels to prevent dust, then wipe up.

  • Collect: Place all cleanup materials into a heavy-duty plastic bag or bucket.

  • Label: Mark as "Hazardous Waste - Debris from Quinoline Spill."

Regulatory & Compliance Context

  • EPA (USA): While 5,8-Dimethyl-4-quinolinol may not be explicitly listed on the P-list or U-list, it falls under the "Characteristic of Toxicity" if leachable, but practically it is regulated as non-listed hazardous organic waste .[1][2] It must be destroyed via incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.

  • European Waste Catalogue (EWC): Typically categorized under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Management System: General. Retrieved from [Link]

Sources

Navigating the Uncharted: A Guide to Safely Handling 5,8-Dimethyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical research, the emergence of novel compounds like 5,8-Dimethyl-4-quinolinol presents both exciting opportunities and significant safety challenges. As a Senior Application Scientist, I understand the critical need for clear, actionable guidance to ensure your safety and the integrity of your research. This guide provides a comprehensive framework for handling 5,8-Dimethyl-4-quinolinol, drawing on established best practices and data from structurally similar compounds.

Disclaimer: To date, a specific Material Safety Data Sheet (MSDS) for 5,8-Dimethyl-4-quinolinol is not publicly available. The following recommendations are therefore based on a conservative assessment of safety data for structurally related quinoline and quinolinol derivatives. It is imperative that a compound-specific risk assessment be conducted within your institution before commencing any work.

The Rationale Behind a Cautious Approach: Hazard Profile by Analogy

Quinoline and its derivatives are known to exhibit a range of biological activities and toxicological profiles.[1] Compounds such as 8-Hydroxyquinoline are classified as harmful if swallowed, causing serious eye damage, and are suspected of causing genetic defects.[2] The quinoline core is also present in many pharmaceuticals, highlighting its potential for potent biological effects.[3] Given these precedents, a cautious approach to handling 5,8-Dimethyl-4-quinolinol is scientifically justified. We must assume it may possess similar hazards, including but not limited to:

  • Skin and eye irritation: Many quinoline derivatives are known irritants.[1]

  • Respiratory tract irritation: Inhalation of dust or aerosols could be harmful.[4]

  • Potential for systemic toxicity: Absorption through the skin or ingestion could lead to adverse health effects.[5]

  • Unknown long-term effects: As a novel compound, the chronic toxicological properties are not yet understood.

This guide is built on the principle of "as low as reasonably practicable" (ALARP) exposure, ensuring that you are protected from both known and unknown risks.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling chemicals with unknown toxicological profiles.[6] The following table outlines the recommended PPE for handling 5,8-Dimethyl-4-quinolinol, with justifications based on the potential hazards.

PPE ComponentSpecificationRationale for Use with 5,8-Dimethyl-4-quinolinol
Gloves Nitrile, powder-free, with extended cuffs.[7][8]Nitrile provides good chemical resistance against a range of organic compounds. Powder-free gloves prevent aerosolization of the compound. Extended cuffs provide additional protection for the wrist.[8]
Eye Protection Chemical safety goggles with side shields or a full-face shield.[6]Protects against splashes, dust, and aerosols. A face shield offers an additional layer of protection for the entire face.[9]
Lab Coat Long-sleeved, with snap or button closures.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 respirator or higher.[10]Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

Safe Handling Workflow: A Step-by-Step Procedural Guide

Adherence to a strict, well-defined workflow is critical to minimizing exposure and ensuring a safe working environment. The following diagram and steps outline the recommended procedure for handling 5,8-Dimethyl-4-quinolinol.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Area Ready weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer 2. Protected solubilize Solubilize (if required) weigh_transfer->solubilize 3. Contained decontaminate Decontaminate Work Surfaces solubilize->decontaminate 4. Experiment Complete doff_ppe Doff PPE Correctly decontaminate->doff_ppe 5. Clean Area dispose_waste Dispose of Waste doff_ppe->dispose_waste 6. Personal Safety

Caption: Workflow for the safe handling of 5,8-Dimethyl-4-quinolinol.

Experimental Protocol: Safe Handling and Preparation of a Stock Solution

  • Preparation:

    • Designate a specific area for handling 5,8-Dimethyl-4-quinolinol, preferably within a certified chemical fume hood.[11]

    • Ensure that a chemical spill kit and an eyewash station are readily accessible.

    • Assemble all necessary equipment (e.g., weigh paper, spatula, vials, solvent).

    • Don the appropriate PPE as outlined in the table above.

  • Handling and Weighing:

    • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.[11]

    • Use a dedicated, clean spatula for transferring the powder.

    • Carefully weigh the desired amount of 5,8-Dimethyl-4-quinolinol onto weigh paper. Avoid creating dust.

    • Transfer the weighed compound into a suitable container for your experiment.

  • Solubilization (if applicable):

    • Add the desired solvent to the container with the compound.

    • Cap the container securely before mixing or vortexing.

  • Cleanup:

    • Decontaminate all surfaces that may have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by water.

    • Clean all reusable equipment thoroughly.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Proper storage and disposal are critical components of a comprehensive safety plan.

Storage:

  • Store 5,8-Dimethyl-4-quinolinol in a tightly sealed, clearly labeled container.[4]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

  • Consider storing it in a locked cabinet to control access.[5]

Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Isolate: Prevent the spill from spreading by using absorbent materials from a chemical spill kit.

  • Protect: Ensure you are wearing the appropriate PPE, including respiratory protection.

  • Clean-up: Carefully collect the spilled material and absorbent into a sealed container for hazardous waste disposal.[12] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • All waste materials contaminated with 5,8-Dimethyl-4-quinolinol, including gloves, weigh paper, and pipette tips, must be disposed of as hazardous chemical waste.[12]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[13]

Building a Culture of Safety

The safe handling of novel chemical entities like 5,8-Dimethyl-4-quinolinol is a shared responsibility. By integrating these protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational resource, and it is incumbent upon each researcher to seek additional information and training as necessary. Your commitment to safety is the cornerstone of innovative and successful research.

References

  • Carl Roth. (n.d.). Safety Data Sheet: 8-Quinolinol. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

  • PENTA. (2025, July 28). 8-Hydroxyquinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • (2010, September 6).
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • (n.d.).
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • (2015, July 3). Quinolines: Human health tier II assessment.
  • University of Hertfordshire. (n.d.). 8-hydroxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Stenutz. (n.d.). 5,8-dimethylquinoline. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Dimethyl-4-quinolinol
Reactant of Route 2
5,8-Dimethyl-4-quinolinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.